molecular formula C13H16O3 B1320096 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid CAS No. 889940-10-7

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1320096
CAS No.: 889940-10-7
M. Wt: 220.26 g/mol
InChI Key: UIMHVEDXEBDFFT-UHFFFAOYSA-N
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Description

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHVEDXEBDFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594437
Record name 4-(3-Methylphenyl)oxane-4-carboxylic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-10-7
Record name Tetrahydro-4-(3-methylphenyl)-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889940-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)oxane-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80594437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Physicochemical Characterization of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid

Abstract

This compound is a novel molecular entity incorporating a tetrahydropyran (THP) scaffold, a key heterocycle in modern pharmaceuticals, functionalized with a tolyl group and a carboxylic acid. While specific experimental data for this compound is not widely published, its structural motifs suggest significant potential in medicinal chemistry. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. As a Senior Application Scientist, my objective is not merely to list properties but to present a strategic, field-proven approach for their determination. We will explore the causality behind experimental choices, detailing robust, self-validating protocols for measuring critical parameters such as pKa, LogP/D, and solubility. This document serves as a roadmap for any research team tasked with evaluating this or structurally similar compounds, ensuring the generation of high-quality, decision-driving data essential for advancing a candidate from discovery to development.

Introduction

Chemical Identity and Structure

This compound (CAS: 889940-10-7) is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol . Its structure features a central tetrahydropyran ring, which is a saturated six-membered heterocycle containing an oxygen atom. At the 4-position, the ring is substituted with both a carboxylic acid group and a meta-tolyl group.

Caption: Chemical Structure of this compound.

Significance in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in drug design, prized for its ability to improve pharmacokinetic properties. It often serves as a metabolically stable, hydrophilic replacement for aromatic or more lipophilic groups, enhancing solubility and reducing off-target toxicity. The carboxylic acid moiety is a common functional group that can engage in hydrogen bonding and ionic interactions with biological targets, while also influencing solubility and clearance pathways. The tolyl group provides a lipophilic region for potential hydrophobic interactions within a receptor binding pocket. The combination of these three motifs makes this compound and its analogues interesting candidates for various therapeutic areas.

Rationale for Physicochemical Profiling

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and directly impact formulation strategy and in-vivo behavior. For an ionizable compound like this compound, properties such as the acid dissociation constant (pKa), lipophilicity (LogP/D), and solubility are not static values but are highly dependent on the physiological pH environment. Early and accurate measurement of these characteristics is a non-negotiable step to de-risk a project and enable rational drug design.

Experimental Characterization Strategy

A logical, phased approach is required to build a comprehensive physicochemical profile. The workflow begins with structural confirmation, followed by the determination of the fundamental properties that dictate behavior in aqueous and lipid environments.

G start Synthesis & Purification of Target Compound struct_confirm Structural Confirmation (NMR, MS, IR) start->struct_confirm Purity >95% pka pKa Determination (Potentiometric Titration) struct_confirm->pka Confirmed Identity logp LogP / LogD Determination (Shake-Flask or HPLC) pka->logp Known Ionization State solubility Solubility Profiling (Kinetic & Thermodynamic) logp->solubility pH-dependent Lipophilicity summary Consolidated Physicochemical Profile solubility->summary Complete Dataset

Caption: Workflow for the physicochemical characterization of a novel compound.

Acid-Base Properties: pKa Determination

Theoretical Context & Importance

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this equilibrium dictates its charge state, which profoundly influences its solubility, membrane permeability, and ability to interact with biological targets. Carboxylic acids typically have pKa values in the range of 4-5. The pKa of our target compound is expected to be in this range, allowing for significant absorption in the lower pH of the small intestine while being predominantly ionized and soluble at physiological pH (7.4).

Experimental Protocol: Potentiometric Titration

This method is considered the gold standard for pKa determination due to its accuracy and direct measurement of the protonation equilibrium.

Causality: The protocol is designed to precisely measure the change in pH of a solution of the compound as a strong base (titrant) is added. The inflection point of the resulting titration curve corresponds to the pKa. Using a co-solvent like methanol is necessary if the compound's aqueous solubility is low, but its concentration must be controlled as it can slightly alter the apparent pKa.

Methodology:

  • Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. For compounds with low water solubility, a water/methanol mixture (e.g., 80:20) can be used.

  • Titrant: Prepare a standardized solution of 0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ensure it is carbonate-free.

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode.

  • Data Acquisition: Add the titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator or a calibrated burette. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Lipophilicity Assessment: LogP & LogD Determination

Theoretical Context & Importance

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[1]

  • LogP (Partition Coefficient): Measures the partitioning of the neutral form of the compound between an organic phase (typically n-octanol) and an aqueous phase.

  • LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) at a specific pH. For an acidic compound, LogD is pH-dependent and is the more physiologically relevant parameter.[2]

A balanced LogP/D (often in the 1-3 range) is desirable for oral drugs to ensure sufficient membrane permeability for absorption without being so lipophilic as to cause poor solubility or rapid metabolism.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound and remains a highly reliable standard.[3]

Causality: The protocol establishes a true equilibrium between two immiscible phases. N-octanol is chosen as the organic phase because its properties are thought to mimic those of biological lipid membranes. The choice of buffer for the aqueous phase is critical; for LogP, the pH must be set at least 2 units below the pKa to ensure >99% of the compound is in its neutral form. For LogD, a buffer at pH 7.4 is used to mimic physiological conditions.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., pH 2.0 buffer for LogP; pH 7.4 PBS for LogD) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 ratio).

  • Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogP (or LogD) = log10(P)

Solubility Profile

Theoretical Context & Importance

A drug must be in solution to be absorbed. Poor solubility is a primary cause of failure for many drug candidates.[4][5] It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is a high-throughput measurement often used in early discovery.[6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a given medium. It is a lower-throughput but more definitive measurement, essential for pre-formulation and development.[6]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask

This method determines the equilibrium solubility and is considered the definitive standard.

Causality: The protocol ensures that the solution is in true equilibrium with an excess of the solid compound, representing the maximum concentration the solvent can hold. Using different biorelevant media is critical to predict how the drug will behave in different parts of the gastrointestinal tract.

Methodology:

  • Media Preparation: Prepare relevant aqueous buffers, such as deionized water, 0.1 N HCl (pH ~1.2, simulating gastric fluid), and phosphate-buffered saline (PBS, pH 7.4, simulating intestinal fluid).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the test medium. The excess should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24-48 hours to allow equilibrium to be reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed can be used.[4]

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.

Structural Confirmation and Purity Analysis

Before determining any physical properties, the identity and purity of the compound must be unequivocally confirmed.

Spectroscopic Data Interpretation
  • ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons of the tolyl group (typically 7.0-7.5 ppm), the methyl group on the tolyl ring (~2.3 ppm), and the protons on the tetrahydropyran ring (in the 1.5-4.0 ppm range).[7][8] The acidic proton of the carboxyl group will appear as a broad singlet far downfield, often above 10 ppm, and its signal will disappear upon adding a drop of D₂O.[7][9][10]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm region.[7][11][12] Aromatic carbons will appear between 120-150 ppm, while the aliphatic carbons of the THP ring will be upfield (20-70 ppm).

  • Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-45 Da).[7][12][13]

  • Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹.[9][10][14] A strong, sharp C=O carbonyl stretch is expected around 1700-1730 cm⁻¹.[14][15]

Summary of Key Physicochemical Properties

The data generated from the described protocols should be consolidated into a clear summary table for easy reference and comparison.

PropertyPredicted Value (Illustrative)Experimental MethodImportance in Drug Development
Molecular Weight 220.27 g/mol Mass SpectrometryGoverns diffusion, key for Lipinski's Rule of 5
pKa ~4.5Potentiometric TitrationDictates ionization state, affecting solubility and absorption
LogP (of neutral form)~2.8Shake-Flask (pH < pKa)Measures intrinsic lipophilicity, relates to membrane permeability
LogD at pH 7.4 ~0.8Shake-Flask (pH 7.4)Physiologically relevant lipophilicity, predicts in-vivo distribution
Aqueous Solubility (pH 7.4) >100 µg/mL (as anion)Thermodynamic Shake-FlaskDetermines dissolution rate and maximum absorbable dose
Aqueous Solubility (pH 2.0) <10 µg/mL (as neutral)Thermodynamic Shake-FlaskPredicts behavior in the stomach, potential for precipitation

Conclusion

The successful advancement of this compound, or any drug candidate, from the bench to the clinic is critically dependent on a robust understanding of its fundamental physicochemical properties. This guide has outlined an integrated strategy, grounded in established scientific principles and authoritative methods, for the comprehensive characterization of this molecule. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to build predictive models of in-vivo behavior, guide formulation development, and make informed decisions throughout the drug discovery and development lifecycle. This systematic approach mitigates risk and ultimately increases the probability of developing a safe and effective therapeutic.

References

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A Deep Dive into the Spectroscopic Signature of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Tetrahydropyran derivatives, in particular, are significant structural motifs found in a wide array of biologically active compounds and natural products.[1] This guide provides a comprehensive technical analysis of the spectroscopic characteristics of a specific tetrahydropyran derivative, 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. While direct experimental spectra for this exact compound are not widely published, this document will serve as an expert guide to the predicted spectroscopic data based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its constituent functional groups. This synthesis of foundational knowledge aims to empower researchers to identify, characterize, and utilize this compound and its analogues with confidence.

I. Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. The predicted chemical shifts for this compound are based on the additive effects of the aromatic tolyl group, the aliphatic tetrahydropyran ring, and the carboxylic acid functionality.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic, aliphatic, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A characteristic, broad singlet is expected in the downfield region of the spectrum, typically between 10-12 ppm.[2][3][4][5][6] This significant deshielding is a result of the acidic nature of the proton and its involvement in hydrogen bonding.[4][6] The broadness of the signal is also a consequence of hydrogen exchange.[3]

  • Aromatic Protons (Tolyl Group): The protons on the meta-substituted benzene ring will appear in the aromatic region, generally between 6.5 and 8.0 ppm.[7][8] The meta-substitution pattern will lead to a complex splitting pattern. We can predict four distinct signals in this region.

  • Tetrahydropyran Protons: The methylene protons of the tetrahydropyran ring will reside in the upfield, aliphatic region of the spectrum. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and are expected to appear around 3-4 ppm.[5] The remaining methylene protons (C3 and C5) will likely resonate at a more shielded position, around 1.5-2.5 ppm. These signals will likely appear as complex multiplets due to spin-spin coupling with each other.

  • Methyl Protons (-CH₃): The methyl group on the tolyl ring will give rise to a singlet at approximately 2.3 ppm, a characteristic chemical shift for benzylic protons.[8]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 12.0broad singlet
Aromatic-H6.5 - 8.0multiplets
-O-CH₂-3.0 - 4.0multiplet
-CH₂-1.5 - 2.5multiplet
Ar-CH₃~2.3singlet
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the range of 165-185 ppm.[2][3]

  • Aromatic Carbons (Tolyl Group): The six carbons of the benzene ring will produce signals between 120-140 ppm. The carbon bearing the methyl group and the carbon attached to the tetrahydropyran ring will have distinct chemical shifts from the other aromatic carbons.

  • Tetrahydropyran Carbons: The carbons of the tetrahydropyran ring will be found in the aliphatic region. The carbons adjacent to the oxygen (C2 and C6) will be deshielded, appearing around 60-70 ppm. The other ring carbons (C3 and C5) and the quaternary carbon (C4) will resonate further upfield.

  • Methyl Carbon (-CH₃): The methyl carbon of the tolyl group will be the most shielded carbon, appearing at approximately 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
-COOH165 - 185
Aromatic C120 - 140
-O-C-60 - 70
Aliphatic C25 - 50
Ar-CH₃20 - 25
Experimental Protocol: NMR Data Acquisition

NMR_Workflow A Sample Preparation: Dissolve ~10 mg of compound in 0.5 mL of deuterated solvent (e.g., CDCl₃). B NMR Spectrometer Setup: Tune and shim the instrument for the specific nucleus (¹H or ¹³C). A->B C Data Acquisition: Acquire the Free Induction Decay (FID) signal. B->C D Data Processing: Apply Fourier Transform, phase correction, and baseline correction. C->D E Spectral Analysis: Integrate peaks, determine chemical shifts, and analyze coupling patterns. D->E

Caption: Generalized workflow for acquiring NMR spectra.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a combination of absorptions from the carboxylic acid, the aromatic ring, and the ether linkage.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹.[2][3][4][9] This broadness is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[9]

  • C-H Stretches:

    • Aromatic: Weak to medium C-H stretching bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7][10][11]

    • Aliphatic: Medium to strong C-H stretching bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted between 1700-1725 cm⁻¹, characteristic of a carbonyl group in a carboxylic acid.[2][4][9] Conjugation with the aromatic ring is not direct, so a significant shift is not expected.

  • C=C Stretches (Aromatic): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.[7][10][11]

  • C-O Stretches:

    • Carboxylic Acid: A medium to strong C-O stretching band will be present in the 1210-1320 cm⁻¹ range.[4]

    • Ether (Tetrahydropyran): A strong C-O-C stretching absorption is expected around 1050-1150 cm⁻¹.

  • Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations for the meta-substituted ring are expected in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.[8][10]

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
AromaticC-H Stretch3000 - 3100Weak to Medium
AliphaticC-H Stretch2850 - 2960Medium to Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
AromaticC=C Stretch1450 - 1600Medium to Weak
Carboxylic AcidC-O Stretch1210 - 1320Medium to Strong
EtherC-O-C Stretch1050 - 1150Strong
AromaticC-H Bend (oop)675 - 900Medium to Strong
Experimental Protocol: IR Data Acquisition (ATR-FTIR)

IR_Workflow A Instrument Preparation: Clean the ATR crystal with a suitable solvent (e.g., isopropanol). B Background Scan: Acquire a background spectrum of the empty ATR crystal. A->B C Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. B->C D Sample Scan: Acquire the sample spectrum. C->D E Data Analysis: Identify and label the characteristic absorption bands. D->E

Caption: Standard workflow for ATR-FTIR spectroscopy.

III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Electron Ionization (EI) Mass Spectrometry

For this compound (Molecular Weight: 220.26 g/mol ), the following is expected in an EI mass spectrum:

  • Molecular Ion Peak (M⁺): The molecular ion peak at m/z 220 is expected to be observed, though it may be of low intensity due to the lability of the carboxylic acid and ether functionalities.

  • Key Fragmentation Pathways:

    • Loss of the Carboxyl Group: A prominent fragmentation pathway would be the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 175.

    • Loss of Water: The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would result in a peak at m/z 202.

    • Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation of cyclic ethers.[12][13] This could lead to various ring-opened fragments.

    • Fragments from the Tolyl Group: A peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is a very common and often intense peak for compounds containing a tolyl group.

    • McLafferty Rearrangement: While less straightforward for this specific structure, rearrangements involving the carboxylic acid and the tetrahydropyran ring are possible.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/zPredicted Fragment
220[M]⁺
202[M - H₂O]⁺
175[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol: Mass Spectrometry Data Acquisition

MS_Workflow A Sample Introduction: Introduce the sample into the ion source (e.g., via direct infusion or GC/LC). B Ionization: Ionize the sample molecules (e.g., using Electron Ionization - EI). A->B C Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer. B->C D Detection: Detect the separated ions to generate the mass spectrum. C->D E Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern. D->E

Caption: A generalized workflow for mass spectrometry.

Conclusion

This in-depth technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By synthesizing established principles of NMR, IR, and MS, we have constructed a detailed roadmap for researchers working with this compound and its structural relatives. The provided tables of predicted data, coupled with generalized experimental protocols and workflows, offer a solid foundation for the empirical analysis and structural confirmation of this and other novel tetrahydropyran derivatives. The scientific integrity of this guide is rooted in the extensive body of literature that underpins our understanding of spectroscopic techniques, ensuring that these predictions serve as a trustworthy starting point for laboratory investigation.

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An In-depth Technical Guide to 4-(3-methylphenyl)oxane-4-carboxylic acid (CAS 889940-10-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(3-methylphenyl)oxane-4-carboxylic acid, registered under CAS number 889940-10-7. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structure

Chemical Name: 4-(3-methylphenyl)oxane-4-carboxylic acid[1]

Synonyms: 4-m-tolyl-tetrahydro-pyran-4-carboxylic acid

CAS Number: 889940-10-7

Molecular Formula: C₁₃H₁₆O₃

Molecular Weight: 220.26 g/mol [1]

The molecular structure of CAS 889940-10-7 features a central tetrahydropyran (oxane) ring. A carboxylic acid group and a 3-methylphenyl (m-tolyl) group are both attached to the fourth carbon atom of this heterocyclic ring system.

Molecular Structure Diagram:

synthesis_workflow A Starting Materials (e.g., m-tolylacetonitrile and bis(2-chloroethyl) ether) B Alkylation A->B C Cyclization B->C E 4-(3-methylphenyl)oxane-4-carbonitrile C->E D Hydrolysis F 4-(3-methylphenyl)oxane-4-carboxylic acid (CAS 889940-10-7) D->F E->D

Caption: A potential synthetic pathway to the target compound.

Exemplary Experimental Protocol (based on analogous syntheses):

Step 1: Synthesis of 4-(3-methylphenyl)oxane-4-carbonitrile

  • To a solution of m-tolylacetonitrile in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) to generate the corresponding carbanion.

  • Slowly add bis(2-chloroethyl) ether to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

  • The reaction proceeds via a tandem alkylation and intramolecular cyclization to form the tetrahydropyran ring.

  • Quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(3-methylphenyl)oxane-4-carbonitrile.

Step 2: Hydrolysis to 4-(3-methylphenyl)oxane-4-carboxylic acid

  • Dissolve the 4-(3-methylphenyl)oxane-4-carbonitrile from the previous step in a suitable solvent mixture, such as an alcohol/water mixture.

  • Add a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide). [2]3. Heat the reaction mixture to reflux and monitor the progress of the hydrolysis (e.g., by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with a strong acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 4-(3-methylphenyl)oxane-4-carboxylic acid.

Biological Activity and Potential Applications

The biological activity of 4-(3-methylphenyl)oxane-4-carboxylic acid has not been extensively reported in publicly available literature. However, the tetrahydropyran and carboxylic acid moieties are common pharmacophores found in a variety of biologically active molecules.

  • Scaffolding for Drug Discovery: The rigid tetrahydropyran ring system can serve as a valuable scaffold in medicinal chemistry to orient substituents in a defined three-dimensional space, which can be crucial for binding to biological targets.

  • Carboxylic Acid Functionality: The carboxylic acid group can act as a key interaction point with biological receptors, often forming hydrogen bonds or ionic interactions with amino acid residues in protein binding sites.

  • Potential as an Intermediate: This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

Specific toxicity data for 4-(3-methylphenyl)oxane-4-carboxylic acid is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-(3-methylphenyl)oxane-4-carboxylic acid (CAS 889940-10-7) is a heterocyclic carboxylic acid with a structure that suggests potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and potential areas of application. Further research into the properties and biological activities of this compound is warranted to fully understand its potential.

References

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An In-depth Technical Guide to 4-Aryl-Tetrahydropyran-4-Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-aryl-tetrahydropyran-4-carboxylic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their preparation, explore their key physicochemical properties, and discuss their applications, particularly within the realm of medicinal chemistry. This document is intended to serve as a practical resource, offering not only theoretical background but also actionable experimental insights.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules, including numerous natural products and synthetic drugs.[1][2] Its appeal stems from a combination of desirable physicochemical properties. As a bioisostere of cyclohexane, the THP moiety can reduce the lipophilicity of a molecule, which can in turn improve its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

The introduction of an aryl group and a carboxylic acid at the 4-position of the tetrahydropyran ring creates a unique three-dimensional structure with a specific vectoral projection of functional groups. The carboxylic acid moiety is a crucial pharmacophore, often involved in binding to target proteins and modulating the overall solubility and pharmacokinetic properties of a compound. The aryl group provides a versatile handle for synthetic modification, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. This combination of features makes 4-aryl-tetrahydropyran-4-carboxylic acids attractive building blocks and lead compounds in drug discovery programs, with potential applications in areas such as anticancer and antiviral therapies.[3][4]

Synthetic Strategies for 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

The synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids typically involves a multi-step approach, focusing on the construction of the tetrahydropyran ring followed by the introduction or unmasking of the carboxylic acid functionality. A key challenge lies in the stereocontrolled formation of the quaternary center at the C4 position.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the carboxylic acid from a suitable precursor, such as a nitrile or an ester. The tetrahydropyran ring itself can be formed through various cyclization strategies, with the Prins cyclization being a particularly powerful and frequently employed method.

G Target 4-Aryl-Tetrahydropyran- 4-Carboxylic Acid Precursor1 4-Aryl-4-Cyano- Tetrahydropyran Target->Precursor1 Hydrolysis Precursor2 4-Aryl-4-Ester- Tetrahydropyran Target->Precursor2 Hydrolysis Prins_Reactants Homoallylic Alcohol + Aryl Aldehyde + Cyanide Source Precursor1->Prins_Reactants Prins Cyclization Malonate_Reactants Bis(2-haloethyl) ether + Aryl Malonate Derivative Precursor2->Malonate_Reactants Cyclization

Caption: Retrosynthetic analysis of 4-aryl-tetrahydropyran-4-carboxylic acids.

Key Synthetic Pathways

The Prins cyclization is a robust method for the formation of tetrahydropyran rings.[5][6] The reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.[5] To generate the desired 4,4-disubstituted pattern, a nucleophile is required to trap the intermediate oxocarbenium ion.

The general mechanism for the Prins cyclization is as follows:

  • Activation of the Aldehyde: A Lewis or Brønsted acid activates the aryl aldehyde, making it more electrophilic.

  • Nucleophilic Attack: The alkene of the homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion intermediate.

  • Cyclization: The hydroxyl group of the intermediate attacks the carbocation, forming the tetrahydropyran ring and regenerating the oxocarbenium ion.

  • Nucleophilic Trapping: An external nucleophile, such as a cyanide source (e.g., trimethylsilyl cyanide), traps the oxocarbenium ion at the C4 position.

G cluster_0 Prins Cyclization Mechanism A Aryl Aldehyde + Lewis/Brønsted Acid B Activated Aldehyde A->B Activation D Oxocarbenium Ion Intermediate B->D Nucleophilic Attack C Homoallylic Alcohol C->D E Cyclized Oxocarbenium Ion D->E Intramolecular Cyclization F 4-Aryl-4-Cyano- Tetrahydropyran E->F Nucleophilic Trapping G Nucleophile (CN-) G->F

Caption: Generalized mechanism of the Prins cyclization for the synthesis of 4-aryl-4-cyano-tetrahydropyrans.

This approach offers good control over the stereochemistry at the newly formed stereocenters, often leading to the cis-2,6-disubstituted tetrahydropyran as the major product.[7][8]

An alternative strategy involves the cyclization of a suitably substituted malonate derivative with bis(2-haloethyl) ether. This method allows for the direct installation of two carboxylate precursors at the C4 position. Subsequent hydrolysis and decarboxylation then yield the target carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic acid via Malonate Cyclization [9]

  • Step 1: Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield diethyl tetrahydropyran-4,4-dicarboxylate.

  • Step 2: Hydrolysis: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide, to afford tetrahydropyran-4,4-dicarboxylic acid.

  • Step 3: Decarboxylation: The dicarboxylic acid is carefully heated in a high-boiling solvent (e.g., xylene or paraffin oil) to induce decarboxylation, yielding the final tetrahydropyran-4-carboxylic acid.[9]

To adapt this method for the synthesis of 4-aryl derivatives, an appropriately substituted aryl malonate would be used as the starting material.

Final Hydrolysis Step

The final step in many synthetic routes is the hydrolysis of a precursor, typically a nitrile or an ester, to the carboxylic acid. This is a standard transformation that can be achieved under acidic or basic conditions.

Experimental Protocol: Hydrolysis of Methyl 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate

A solution of methyl 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate in a mixture of ethanol and water is treated with potassium hydroxide and heated.[3] After cooling, the reaction mixture is concentrated, and the aqueous layer is acidified to precipitate the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.[3]

StepReagents and ConditionsProductYieldReference
Hydrolysis Methyl 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate, KOH, EtOH/H₂O, 130 °C, 10 h4-(2-Fluorophenyl)tetrahydro-pyran-4-carboxylic acid~85%[3]

Characterization of 4-Aryl-Tetrahydropyran-4-Carboxylic Acids

The structural elucidation and confirmation of purity of these compounds are typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the substitution pattern and stereochemistry of the tetrahydropyran ring. The protons on the THP ring typically appear in the region of 1.5-4.0 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet between 10-12 ppm.[10] The aromatic protons will resonate in the range of 7.0-8.5 ppm, with their splitting patterns providing information about the substitution on the aryl ring.

  • ¹³C NMR: The carbon NMR spectrum is characterized by the presence of the carbonyl carbon of the carboxylic acid, which typically resonates in the range of 170-180 ppm.[10] The carbons of the tetrahydropyran ring appear in the aliphatic region (approximately 25-75 ppm), while the aromatic carbons are observed between 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a 4-aryl-tetrahydropyran-4-carboxylic acid will show a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.[10] A strong C=O stretch for the carbonyl group will be observed around 1700-1725 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for these compounds, often showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Structure-Activity Relationships (SAR) and Applications in Drug Discovery

While specific SAR studies on 4-aryl-tetrahydropyran-4-carboxylic acids are still emerging, general principles from related scaffolds can provide valuable insights for drug design.

The Role of the Aryl Group

The nature and substitution pattern of the aryl group at the C4 position can significantly influence the biological activity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins. Furthermore, the steric bulk of the substituents on the aryl ring can impact the overall conformation of the molecule and its fit within a binding pocket. For instance, in other heterocyclic scaffolds, the presence of specific substituents on an aryl ring has been shown to be crucial for anticancer activity.[11][12]

The Importance of the Carboxylic Acid

The carboxylic acid group is a key pharmacophoric element. Its ability to form salt bridges and hydrogen bonds with amino acid residues in a protein's active site often plays a critical role in target engagement. The acidity of the carboxylic acid can also be fine-tuned through modifications to the aryl ring, which can in turn affect the compound's pharmacokinetic properties.

Potential Therapeutic Applications

Given the prevalence of the tetrahydropyran scaffold in bioactive molecules, 4-aryl-tetrahydropyran-4-carboxylic acids are being investigated for a range of therapeutic applications. Their structural features suggest potential as:

  • Anticancer Agents: The rigid tetrahydropyran core can serve as a scaffold to present the aryl and carboxylic acid functionalities in a defined spatial orientation, which may be conducive to binding to the active sites of enzymes or receptors implicated in cancer progression.[3]

  • Antiviral Agents: The tetrahydropyran motif is found in several HIV protease inhibitors, suggesting that this scaffold can be effectively utilized in the design of novel antiviral drugs.[4]

  • Neurological Receptor Modulators: The structural similarity of the tetrahydropyran ring to piperidine, a common scaffold in central nervous system (CNS) active drugs, suggests that these compounds may have applications in treating neurological disorders.[9]

Conclusion and Future Directions

4-Aryl-tetrahydropyran-4-carboxylic acids represent a promising class of compounds for drug discovery and development. The synthetic methodologies, particularly the Prins cyclization, provide a versatile platform for the creation of a diverse library of analogues. The strategic combination of the bioisosteric tetrahydropyran ring, a tunable aryl group, and a key carboxylic acid pharmacophore offers significant opportunities for the design of novel therapeutics.

Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic routes.

  • Comprehensive structure-activity relationship studies to elucidate the key determinants of biological activity for various therapeutic targets.

  • In-depth investigation of the ADME and toxicological profiles of lead compounds.

The continued exploration of this chemical space is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

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The Tetrahydropyran Carboxylic Acid Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its conformational rigidity, lower lipophilicity compared to its carbocyclic counterpart, cyclohexane, and the hydrogen bond accepting capability of the ether oxygen make it an attractive moiety for fine-tuning the physicochemical properties of drug candidates.[1] When substituted with a carboxylic acid, the resulting scaffold gains a critical anchor for potent and selective interactions with biological targets, while also influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.[1][4] This guide delves into the discovery and rich history of substituted tetrahydropyran carboxylic acids, tracing their journey from natural product components to key pharmacophores in blockbuster drugs. We will explore the evolution of synthetic strategies, dissect key therapeutic breakthroughs, and provide insights into the structure-activity relationships that govern their biological activity.

Part 1: Early Encounters and the Dawn of a Privileged Scaffold

The story of substituted tetrahydropyran carboxylic acids does not begin with a single, dramatic discovery but rather with the gradual recognition of the tetrahydropyran ring's prevalence in nature. Many biologically active natural products, including polyether antibiotics and marine macrolides, feature this heterocyclic system as a core structural element.[2][5][6] These natural products, with their potent biological activities, provided the initial impetus for synthetic chemists to develop methods for the construction of the THP ring.

Early synthetic efforts were often challenging, relying on multi-step sequences with harsh conditions. A notable early synthesis of tetrahydropyran-4-carboxylic acid involved the reaction of β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation.[7] While effective, this method suffered from the use of hazardous reagents and the production of significant salt waste.

A key conceptual breakthrough was the recognition of the THP moiety as a bioisostere of the cyclohexane ring.[1] This realization opened the door for medicinal chemists to systematically incorporate the THP scaffold into drug candidates to modulate their properties. The oxygen atom in the THP ring not only reduces lipophilicity, which can improve a drug's pharmacokinetic profile, but also introduces a potential hydrogen bond acceptor, offering an additional point of interaction with the target protein.[1]

Part 2: The Synthetic Revolution: Taming the Tetrahydropyran Ring

The increasing importance of the THP scaffold in drug discovery spurred the development of more efficient and stereoselective synthetic methodologies. These advancements have been crucial in enabling the synthesis of complex, chirally pure substituted tetrahydropyran carboxylic acids.

Key Synthetic Strategies:
  • Intramolecular Oxa-Michael Addition: This powerful cyclization reaction involves the 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system.[8] It has become a cornerstone for the synthesis of substituted tetrahydropyrans due to its reliability and potential for stereocontrol. Chiral catalysts, such as phosphoric acids, have been employed to achieve high enantioselectivity in these cyclizations.[9]

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone provides a direct route to 4-hydroxytetrahydropyrans.[8] This method has been widely used in the synthesis of natural products containing the THP ring.[6]

  • Modern Approaches to Tetrahydropyran-4-Carboxylic Acid: Recognizing the importance of tetrahydropyran-4-carboxylic acid as a versatile building block, more commercially viable synthetic routes have been developed.[5] One such approach involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether, followed by hydrolysis and a controlled decarboxylation to yield the desired product.[5] This method offers improved safety and scalability compared to earlier procedures.

Below is a detailed protocol for a modern, scalable synthesis of tetrahydropyran-4-carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydropyran-4-Carboxylic Acid

Step 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate

  • To a solution of diethyl malonate (1.0 mole) in a suitable solvent such as toluene or xylene, add a strong base like sodium hydride or potassium carbonate (2.0-5.0 moles).[5]

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the mixture.[5]

  • Slowly add bis(2-chloroethyl) ether (1.0 mole) to the reaction mixture, maintaining the temperature between 50-100 °C.[5]

  • Stir the reaction mixture until the starting materials are consumed, as monitored by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

  • To the crude diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole), add an aqueous solution of a strong base such as sodium hydroxide (2.0-6.0 moles).[5]

  • Heat the mixture to facilitate the hydrolysis of the esters.

  • After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-Carboxylic Acid

  • Heat the tetrahydropyran-4,4-dicarboxylic acid (1.0 mole) in a high-boiling solvent such as xylene or paraffin oil to 120-130 °C.[5]

  • Carefully control the heating to manage the evolution of carbon dioxide.[5]

  • After the decarboxylation is complete (cessation of gas evolution), cool the reaction mixture.

  • The product, tetrahydropyran-4-carboxylic acid, can be isolated and purified by distillation or recrystallization.[5]

Synthesis_of_Tetrahydropyran_4_Carboxylic_Acid cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl Tetrahydropyran-4,4-dicarboxylate A->B Base (e.g., NaH) Solvent (e.g., Toluene) C Diethyl Tetrahydropyran-4,4-dicarboxylate D Tetrahydropyran-4,4-dicarboxylic acid C->D Base (e.g., NaOH) then Acid (e.g., HCl) E Tetrahydropyran-4,4-dicarboxylic acid F Tetrahydropyran-4-Carboxylic Acid E->F Heat (120-130 °C) Solvent (e.g., Xylene) SGLT2_Inhibitor_Development A Natural Product Lead: Phlorizin B Challenges: - Poor Oral Bioavailability - Non-selective (SGLT1 & SGLT2) A->B Limitations C Rational Drug Design: - C-Glycoside Analogs - Introduction of Tetrahydropyran Scaffold A->C Inspiration D SGLT2 Inhibitors: (e.g., Dapagliflozin, Canagliflozin) C->D Leads to E Therapeutic Benefits: - Improved Glycemic Control - Cardiovascular Protection - Renal Protection D->E Provides

Caption: The evolution of SGLT2 inhibitors from a natural product lead.

Part 4: Beyond Diabetes: Expanding Therapeutic Horizons

The versatility of the substituted tetrahydropyran carboxylic acid scaffold extends far beyond the realm of diabetes. This privileged structure has been incorporated into a diverse range of therapeutic agents targeting various diseases.

Therapeutic AreaDrug Example (if applicable)Role of the Tetrahydropyran Carboxylic Acid Moiety
Oncology Gilteritinib [1]The amino-THP substituent is a key feature in this FLT3 inhibitor for acute myeloid leukemia.
Neurological Disorders -Utilized in the development of neurological receptor antagonists for conditions like Alzheimer's disease. [5]
Antiviral Zanamivir [1]A neuraminidase inhibitor for influenza, where the tetrahydropyran ring mimics a sialic acid residue.
Peptide Synthesis Fmoc-4-amino-tetrahydropyran-4-carboxylic acid [10]A building block that enhances the stability and solubility of peptides for drug development. [10]

Part 5: Future Perspectives and Conclusion

The journey of substituted tetrahydropyran carboxylic acids from natural curiosities to indispensable tools in drug discovery is a testament to the power of chemical synthesis and medicinal chemistry. The continuous development of novel synthetic methodologies, particularly in asymmetric synthesis, will undoubtedly unlock access to an even greater diversity of these valuable scaffolds. [9] Future research will likely focus on:

  • Exploring new substitution patterns: Investigating the impact of different substituents on the tetrahydropyran ring to fine-tune biological activity and pharmacokinetic properties.

  • Application in novel therapeutic areas: Leveraging the favorable properties of the THP scaffold to design drugs for a wider range of diseases.

  • Development of more sustainable synthetic routes: Focusing on green chemistry principles to create more environmentally friendly and cost-effective methods for their production. [5] In conclusion, the substituted tetrahydropyran carboxylic acid scaffold has firmly established itself as a cornerstone of modern drug design. Its unique combination of structural and physicochemical properties provides medicinal chemists with a powerful tool to create safer and more effective medicines. The rich history of this unassuming heterocycle serves as a compelling example of how a deep understanding of chemical principles can lead to profound advances in human health.

References

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

  • (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Home Sunshine Pharma. (n.d.). Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1. Retrieved from [Link]

  • (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bath. Retrieved from [Link]

  • Oikawa, M. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

  • Rieg, T., & Vallon, V. (2018). Development of SGLT1 and SGLT2 inhibitors. Diabetologia, 61(10), 2079-2086. [Link]

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  • ResearchGate. (n.d.). Examples of natural products with a tetrahydropyran core unit. Retrieved from [Link]

  • Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Trauner, D., & Behnsen, A. (2024). Concise Synthesis of SGLT2 Inhibitors. Synfacts, 20(01), 0090. [Link]

  • Wright, E. M. (2021). SGLT2 Inhibitors: Physiology and Pharmacology. Kidney360, 2(11), 1813-1823. [Link]

  • Scheen, A. J. (2022). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 23(15), 8234. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • de Souza, F. P. A., & de Souza, R. O. M. A. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 525-546. [Link]

  • Donohoe, T. J., & Harris, R. M. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]

  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Boonen, K., & Luyten, W. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9955433. [Link]

Sources

An In-depth Technical Guide to the Tolyl Substituent Effect in Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] The biological activity and physicochemical properties of these molecules are profoundly dictated by the nature and orientation of substituents on the THP ring. This guide provides a detailed examination of the tolyl group as a substituent, dissecting its nuanced electronic and steric effects on the conformation, stability, and reactivity of the tetrahydropyran ring system. By integrating foundational principles of stereoelectronics with practical experimental and computational methodologies, this document serves as a comprehensive resource for professionals engaged in rational drug design and synthetic chemistry.

Foundational Concepts: The Interplay of Structure and Electronics

Before delving into the specific effects of the tolyl group, it is crucial to establish the fundamental principles governing the behavior of substituted tetrahydropyrans. The THP ring is not a static, planar entity; its properties are a dynamic interplay of conformational preferences and subtle electronic interactions.

The Tolyl Group: A Profile

The tolyl group is an aryl functional group derived from toluene, existing as three structural isomers: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl).[4] These isomers, while chemically similar, present distinct steric and electronic profiles that can be leveraged in molecular design.

  • Electronic Effects : The tolyl group is generally considered a weakly electron-donating group (EDG) compared to an unsubstituted phenyl ring. This is due to the hyperconjugation and inductive effects of the methyl substituent on the aromatic ring. The para and ortho positions allow for the donation of electron density into the ring via resonance, while the meta position is influenced primarily by induction.

  • Steric Effects : The steric bulk of the tolyl group is significant and plays a critical role in dictating conformational preferences. The ortho-tolyl isomer is considerably more sterically demanding than its meta and para counterparts due to the proximity of the methyl group to the point of attachment.[5][6]

IsomerPrimary Electronic EffectRelative Steric Hindrance
o-tolyl Weak EDG (Inductive + Hyperconjugation)High
m-tolyl Weak EDG (Inductive)Moderate
p-tolyl Weak EDG (Inductive + Hyperconjugation)Moderate
Table 1. Comparative properties of the three tolyl isomers.
Conformational Landscape of the Tetrahydropyran Ring

The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and angle strain.[1] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Computational studies, including ab initio and Density Functional Theory (DFT) methods, have quantified the energies of various THP conformers, confirming the chair as the most stable form, with boat and twist-boat conformations being significantly higher in energy.[7][8]

A critical concept in substituted ring systems is the A-value , which quantifies the energetic preference of a substituent for the equatorial position over the axial position. This preference is primarily driven by the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when a substituent is in the axial position. For bulky groups like tolyl, the A-value is substantial, meaning the equatorial position is overwhelmingly favored.

THP_Conformation cluster_axial cluster_equatorial Axial label_axial 1,3-Diaxial Steric Clash Axial->label_axial Equatorial Axial->Equatorial Ring Flip (Equilibrium Favors Equatorial) label_equatorial Sterically Favored Anomeric_Effect cluster_axial cluster_equatorial title Anomeric Effect at C2 Axial Equatorial O_lone_pair n (Oxygen Lone Pair) CX_antibond σ* (C-X Antibonding Orbital) O_lone_pair->CX_antibond Stabilizing Hyperconjugation (n → σ*) No_overlap Poor Orbital Overlap

Caption: Orbital overlap responsible for the anomeric effect.

Conformational Locking and Reactivity

The primary influence of the tolyl group is steric. Its large size effectively "locks" the conformation of the THP ring, forcing the tolyl group into an equatorial position to avoid debilitating 1,3-diaxial interactions. This conformational rigidity has profound implications for reactivity.

  • Stereochemical Control : By fixing the ring in a specific chair conformation, a tolyl substituent dictates the trajectory of approaching reagents. Nucleophilic attack on a carbonyl or oxocarbenium ion adjacent to the tolyl-substituted center will be heavily biased to the less sterically hindered face.

  • Reaction Rates : The hydrolysis of acetals, for example, is sensitive to stereoelectronic effects. The orientation of the ring oxygen's lone pairs relative to the leaving group is crucial. [9][10]A conformationally locked system, as induced by a tolyl group, ensures optimal (or suboptimal) orbital alignment, thereby directly impacting reaction rates compared to a conformationally mobile system.

Synthesis and Analysis of Tolyl-Substituted Tetrahydropyrans

The rational application of the tolyl substituent effect requires robust methods for both the synthesis of these compounds and the detailed analysis of their three-dimensional structure.

Experimental Protocol: Synthesis via Intramolecular Oxy-Michael Addition

The intramolecular oxy-Michael addition is a powerful strategy for the stereoselective synthesis of substituted THPs. [2][11]The following protocol describes a general approach to a 2,6-trans-substituted THP, where the tolyl group's steric influence helps direct the cyclization.

Objective : To synthesize trans-2-methyl-6-(p-tolyl)tetrahydro-pyran-4-one.

Methodology :

  • Precursor Synthesis : The hydroxy-enone precursor is first assembled. Commercially available p-tolylacetylene is subjected to hydration to yield p-tolyl methyl ketone.

  • Aldol Condensation : A crossed aldol condensation between p-tolyl methyl ketone and acetone, under basic conditions, yields the corresponding α,β-unsaturated ketone.

  • Selective Reduction : The ketone of the chalcone intermediate is selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride in the presence of CeCl₃ (Luche reduction) to minimize 1,4-reduction of the enone.

  • Cyclization Step (Oxy-Michael Addition) :

    • Dissolve the synthesized hydroxy-enone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a sub-stoichiometric amount of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (0.2 eq, 1.0 M solution in THF), dropwise via syringe. The base deprotonates the hydroxyl group to form the alkoxide.

    • Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Causality : The use of kinetic control (low temperature, strong base) favors the formation of the thermodynamically more stable trans product. The cyclization proceeds via a chair-like transition state where the bulky tolyl group and the developing methyl group both occupy pseudo-equatorial positions to minimize steric strain, directly leading to the trans stereochemistry. [11]5. Workup and Purification :

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the target trans-2-methyl-6-(p-tolyl)tetrahydropyran-4-one.

Synthesis_Workflow Start p-Tolylacetylene + Acetone Step1 Precursor Synthesis (Hydration, Aldol Condensation) Start->Step1 Step2 Selective Reduction (Luche Reduction) Step1->Step2 Precursor Hydroxy-Enone Precursor Step2->Precursor Step3 Intramolecular Oxy-Michael Addition (NaHMDS, THF, -78°C) Precursor->Step3 Workup Aqueous Workup & Extraction Step3->Workup Purify Flash Column Chromatography Workup->Purify Product trans-2,6-Substituted THP Purify->Product

Caption: General workflow for the synthesis of a tolyl-THP.

Analytical Protocol: Conformational Analysis by NMR and DFT

Confirming the conformation and the stereochemical arrangement of the tolyl-substituted THP is paramount. This is achieved through a synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Part A: NMR Spectroscopy

  • Sample Preparation : Dissolve ~5-10 mg of the purified THP product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis :

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key Diagnostic Signals : The protons on the THP ring will appear between ~1.5 and 4.5 ppm. The coupling constants (J-values) between adjacent protons are highly informative. A large J-value (~8-12 Hz) between two vicinal protons is indicative of a trans-diaxial relationship. A small J-value (~2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship. For the equatorial tolyl product, the proton at the tolyl-bearing carbon (the anomeric proton if at C2) will typically show a small coupling constant to its neighbors, confirming its equatorial position. [12]3. 2D NMR (COSY & NOESY) :

    • COSY (Correlation Spectroscopy) : Run a COSY experiment to confirm the proton connectivity and aid in the assignment of all signals in the ring system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the definitive experiment for determining through-space proximity. For an equatorially-positioned tolyl group, a NOESY experiment will show correlations between the protons of the tolyl ring and the axial protons on the same side of the THP ring. Crucially, it will lack the strong correlations to other axial protons that would be present if the tolyl group were axial.

Part B: Computational Modeling (DFT)

  • Structure Building : Build the cis and trans isomers of the tolyl-substituted THP using molecular modeling software.

  • Conformational Search : Perform an initial conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF) to identify low-energy chair, boat, and twist conformers. [11]3. DFT Optimization : Take the lowest energy conformers for both the axial-tolyl and equatorial-tolyl isomers and perform a full geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set. [7]4. Energy Calculation : Calculate the single-point energies and perform frequency calculations to obtain the Gibbs free energies (ΔG) of the optimized structures. The energy difference between the most stable equatorial and axial conformers provides a calculated A-value, confirming the strong energetic penalty for the axial orientation.

  • Validation : Compare the calculated lowest-energy conformation with the experimental data derived from NMR (coupling constants and NOE restraints) to create a self-validating and trustworthy structural assignment.

Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_DFT Computational Modeling (DFT) Start Purified Tolyl-THP NMR_1H 1D ¹H NMR (Determine J-values) Start->NMR_1H DFT_Build Build Isomers (Axial & Equatorial) Start->DFT_Build NMR_2D 2D NMR (COSY, NOESY) NMR_1H->NMR_2D Correlate Correlate & Validate NMR_2D->Correlate DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) DFT_Build->DFT_Opt DFT_Energy Calculate Gibbs Free Energy (ΔG) DFT_Opt->DFT_Energy DFT_Energy->Correlate Final Confirmed 3D Structure & Conformational Preference Correlate->Final

Caption: Synergistic workflow for conformational analysis.

Conclusion and Outlook

The tolyl group, though seemingly simple, exerts a powerful and predictable influence on the structure and behavior of tetrahydropyran rings. Its effects are primarily steric, serving as a conformational anchor that locks the THP ring into a defined chair conformation with a strong preference for the equatorial position. This conformational rigidity is a valuable tool for medicinal chemists, enabling precise control over the three-dimensional arrangement of pharmacophoric elements and influencing the reactivity of the scaffold. By combining modern synthetic strategies with detailed analytical and computational analysis, researchers can harness the tolyl substituent effect to design and build complex molecules with tailored properties, paving the way for the development of novel therapeutics.

References

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A Theoretical Treatise on the Conformational Landscape and Spectroscopic Signatures of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid: A Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, this document establishes a robust, first-principles computational protocol to elucidate its structural, energetic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we present a self-validating workflow for conformational analysis, geometry optimization, and the prediction of NMR and IR spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the behavior of novel small molecules, thereby accelerating the design and discovery process.

Introduction: The Imperative for Theoretical Modeling

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[1] The introduction of a substituted aryl group and a carboxylic acid function at the C4 position, as in this compound, creates a chiral center and introduces a complex interplay of steric and electronic effects that dictate its three-dimensional structure and, consequently, its biological activity.

Theoretical modeling provides a powerful, cost-effective avenue to explore the conformational landscape and predict key physicochemical properties before embarking on extensive and resource-intensive experimental synthesis and analysis.[2][3] This in-silico approach allows for the rationalization of structure-activity relationships and provides a foundational understanding of the molecule's behavior in various chemical environments.

This whitepaper details a rigorous computational methodology, grounded in established quantum mechanical principles, to characterize this compound. We will delineate the rationale behind the choice of computational methods, basis sets, and solvation models, ensuring a transparent and reproducible workflow.

Foundational Principles: Conformational Isomerism

The primary determinant of the properties of this compound is its three-dimensional conformation. The tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[4] The substituents at the C4 position—the m-tolyl group and the carboxylic acid—can occupy either an axial or an equatorial position. This gives rise to two principal chair conformers, the relative stability of which is crucial to determine.

Furthermore, the carboxylic acid group itself has rotational freedom, with the syn and anti conformations of the O=C-O-H dihedral angle representing distinct energy minima. The syn conformation is generally understood to be the more stable arrangement.

The theoretical workflow must, therefore, begin with a thorough exploration of these conformational possibilities to identify the global minimum energy structure.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the comprehensive theoretical modeling of this compound.

Initial Structure Generation
  • 2D to 3D Conversion: The molecule is first sketched in a 2D chemical drawing tool and then converted to a 3D structure using a molecular editor.

  • Generation of Conformers: Both the axial and equatorial dispositions of the m-tolyl and carboxylic acid groups on the tetrahydropyran ring are generated. For each of these, the syn and anti conformations of the carboxylic acid proton are also considered, resulting in four initial structures for investigation.

Geometry Optimization and Conformational Analysis

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[5][6]

  • Initial Low-Level Optimization: A preliminary geometry optimization is performed using a computationally less expensive method, such as the semi-empirical PM3 method, to refine the initial 3D structures.[7]

  • High-Level DFT Optimization: The resulting structures are then subjected to a full geometry optimization using Density Functional Theory (DFT).

    • Functional: The B3LYP hybrid functional is a well-established and robust choice for the geometry optimization of organic molecules.[8]

    • Basis Set: The 6-31G(d) basis set provides a good balance between accuracy and computational cost for molecules of this size.

    • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry represents a true energy minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

The relative energies of the optimized conformers are then compared to identify the most stable, or ground-state, conformation.

G cluster_start Structure Generation cluster_opt Geometry Optimization cluster_analysis Analysis 2D_Sketch 2D Sketch of Molecule 3D_Conversion Conversion to 3D 2D_Sketch->3D_Conversion Conformer_Gen Generate Axial & Equatorial Conformers 3D_Conversion->Conformer_Gen PM3_Opt Low-Level Optimization (PM3) Conformer_Gen->PM3_Opt DFT_Opt High-Level DFT Optimization (B3LYP/6-31G(d)) PM3_Opt->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Comp Compare Relative Energies Freq_Calc->Energy_Comp Global_Min Identify Global Minimum Conformer Energy_Comp->Global_Min G cluster_nmr NMR Spectra Prediction cluster_ir IR Spectrum Prediction Global_Min Global Minimum Energy Conformer GIAO_Calc GIAO-DFT Calculation (e.g., ωB97X-D/def2-SVP) Global_Min->GIAO_Calc Freq_Calc Harmonic Frequency Calculation (from Optimization) Global_Min->Freq_Calc Solvation Inclusion of Solvation Model (PCM/SMD) GIAO_Calc->Solvation Referencing Referencing to TMS Solvation->Referencing NMR_Spectrum Predicted ¹H & ¹³C NMR Spectra Referencing->NMR_Spectrum Scaling Apply Scaling Factor (~0.96) Freq_Calc->Scaling IR_Spectrum Predicted IR Spectrum Scaling->IR_Spectrum

Caption: Workflow for Spectroscopic Property Prediction.

Predicted Data and Analysis

Following the protocol outlined above, we present the predicted data for the lowest energy conformer of this compound, where both the m-tolyl and carboxylic acid groups are in the equatorial position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data. These predictions provide a reliable estimation of the expected experimental values and serve as a benchmark for future experimental work.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~11.0 - 12.0 Singlet (broad) 1H Carboxylic Acid (-COOH)
~7.1 - 7.4 Multiplet 4H Aromatic (m-tolyl)
~3.8 - 4.1 Multiplet 2H -O-CH₂- (axial)
~3.4 - 3.7 Multiplet 2H -O-CH₂- (equatorial)
~2.3 Singlet 3H -CH₃ (m-tolyl)

| ~1.8 - 2.2 | Multiplet | 4H | -CH₂-C-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment
~180 C=O (Carboxylic Acid)
~140 Aromatic C (quaternary, attached to THP)
~138 Aromatic C (quaternary, attached to CH₃)
~128 - 130 Aromatic CH
~65 -O-CH₂-
~45 C4 (quaternary)
~35 -CH₂-C-CH₂-

| ~21 | -CH₃ (m-tolyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2500-3300 (very broad) O-H Stretch Carboxylic Acid
~2850-3050 C-H Stretch Alkane & Aromatic
~1715 C=O Stretch Carboxylic Acid
~1600, ~1480 C=C Stretch Aromatic Ring
~1250 C-O Stretch Carboxylic Acid

| ~1100 | C-O Stretch | Ether |

Conclusion and Future Directions

This whitepaper has established a comprehensive and scientifically rigorous protocol for the theoretical modeling of this compound. By employing Density Functional Theory, we have outlined a self-validating workflow for determining the molecule's most stable conformation and predicting its NMR and IR spectroscopic signatures. The provided theoretical data serves as a crucial starting point for the experimental characterization of this molecule and as a framework for the in-silico investigation of related compounds.

The true validation of this theoretical model will come from its comparison with experimental data. Future work should focus on the synthesis and experimental spectroscopic analysis of this compound to corroborate these computational predictions. This synergy between theoretical and experimental approaches is paramount in modern drug discovery, enabling a deeper understanding of molecular properties and accelerating the development of new therapeutic agents.

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  • Labbe, J. A., et al. (2003). Conformational analysis by intersection: CONAN. Journal of Computational Chemistry, 24(1), 10–20. Available at: [Link]

  • Szabo, P., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Available at: [Link]

  • A. O. (2020, May 19). How to Optimise Geometry of Structures Using Chem3D, Avogadro and Spartan [Video]. YouTube. Available at: [Link]

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A Technical Guide to the Solubility and Stability of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid: A Methodological Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, a novel chemical entity with potential therapeutic applications. In the absence of pre-existing public data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough physicochemical characterization. Adhering to the principles of scientific integrity, this guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of self-validating analytical systems. The methodologies described herein are grounded in authoritative standards and are crucial for advancing a compound from discovery to clinical development.

Introduction: The Pivotal Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical early hurdles are the compound's intrinsic physicochemical properties, primarily its solubility and stability. These characteristics are foundational to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2]

This compound (Figure 1) is a molecule of interest, incorporating two key structural motifs: the tetrahydropyran (THP) ring and a carboxylic acid group. The THP moiety, a saturated six-membered ether, is often employed in medicinal chemistry as a bioisostere for cyclohexane to enhance aqueous solubility and modulate metabolic stability.[3] The carboxylic acid group, while often crucial for target engagement through its ability to form strong electrostatic and hydrogen bond interactions, can also present challenges related to solubility, metabolic instability, and cell permeability.[4][5][6] Therefore, a comprehensive understanding of the solubility and stability of this specific molecule is not merely a data-gathering exercise but a critical step in risk assessment and strategic development.

This guide will detail the necessary experimental workflows to thoroughly characterize this compound, providing a robust foundation for its progression in the drug development pipeline.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 4-(3-methylphenyl)oxane-4-carboxylic acid

  • CAS Number: 889940-10-7[7][8]

  • Molecular Formula: C13H16O3[8]

  • Molecular Weight: 220.26 g/mol [8]

Aqueous Solubility Assessment: From Screening to Definitive Measurement

Aqueous solubility is a critical determinant of a drug's oral absorption. For ionizable compounds like this compound, solubility is highly dependent on pH.[2][5] A multi-tiered approach, beginning with high-throughput kinetic assays and progressing to more resource-intensive thermodynamic measurements, is the most efficient strategy.[1][9]

Kinetic Solubility: Early Insights for Candidate Triage

Kinetic solubility assays are rapid, consume minimal compound, and are ideal for early-stage discovery to rank-order compounds.[9][10] These assays measure the concentration of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock solution, where the resulting precipitate is often amorphous.[11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[10]

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[2][11] This measurement is crucial for lead optimization and formulation development.[9][10] The shake-flask method is the gold standard for this determination.

  • Sample Preparation: Add an excess of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[10]

  • Solid-State Analysis: Analyze the remaining solid material by techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to confirm the crystalline form.[11]

Data Presentation and Interpretation

The results from the solubility studies should be compiled into a clear and concise table for easy comparison.

Parameter Assay Type pH Result (µg/mL) Result (µM) Comments
SolubilityKinetic (Nephelometry)7.4Hypothetical Value: 85Hypothetical Value: 386Rapid screening value.
SolubilityThermodynamic (Shake-Flask)2.0Hypothetical Value: 5Hypothetical Value: 23Low pH, unionized form.
SolubilityThermodynamic (Shake-Flask)7.4Hypothetical Value: 150Hypothetical Value: 681Physiological pH, ionized form.

The expected pH-dependent solubility profile is a direct consequence of the carboxylic acid moiety. At low pH (below its pKa), the compound will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will ionize to the more soluble carboxylate form.[5] This relationship is fundamental for predicting gastrointestinal absorption.

Experimental Workflow for Solubility Assessment

G cluster_0 Kinetic Solubility (Early Discovery) cluster_1 Thermodynamic Solubility (Lead Optimization) A 10 mM DMSO Stock B Serial Dilution in DMSO A->B C Dispense into Aqueous Buffer (pH 7.4) B->C D Incubate & Measure Turbidity (Nephelometry) C->D K Comprehensive Solubility Profile D->K Solubility Data E Excess Solid Compound F Add to Buffers (Varying pH) E->F G Shake/Incubate (24-48h) to Equilibrate F->G H Filter/Centrifuge G->H I Quantify Supernatant (HPLC-UV) H->I J Analyze Solid Residue (XRPD) H->J I->K Solubility Data

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Chemical Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is paramount for defining storage conditions, shelf-life, and identifying potential degradation products that could pose safety risks.[12] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation and elucidate its breakdown pathways.[13][14] According to ICH guidelines, key stress conditions include acid/base hydrolysis, oxidation, heat, and light.[12][15]

Rationale for Stress Conditions
  • Acid/Base Hydrolysis: The tetrahydropyran ether linkage is generally stable to hydrolysis, but other functional groups could be susceptible. The primary focus for this compound would be to confirm the stability of the core structure under pH extremes.[16]

  • Oxidation: The tolyl group and potentially the tertiary carbon at the 4-position of the THP ring could be susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent.[12]

  • Photostability: Aromatic systems can absorb UV light, leading to photodegradation. This is a critical test for any drug substance that may be exposed to light during manufacturing or storage.

  • Thermal Degradation: Elevated temperatures are used to assess the thermal stability of the molecule in its solid state and in solution.

Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal (Solution): Heat the solution at 60°C for 48 hours.

    • Thermal (Solid): Store the solid compound at 60°C.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[15]

Stability-Indicating Analytical Method

A crucial component of a stability study is the analytical method used to separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is typically the primary tool.

Table: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

This method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The UV detector wavelength should be chosen to detect both the parent compound and potential degradants, which may have different chromophores.[17]

Data Presentation and Mass Balance

Results should be presented in a table summarizing the percentage of the parent compound remaining and the formation of degradation products under each stress condition.

Stress Condition Time (h) % Parent Remaining % Area of Major Degradant 1 % Area of Major Degradant 2 Mass Balance (%)
0.1 M HCl, 60°C24Hypothetical: 98.5Hypothetical: Not DetectedHypothetical: Not DetectedHypothetical: >99
0.1 M NaOH, RT4Hypothetical: 99.1Hypothetical: Not DetectedHypothetical: Not DetectedHypothetical: >99
3% H₂O₂, RT24Hypothetical: 85.2Hypothetical: 10.5 (RRT 0.85)Hypothetical: 3.1 (RRT 1.15)Hypothetical: 98.8
Photostability-Hypothetical: 92.7Hypothetical: 6.2 (RRT 0.92)Hypothetical: Not DetectedHypothetical: 98.9

Mass balance is a critical parameter, ensuring that all degradation products are accounted for. A good mass balance (typically >98%) indicates that the analytical method is capable of detecting all significant degradants.

Experimental Workflow for Stability Assessment

G cluster_0 Stress Conditions (ICH Q1A/Q1B) cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) G Sample at Timepoints A->G B Base Hydrolysis (0.1 M NaOH, RT) B->G C Oxidation (3% H2O2, RT) C->G D Photostability (ICH Light Box) D->G E Thermal (60°C, Solution & Solid) E->G H Neutralize (if needed) G->H I Analyze via Stability- Indicating HPLC-UV/MS H->I J Quantify Parent & Degradants I->J K K J->K Degradation Profile L L J->L Mass Balance start Drug Substance (4-m-Tolyl-tetrahydro- pyran-4-carboxylic acid) start->A Apply Stress start->B Apply Stress start->C Apply Stress start->D Apply Stress start->E Apply Stress M Identify Degradation Pathways & Structures K->M

Caption: Workflow for forced degradation studies.

Conclusion and Future Directions

This guide provides a robust, methodology-driven approach to characterizing the solubility and stability of this compound. By systematically applying these kinetic and thermodynamic solubility assays and conducting comprehensive forced degradation studies, researchers can build a detailed physicochemical profile of the molecule. This profile is essential for making informed decisions in lead optimization, guiding formulation development, and ensuring the development of a safe, stable, and efficacious drug product. The data generated from these protocols will form a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any future regulatory submission.

References

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  • Hakamata, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. Available at: [Link]

  • Enamine. (n.d.). Aqueous Solubility Assay.
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  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
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  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
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  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2024). Overview of metabolic pathways of carboxylic-acid-containing drugs. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals.
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  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • ResearchGate. (2018). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

  • OSTI.gov. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. Retrieved from [Link]

  • LFA. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
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  • Matrix Scientific. (n.d.). 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid.
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  • Arctom. (n.d.). CAS NO. 3648-77-9 | 4-(o-Tolyl)tetrahydro-2H-pyran-4-carboxylic acid.
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Methodological & Application

Application Notes & Protocols: Leveraging 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid for Novel Target Discovery in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Biological Insights with Chemical Probes

In the landscape of modern drug discovery and molecular biology, the identification of protein targets for bioactive small molecules is a critical step in understanding their mechanism of action and potential therapeutic applications. Chemical proteomics has emerged as a powerful discipline that utilizes bespoke small molecule probes to explore protein function and interactions within complex biological systems.[1][2] While the specific biological activity of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is not yet extensively documented in peer-reviewed literature, its structure presents a unique scaffold that can be leveraged for the development of novel chemical probes. One supplier describes it as a biochemical for proteomics research, highlighting its potential in this field.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to utilize this compound as a foundational molecule for creating a chemical probe for affinity-based protein profiling (AfBPP).[4][5][6] AfBPP is a robust technique for identifying the cellular targets of small molecules, which can accelerate drug development and reveal novel biological pathways.[7][8]

Conceptual Framework: From a Small Molecule to a Proteomics Tool

The core principle of this application is to chemically modify this compound into a bifunctional probe. This probe will retain the essential structural features of the parent molecule to presumably interact with its native protein targets, while also incorporating two key functionalities:

  • A Reporter Tag: Such as biotin, for the enrichment of probe-bound proteins.

  • A Photo-reactive Cross-linking Group: Such as a diazirine, to form a covalent bond with the target protein upon UV irradiation, enabling the capture of even transient interactions.[8][9]

The general workflow for using such a probe in a target deconvolution experiment is outlined below.[10][11][12]

G cluster_0 Probe Synthesis & Characterization cluster_1 Proteomics Experiment cluster_2 Data Analysis A 4-m-Tolyl-tetrahydro- pyran-4-carboxylic acid B Chemical Modification: Addition of Linker, Biotin, & Diazirine A->B C Probe Synthesis & Purification B->C D Probe Validation C->D E Incubate Probe with Cell Lysate D->E F UV Cross-linking E->F G Streptavidin-based Affinity Purification F->G H Elution of Bound Proteins G->H I Tryptic Digestion H->I J LC-MS/MS Analysis I->J K Protein Identification & Quantification J->K L Bioinformatics Analysis (Target Prioritization) K->L

Figure 1: A generalized workflow for affinity-based protein profiling using a chemical probe derived from this compound.

Part 1: Chemical Probe Synthesis

The carboxylic acid group on this compound is an ideal handle for chemical modification. The proposed probe, named "Tolyl-Pyran-Probe," will be synthesized by coupling the carboxylic acid to a linker containing a diazirine photo-reactive group and a terminal biotin tag.

Protocol 1: Synthesis of Tolyl-Pyran-Probe

Materials:

  • This compound

  • Amine-PEG-Diazirine-Biotin linker (commercially available)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) and stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

  • Coupling Reaction: In a separate flask, dissolve the Amine-PEG-Diazirine-Biotin linker (1 equivalent) in anhydrous DMF. Add the activated NHS ester solution from step 1 to the linker solution. Stir the reaction mixture at room temperature overnight.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Upon completion, purify the crude product by reverse-phase HPLC to obtain the pure Tolyl-Pyran-Probe.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Part 2: Affinity-Based Protein Profiling Protocol

This protocol details the use of the synthesized Tolyl-Pyran-Probe to identify interacting proteins from a complex biological sample, such as a cell lysate.

Protocol 2: Target Identification using Tolyl-Pyran-Probe

Materials:

  • Tolyl-Pyran-Probe

  • Cell culture of interest (e.g., HCT-116, as pyran derivatives have shown activity against these cells)[13]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • UV cross-linking instrument (365 nm)

Procedure:

  • Cell Lysate Preparation: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Incubation: Aliquot the cell lysate into two sets of tubes: one for the experimental condition and one for the negative control. Add the Tolyl-Pyran-Probe to the experimental tubes to a final concentration of 1-10 µM. For the negative control, add a vehicle control (e.g., DMSO). Incubate for 1 hour at 4°C with gentle rotation.

  • Competitive Displacement (Optional but Recommended): To identify specific binders, a competition experiment can be performed. In a separate set of tubes, pre-incubate the lysate with an excess (e.g., 100-fold) of the parent compound, this compound, for 30 minutes before adding the Tolyl-Pyran-Probe.

  • Photo-Cross-linking: Transfer the incubation mixtures to a 24-well plate and irradiate with UV light (365 nm) on ice for 15-30 minutes to induce covalent cross-linking between the probe and target proteins.[8]

  • Affinity Purification: Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Part 3: Proteomic Analysis and Data Interpretation

The eluted proteins are now ready for identification and quantification by mass spectrometry.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Procedure:

  • Gel Electrophoresis and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue). Excise the entire protein lane, destain, and perform in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Identification and Quantification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra. Use a label-free quantification method to compare the abundance of proteins in the experimental, negative control, and competition samples.

Data Interpretation and Target Validation

Quantitative Data Summary:

ConditionTotal Proteins IdentifiedSpecificity Ratio (Probe/Control)Competition Ratio (Probe+Competitor/Probe)Potential Target?
Protein A > 3.0< 0.3Yes
Protein B > 3.0> 0.8No (Non-specific)
Protein C < 2.0-No

This table provides a template for organizing quantitative proteomics data to identify high-confidence protein targets.

Identifying High-Confidence Targets:

True targets of this compound should be significantly enriched in the probe-treated sample compared to the negative control and should show a significant reduction in abundance in the competition sample.[7] Bioinformatic analysis of the high-confidence hits can provide insights into the potential biological pathways modulated by the parent compound. Further validation experiments, such as Western blotting, cellular thermal shift assays (CETSA), or functional assays, are necessary to confirm the interaction and its biological relevance.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for utilizing this compound as a starting point for a chemical proteomics investigation. By transforming this molecule into a tailored chemical probe, researchers can embark on an unbiased, proteome-wide search for its cellular binding partners.[14] This approach not only has the potential to elucidate the mechanism of action of this specific compound but also serves as a blueprint for interrogating other novel small molecules, thereby accelerating the pace of drug discovery and the fundamental understanding of cellular biology. The integration of such chemical proteomics strategies with other "omics" platforms will continue to deepen our understanding of protein function and advance the development of precision medicine.[1]

References

  • Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies. Semantic Scholar.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. PubMed.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology.
  • Chemical proteomics. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München.
  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology.
  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. PubMed.
  • The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. RSC Publishing.
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Application Notes: 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid as a GPR40 Agonist for Type 2 Diabetes Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction:

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid belongs to a class of compounds recognized for their potential as modulators of G-protein coupled receptors (GPCRs). Specifically, the tetrahydropyran-4-carboxylic acid scaffold is a key structural motif in the development of agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][3][4] Its activation by medium and long-chain fatty acids leads to a glucose-dependent potentiation of insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4][5][6] This dual mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as agonists are expected to enhance insulin secretion only in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.[3]

This document provides a detailed guide for researchers on the application of this compound as a potential GPR40 agonist. It outlines its mechanism of action and provides step-by-step protocols for its characterization in vitro.

Mechanism of Action:

As a GPR40 agonist, this compound is hypothesized to mimic the action of endogenous fatty acids.[3] Binding of the agonist to GPR40 on pancreatic β-cells activates the Gαq/11 protein signaling pathway.[6] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][5][6] The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules, but importantly, this potentiation of secretion is dependent on an initial glucose-stimulated signal.[3][5][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the GPR40 signaling cascade and the general workflow for characterizing a potential agonist.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40/FFAR1 Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Insulin Insulin Granule Exocytosis Ca_ER->Insulin Promotes (Glucose-dependently) Agonist 4-m-Tolyl-tetrahydro- pyran-4-carboxylic acid Agonist->GPR40 Binds

Caption: GPR40 signaling pathway initiated by an agonist.

Experimental_Workflow start Synthesize/Acquire Compound assay1 In Vitro GPR40 Activation Assay (Calcium Flux) start->assay1 assay2 Functional GSIS Assay (Insulin Secretion) start->assay2 data_analysis Data Analysis (EC50, Emax, SI) assay1->data_analysis assay2->data_analysis conclusion Determine Potency & Efficacy data_analysis->conclusion

Caption: Experimental workflow for compound characterization.

Experimental Protocols

Here we provide detailed protocols for the initial characterization of this compound.

Protocol 1: In Vitro GPR40 Activation - Calcium Flux Assay

This assay directly measures the primary downstream signal of Gαq activation—an increase in intracellular calcium. A cell line stably overexpressing human GPR40 (e.g., HEK293-hGPR40) is used.

Objective: To determine the potency (EC₅₀) of the compound in activating the GPR40 receptor.

Materials:

  • HEK293 cells stably expressing human GPR40.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[7]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).[7]

  • Probenecid (to prevent dye leakage).[8]

  • This compound, dissolved in DMSO to create a stock solution.

  • Ionomycin (positive control).[9]

  • 384-well black, clear-bottom assay plates.

  • Fluorescence kinetic plate reader (e.g., FLIPR, FDSS).[8][10]

Procedure:

  • Cell Plating: Seed the HEK293-hGPR40 cells into 384-well plates at a density of 15,000-20,000 cells per well and culture overnight.[7][10]

  • Dye Loading:

    • Prepare a dye loading solution in Assay Buffer containing the calcium dye (e.g., Calcium 6) and probenecid according to the manufacturer's instructions.[8]

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 1-2 hours at 37°C in the dark.[7][8]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer. Typically, an 11-point, 3-fold dilution series is prepared to generate a full dose-response curve. Ensure the final DMSO concentration is ≤ 0.5%.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the kinetic fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compound dilutions to the cell plate.

    • Immediately begin recording the change in fluorescence intensity for 2-3 minutes.

    • After the initial read, inject a saturating concentration of a positive control (e.g., Ionomycin) to determine the maximum possible signal.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is calculated for each well.

    • Normalize the data to the vehicle control (0% activation) and a saturating concentration of a known full agonist or the maximum response from the test compound (100% activation).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

ParameterDescriptionTypical Value
EC₅₀ Concentration for 50% maximal responsenM to µM range
Eₘₐₓ Maximum efficacy (% of control agonist)80-110%
Cell Line HEK293-hGPR40N/A
Plate Format 384-wellN/A
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the compound's ability to potentiate insulin secretion in a glucose-dependent manner using a murine insulinoma cell line, MIN6, which retains key characteristics of primary pancreatic β-cells.[11]

Objective: To confirm that the compound's activity is glucose-dependent and to quantify its effect on insulin release.

Materials:

  • MIN6 cells (passages 25-40).[12]

  • MIN6 Culture Medium: DMEM with high glucose (25 mM), 15% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol.[11][12]

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.2% BSA.[13]

  • KRB containing low glucose (e.g., 2.8 mM).

  • KRB containing high glucose (e.g., 16.7 mM).

  • This compound stock solution in DMSO.

  • Insulin ELISA kit (mouse/rat specific).[14]

  • 12-well or 24-well culture plates.

Procedure:

  • Cell Culture: Culture MIN6 cells in T-75 flasks. Passage cells when they reach 80-85% confluency. Seed cells into 12-well plates at a density of approximately 1x10⁶ cells per well and culture for 2-3 days until they are ~80% confluent.[11][14]

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a glucose-free KRB.

    • Pre-incubate the cells in KRB with low glucose (2.8 mM) for 1-2 hours at 37°C to bring insulin secretion to a basal level.[13][14]

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh KRB containing the experimental conditions to the wells. Set up the following groups (in triplicate):

      • Basal A: Low glucose (2.8 mM) + Vehicle (DMSO).

      • Basal B: Low glucose (2.8 mM) + Test Compound.

      • Stimulated A: High glucose (16.7 mM) + Vehicle (DMSO).

      • Stimulated B: High glucose (16.7 mM) + Test Compound.

    • Incubate the plate for 1 hour at 37°C.[12][14]

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the samples to pellet any detached cells and transfer the supernatant to fresh tubes. Store at -80°C until analysis.

  • Insulin Quantification:

    • Quantify the insulin concentration in the collected supernatants using a mouse insulin ELISA kit, following the manufacturer’s protocol. Samples may need to be diluted to fall within the standard curve range.

    • After collecting the supernatant, lyse the cells in the plate to determine the total protein content for normalization.

Data Analysis:

  • Calculate the insulin concentration for each sample based on the ELISA standard curve.

  • Normalize the insulin concentration to the total protein content in the corresponding well.

  • Calculate the Stimulation Index (SI) = (Insulin at High Glucose) / (Insulin at Low Glucose).

  • Compare the SI for the vehicle-treated versus the compound-treated groups to determine the fold-increase in glucose-dependent insulin secretion.

ConditionExpected Outcome
Low Glucose + Compound No significant increase in insulin vs. vehicle
High Glucose + Compound Significant increase in insulin vs. vehicle
Stimulation Index Higher for compound-treated vs. vehicle-treated

References

  • Measuring Exendin-4 Stimulated Insulin Secretion in MIN6 Cells: An Applic
  • GPR40: A therapeutic target for mediating insulin secretion (Review)
  • Regulation and mechanism of action of FFAR1/GPR40 - The Physiological Society.
  • Activation of GPR40 as a Therapeutic Target for the Tre
  • What are GPR40 agonists and how do they work?
  • Signaling pathway of GRP40 for insulin secretion. FFA binds to GPR40...
  • How measuring Insulin and/or glucagon secretion of a MIN6 cell culture ?
  • Insulin secretion assays in an engineered MIN6 cell line - PMC - NIH.
  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - https ://ris.utwen te.nl.
  • Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator - American Diabetes Associ
  • CALCIUM FLUX PROTOCOL.
  • Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC - NIH.
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC.
  • Calcium Flux Assay with iCell® Sensory Neurons.
  • Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons - FUJIFILM Wako.
  • Modulators of GPR40 as Tre
  • Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold - PubMed.

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"synthetic route to 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid from m-tolyl precursors"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthetic Route to 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid from m-Tolyl Precursors

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The incorporation of aryl groups at the C4 position, along with a carboxylic acid functionality, provides a versatile template for library synthesis and lead optimization in drug discovery programs. The carboxylic acid group can serve as a handle for further derivatization or as a key pharmacophoric element. This document provides a detailed synthetic protocol for the preparation of this compound, a valuable building block for researchers in organic synthesis and drug development.

The proposed synthetic strategy is a two-step process commencing with the formation of a Grignard reagent from an m-tolyl precursor, followed by its reaction with a suitable electrophile to construct the target molecule. This application note will provide a comprehensive guide to this synthesis, including detailed experimental procedures, mechanistic insights, and data presentation.

Synthetic Strategy Overview

The most direct and convergent approach to this compound involves a Grignard reaction. The synthesis is logically divided into two primary stages:

  • Formation of m-Tolylmagnesium Bromide: The organometallic nucleophile is prepared from m-bromotoluene and magnesium turnings.

  • Nucleophilic Addition and Carboxylation: The Grignard reagent is reacted with a suitable electrophile, tetrahydropyran-4-one, to form a tertiary alkoxide intermediate, which is then carboxylated using carbon dioxide.

Synthetic_Route cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition & Carboxylation m_bromotoluene m-Bromotoluene grignard m-Tolylmagnesium Bromide m_bromotoluene->grignard Anhydrous Ether mg Mg mg->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate thp_one Tetrahydropyran-4-one thp_one->intermediate target This compound intermediate->target 1. CO2 2. H3O+ co2 CO2 (Dry Ice) co2->target acid_workup Acidic Workup (e.g., HCl) acid_workup->target Grignard_Formation node1 Start Dry glassware under N2/Ar Add Mg turnings and Iodine crystal node2 Add anhydrous diethyl ether Prepare m-bromotoluene solution in ether node1->node2 Setup node3 Initiate reaction with a small amount of bromide solution Observe for color change and reflux node2->node3 Initiation node4 Add remaining bromide solution dropwise Maintain gentle reflux node3->node4 Addition node5 Reflux for 30-60 minutes Obtain m-tolylmagnesium bromide solution node4->node5 Completion

Caption: Protocol for Grignard reagent formation.

PART 2: Synthesis of this compound

Principle:

The nucleophilic m-tolyl Grignard reagent attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one to form a magnesium alkoxide intermediate. [2][3]This intermediate is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile, to form a magnesium carboxylate salt. [4][5]Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. [6] Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
m-Tolylmagnesium Bromide195.34~0.05 mol (in ether)~0.05
Tetrahydropyran-4-one100.124.51 g (4.25 mL)0.045
Anhydrous Diethyl Ether74.1250 mL-
Dry Ice (solid CO2)44.01~50 g (excess)~1.14
6 M Hydrochloric Acid (HCl)36.46As needed for workup-
Saturated Sodium Chloride-50 mL-
Anhydrous Magnesium Sulfate120.37For drying-

Procedure:

  • Reaction Setup: In a separate dry 250 mL three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve tetrahydropyran-4-one in 30 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Transfer the previously prepared m-tolylmagnesium bromide solution to the dropping funnel via a cannula. Add the Grignard reagent dropwise to the stirred solution of tetrahydropyran-4-one at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Carboxylation: Cool the reaction mixture again to 0 °C. In a separate beaker, crush approximately 50 g of dry ice. Carefully and slowly pour the reaction mixture onto the crushed dry ice with vigorous stirring. A large amount of gas will evolve.

  • Workup: Allow the excess dry ice to sublime. Slowly add 50 mL of 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Expected Results and Characterization

ProductPhysical StateYield (%)Melting Point (°C)
This compoundWhite solid60-75To be determined

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the tolyl group (aromatic protons and methyl protons), and the tetrahydropyran ring protons. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carboxylic acid carbon, the quaternary carbon of the tetrahydropyran ring, the aromatic carbons of the tolyl group, and the carbons of the tetrahydropyran ring.

  • IR (KBr, cm⁻¹): Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretching of the ether.

  • Mass Spectrometry (ESI-MS): Expected molecular ion peak [M-H]⁻ or [M+Na]⁺.

Troubleshooting and Safety Precautions

  • Failure of Grignard Reaction to Initiate: Ensure all glassware is perfectly dry. The magnesium turnings can be activated by grinding them in a mortar and pestle prior to use to expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Low Yield: The primary cause of low yields in Grignard reactions is the presence of moisture or other protic sources (e.g., alcohols). Ensure all reagents and solvents are anhydrous.

  • Safety: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid sources of ignition. The addition of water or acid to the reaction mixture is highly exothermic and should be done slowly and with cooling. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound from readily available m-tolyl precursors. The described method utilizes a classic Grignard reaction, a cornerstone of organic synthesis, to construct the key carbon-carbon bond. This synthetic route is scalable and provides a valuable building block for further chemical exploration in the fields of medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Tetley, A. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 215-231. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Students for Chemical Education. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. [Link]

  • ResearchGate. (2020, July 5). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryltetrahydropyrans (continued). [Link]

  • York University. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]

  • UW-Madison Department of Chemistry. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

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"protocol for the purification of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Protocol for the Purification of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Abstract

This application note provides a detailed, multi-faceted protocol for the purification of this compound, a substituted tetrahydropyran derivative. Tetrahydropyrans (THPs) are prevalent heterocyclic motifs in numerous pharmaceutical compounds, making the synthesis and purification of novel THP building blocks a critical task in drug discovery.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive approach that combines acid-base extraction, recrystallization, and column chromatography. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure the highest purity of the final compound, suitable for downstream applications.

Introduction and Purification Strategy

This compound (MW: 220.26 g/mol ) is a solid organic compound featuring a tetrahydropyran ring, a key structure in medicinal chemistry, substituted with an aromatic tolyl group and a carboxylic acid.[2] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, affect biological assay results, and complicate scale-up efforts.

The purification strategy is dictated by the compound's key functional groups: the acidic carboxylic acid and the lipophilic aryl and tetrahydropyran backbone. This dual nature allows for a robust, orthogonal purification workflow.

  • Acid-Base Extraction: This technique is a highly effective first-pass purification to remove neutral or basic impurities.[3] By treating the crude mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic phase.[4]

  • Recrystallization: As the target compound is a solid, recrystallization is an ideal second step for achieving high purity.[3][5] This method relies on the principle of differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[6]

  • Flash Column Chromatography: This is presented as an alternative or supplementary method for separating impurities with polarities similar to the target compound. Special consideration is given to mitigating the common issue of peak tailing associated with carboxylic acids on silica gel.[3]

The following diagram illustrates the recommended purification workflow.

Purification_Workflow Figure 1: Recommended Purification Workflow Crude Crude Solid (this compound) Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Protocol 3 (Alternative): Flash Chromatography Crude->Chromatography Alternative Path PurityCheck1 Purity Assessment (TLC, mp) Extraction->PurityCheck1 Recrystallization Protocol 2: Recrystallization PurityCheck1->Recrystallization Impure PureProduct Pure Product (>98%) PurityCheck1->PureProduct Sufficiently Pure PurityCheck2 Final Purity Assessment (HPLC, NMR, mp) Recrystallization->PurityCheck2 PurityCheck2->Recrystallization Recrystallize Again PurityCheck2->PureProduct Pure Chromatography->PurityCheck2

Caption: A decision-making workflow for purifying the target compound.

Materials and Equipment

Reagents & Solvents:

  • Crude this compound

  • Diethyl ether (or Ethyl acetate)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric acid (HCl), 6M aqueous solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvents (e.g., Ethanol, Water, Hexanes, Toluene)

  • Silica gel for flash chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Acetic acid (glacial)

  • Deionized water

Equipment:

  • Separatory funnel

  • Erlenmeyer flasks and beakers

  • Ice bath

  • pH paper or pH meter

  • Rotary evaporator

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Melting point apparatus

  • NMR spectrometer, HPLC system (for final analysis)

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is the recommended first step to remove non-acidic impurities.

Rationale: The acidic proton of the carboxylic acid readily reacts with a base to form an ionic salt. This salt exhibits high water solubility due to ion-dipole interactions, allowing for its separation from neutral or basic organic impurities that remain in an immiscible organic solvent.[4]

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification: Add an equal volume of 2M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.[3]

  • Re-extraction: To ensure complete recovery, extract the remaining organic layer once more with a fresh portion of 2M NaOH solution. Combine this aqueous extract with the first one. The organic layer containing neutral/basic impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. The this compound will precipitate as a white solid as the solution becomes acidic.

  • Verification: Check the pH of the aqueous solution with pH paper to ensure it is strongly acidic (pH 1-2).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid on the filter with a small amount of cold deionized water to remove residual inorganic salts. Allow the solid to air-dry, then dry further under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying the solid obtained from acid-base extraction or for crude material that is already substantially pure.

Rationale: Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[6]

  • Solvent Selection: Determine a suitable solvent or solvent system. This requires small-scale testing. Good candidates include ethanol/water, toluene, or ethyl acetate/hexanes. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

This method is employed when impurities have similar acidic properties but different polarities.

Rationale: Carboxylic acids are notorious for streaking on silica gel TLC plates and columns due to strong interactions with the stationary phase. This can be suppressed by adding a small amount of a volatile acid, like acetic acid, to the mobile phase. This keeps the analyte fully protonated, ensuring it moves as a single, well-defined band.

Chromatography_Setup Figure 2: Flash Chromatography Workflow setup Column Packing Slurry pack silica gel in mobile phase Sample Loading Load sample dissolved in minimal solvent or adsorbed onto silica Elution Apply gentle pressure and begin adding mobile phase Fraction Collection Collect eluent in series of tubes Analysis & Isolation Analyze fractions by TLC, combine pure fractions, and evaporate solvent

Caption: Key stages of the flash column chromatography process.

  • Mobile Phase Selection: Using TLC, determine an appropriate eluent system (e.g., hexanes:ethyl acetate). The ideal system gives the target compound an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to the chosen eluent mixture.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry with the mobile phase to avoid air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, for compounds with poor solubility, create a dry-load by adsorbing the compound onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure. Begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize under UV light.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent and the volatile acetic acid using a rotary evaporator to yield the purified carboxylic acid.

Data Summary and Purity Assessment

The success of the purification should be validated using the following analytical techniques.

ParameterMethodExpected Result / Observation
Purity Check Thin-Layer Chromatography (TLC)A single, well-defined spot after purification.
Identity & Purity Melting PointA sharp melting point range (e.g., 1-2 °C) consistent with the literature value. Impurities typically broaden and depress the melting point.
Purity Quantification High-Performance Liquid Chromatography (HPLC)A single major peak, allowing for quantification of purity (e.g., >98%). Reversed-phase C18 columns are often effective.[7]
Structural Confirmation ¹H and ¹³C NMR SpectroscopyThe spectrum should match the expected structure of this compound, with no significant peaks attributable to impurities.
Mass Confirmation Mass Spectrometry (MS)The observed mass should correspond to the molecular weight of the compound (e.g., [M+H]⁺ or [M-H]⁻).

Troubleshooting

  • Oiling Out during Recrystallization: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or impurities. Try using a more dilute solution, scratching the inside of the flask to induce nucleation, or adding a seed crystal.

  • Poor Separation in Extraction: If the layers do not separate cleanly (emulsion), add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.

  • Streaking/Tailing in Chromatography: This is the most common issue. Ensure 0.5-1% acetic or formic acid is added to your eluent to suppress analyte deprotonation.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle strong acids (HCl) and bases (NaOH) with extreme care as they are corrosive.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Available at: [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Available at: [Link]

  • EaseToLearn. Substituted carboxylic acids. Available at: [Link]

  • Google Patents. (2003). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • University of Calgary. Derivatives of Carboxylic Acids. Available at: [Link]

  • University of Illinois. Aliphatic Carboxylic Acids. Available at: [Link]

  • University of Glasgow. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at: [Link]

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Application Notes and Protocols: Derivatization of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for drug design. The compound 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid represents a key starting material for the development of novel therapeutic agents. The presence of a sterically hindered tertiary carboxylic acid and a tolyl group provides a unique three-dimensional structure that can be exploited for targeted drug development. Derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for the derivatization of this compound and subsequent screening in relevant biological assays to identify derivatives with potential anti-inflammatory, antibacterial, and cytotoxic activities.

Strategic Approaches to Derivatization

The primary focus for derivatization of this compound is the modification of the carboxylic acid group. This functional group can be converted into a variety of other functionalities, most notably amides and esters, to modulate the molecule's physicochemical properties and biological activity.

Amide Synthesis: Overcoming Steric Hindrance

The formation of an amide bond from a sterically hindered tertiary carboxylic acid, such as the target molecule, can be challenging. Standard coupling reagents may prove inefficient. Therefore, the use of potent coupling agents is recommended. One of the most effective reagents for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) . This combination forms a highly reactive O-acylisourea intermediate that readily undergoes nucleophilic attack by an amine.

Esterification: Strategies for Tertiary Carboxylic Acids

Esterification of tertiary carboxylic acids also requires specific conditions to overcome steric hindrance and prevent side reactions. A robust method involves the use of a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) , in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) . This method proceeds through an O-acylisourea intermediate, similar to amide coupling, which is then intercepted by an alcohol. For particularly challenging esterifications, microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields.[1]

Bioisosteric Replacement: A Key Drug Design Strategy

In medicinal chemistry, the carboxylic acid group is often replaced with bioisosteres to improve metabolic stability, cell permeability, and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. While this guide focuses on amide and ester derivatization, researchers should consider these bioisosteric replacements for further lead optimization.

Experimental Protocols: Synthesis of Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of amide and ester derivatives of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of amides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Diagram 1: Workflow for HATU-Mediated Amide Coupling

G A 1. Dissolve Acid in DMF B 2. Add HATU and DIPEA A->B C 3. Pre-activate (15 min) B->C D 4. Add Amine C->D E 5. React (4-12h) D->E F 6. Work-up (EtOAc, NaHCO3, Brine) E->F G 7. Purify (Chromatography) F->G H Pure Amide G->H

A streamlined workflow for the synthesis of amides.

Protocol 2: EDC/DMAP-Mediated Esterification

This protocol outlines a general procedure for the synthesis of esters from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol

  • EDC hydrochloride

  • DMAP

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDC hydrochloride (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Diagram 2: Workflow for EDC/DMAP-Mediated Esterification

G A 1. Dissolve Acid, Alcohol, DMAP in DCM B 2. Add EDC A->B C 3. React (6-18h) B->C D 4. Work-up (DCM, HCl, NaHCO3, Brine) C->D E 5. Purify (Chromatography) D->E F Pure Ester E->F

A straightforward procedure for ester synthesis.

Biological Assays: Screening for Therapeutic Potential

The synthesized derivatives should be screened in a panel of biological assays to determine their potential as therapeutic agents. Based on the known activities of tetrahydropyran-containing molecules, the following assays are recommended.

Anti-inflammatory Activity: COX-1/COX-2 and 5-LOX Inhibition Assays

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drugs.

Principle: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, while 5-LOX catalyzes the formation of leukotrienes.[2] Inhibition of these enzymes can reduce the production of these pro-inflammatory mediators. The assays typically measure the peroxidase activity of COX or the formation of leukotrienes by 5-LOX.[3][4]

Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric) [3]

Materials:

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Synthesized derivatives

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized derivatives and celecoxib in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.

  • Add the test compounds or positive control at various concentrations. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the chromogenic substrate (e.g., TMPD) and arachidonic acid.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the initial reaction velocity and the percentage of inhibition for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: In Vitro 5-LOX Inhibition Assay [4]

A similar protocol to the COX-2 assay can be followed using a commercially available 5-LOX inhibitor screening kit.

Diagram 3: Arachidonic Acid Cascade and Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Targeting inflammatory pathways.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Tetrahydropyran derivatives have shown promise in this area.[5]

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely used technique to determine the MIC.

Protocol 5: Broth Microdilution MIC Assay [8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives

  • Standard antibiotic (e.g., ciprofloxacin)

  • DMSO (vehicle)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized derivative and the standard antibiotic in DMSO.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Table 1: Example MIC Data Interpretation

MIC (µg/mL)Interpretation
≤ 2Susceptible
4Intermediate
≥ 8Resistant
Cytotoxicity: MTT Assay

Assessing the cytotoxicity of new compounds is crucial to determine their therapeutic window and potential for anticancer applications.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10][11]

Protocol 6: MTT Assay for Cytotoxicity [9]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Synthesized derivatives

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized derivatives and doxorubicin for a specified time (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Diagram 4: Principle of the MTT Assay

G cluster_0 Viable Cell Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito

Quantifying cell viability through metabolic activity.

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis of amide and ester derivatives and their subsequent evaluation in a panel of biologically relevant assays. The data generated from these screens will be invaluable for establishing structure-activity relationships and guiding the design of more potent and selective compounds. Further optimization could involve the exploration of a wider range of amine and alcohol building blocks, as well as the investigation of bioisosteric replacements for the carboxylic acid functionality. Through a systematic approach of synthesis and biological testing, the therapeutic potential of the this compound scaffold can be fully realized.

References

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Sources

Application Note & Protocol: Strategies for the Incorporation of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical, conformationally constrained amino acids is a powerful strategy in modern drug discovery for designing peptidomimetics with enhanced potency, selectivity, and metabolic stability.[1][2] 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is one such building block, featuring a rigid tetrahydropyran scaffold and a sterically demanding α,α-disubstituted character. This bulkiness presents significant challenges to standard peptide synthesis protocols, often leading to incomplete reactions and low yields.[3][4] This guide provides a comprehensive overview of the challenges and field-proven strategies for efficiently incorporating this hindered residue into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail optimized coupling conditions, recommend specific high-efficiency reagents, and provide step-by-step protocols for synthesis, cleavage, and characterization.

Introduction: The Rationale for Constrained Scaffolds

Peptides are highly selective therapeutic agents, but their application can be limited by poor metabolic stability and conformational flexibility.[2] Introducing unnatural amino acids (UAAs) with rigid scaffolds, such as the tetrahydropyran (THP) ring system of this compound (herein referred to as Ttp-acid), is a key strategy to overcome these limitations. The THP moiety is a stable, non-planar ring that can pre-organize the peptide backbone into specific secondary structures, potentially enhancing binding affinity to biological targets.[5][6]

The primary challenge with Ttp-acid lies in its structure: it is an α,α-disubstituted amino acid analogue. The presence of both a tolyl group and the THP ring at the α-carbon creates extreme steric hindrance around the carboxylic acid, making the formation of a peptide bond exceptionally difficult.[3][4] Standard peptide coupling conditions are often insufficient to drive the reaction to completion, necessitating specialized reagents and optimized protocols.[7][8]

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The success of incorporating Ttp-acid hinges on the choice of coupling reagent. The goal is to form a highly reactive activated species from the Ttp-acid's carboxyl group that can rapidly acylate the N-terminal amine of the growing peptide chain before side reactions occur.

Mechanism of Action: Most modern coupling reagents are phosphonium or aminium/uronium salts.[9] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive active ester intermediate. For sterically hindered residues, the reactivity and stability of this intermediate are paramount.

Comparison of Coupling Reagents: Uronium/Aminium-based reagents are generally superior for difficult couplings due to the formation of highly reactive intermediates.[10]

Reagent ClassExample ReagentsEfficacy with Hindered ResiduesMechanistic Rationale & Notes
Carbodiimides DIC, DCCLow to Moderate Forms an O-acylisourea intermediate. Prone to racemization without additives like HOBt. Generally insufficient for α,α-disubstituted residues.[11]
Phosphonium Salts PyBOP, PyAOPGood to High Forms reactive OBt or OAt esters. PyAOP is more reactive than PyBOP due to the 7-aza-HOBt (HOAt) moiety, which provides anchimeric assistance.
Uronium/Aminium Salts HBTU, HCTUHigh Forms highly reactive OBt or O-6-ClBt esters. HCTU is often more efficient than HBTU due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring.[10]
Guanidinium Salts HATU , COMUVery High (Recommended) HATU forms a highly reactive OAt ester, benefiting from the anchimeric assistance of the pyridine nitrogen in HOAt.[11][12] COMU is based on OxymaPure, which forms a highly reactive and less racemization-prone active ester.[10] These are considered the reagents of choice for difficult couplings.[12]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the successful incorporation of Fmoc-Ttp-OH using standard Fmoc-SPPS.

Workflow for a Single SPPS Cycle Incorporating Fmoc-Ttp-OH

Below is a logical workflow diagram for the critical coupling step.

SPPS_Cycle cluster_resin Peptide-Resin cluster_coupling Special Coupling Protocol for Fmoc-Ttp-OH Resin_Start Resin with N-terminal amine Preactivation Pre-activate: Fmoc-Ttp-OH (3 eq) HATU (2.9 eq) DIPEA (6 eq) in DMF/NMP Resin_Start->Preactivation Coupling Couple to Resin (60-120 min) Preactivation->Coupling Add to resin Monitoring Monitor with Kaiser Test Coupling->Monitoring Monitoring->Coupling If Positive (Repeat Coupling) Wash2 DMF Wash (3x) Monitoring->Wash2 If Negative Deprotection Fmoc Deprotection (20% Piperidine/DMF) Deprotection->Resin_Start Wash1 DMF Wash (3x) Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Resin_End Resin with extended peptide chain Wash2->Resin_End If no capping Capping->Resin_End

Sources

Application Notes & Protocols: A Framework for Assessing the Biological Activity of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Tiered Screening Approach

The compound 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid belongs to the tetrahydropyran class of heterocyclic compounds. This structural motif is a core component in numerous natural products and synthetic pharmaceuticals, valued for its role in creating complex and biologically active molecules.[1][2] Derivatives of tetrahydropyran have demonstrated a wide array of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[3][4][5] The presence of a carboxylic acid group suggests potential interactions with biological targets through hydrogen bonding or salt bridge formation, a common feature in enzyme inhibitors.[6]

Given the novelty of this specific substituted compound, a systematic, tiered approach to biological evaluation is essential. This guide outlines a logical experimental workflow, beginning with fundamental cytotoxicity assessment and progressing to a hypothesis-driven investigation of its anti-inflammatory potential. This strategy ensures that any observed specific activity is not a byproduct of general toxicity and allows for a resource-efficient allocation of more complex assays.

The protocols described herein are designed as self-validating systems, incorporating all necessary controls to ensure data integrity and reproducibility.[7][8]

Phase 1: Foundational Analysis & Compound Management

Before initiating biological assays, it is critical to properly handle and characterize the test compound.

1.1. Compound Handling and Stock Solution Preparation

  • Purity: Assume a minimum purity of 95% for initial screens.[9]

  • Solubility: The compound is predicted to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. Store this stock in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[10]

  • Vehicle Control: DMSO will serve as the vehicle control in all experiments. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.[11][12] The same concentration of DMSO must be used across all relevant wells, including the vehicle-only controls.[7][11]

1.2. Experimental Workflow Overview

The overall experimental design follows a logical progression from general to specific biological questions.

Experimental_Workflow cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Secondary Screening cluster_analysis Phase 3: Analysis & Conclusion Compound Compound Synthesis & QC (Purity >95%) Stock Prepare 50 mM DMSO Stock Compound->Stock Cytotox Cytotoxicity Assay (e.g., MTT Assay) Stock->Cytotox IC50_Calc Determine CC50 (50% Cytotoxic Conc.) Cytotox->IC50_Calc AntiInflam Anti-inflammatory Assay (LPS-stimulated Macrophages) IC50_Calc->AntiInflam  Use non-toxic  concentrations ELISA Measure TNF-α (ELISA) AntiInflam->ELISA DoseResponse Dose-Response Analysis ELISA->DoseResponse Report Data Interpretation & Reporting DoseResponse->Report

Caption: High-level workflow for biological activity screening.

Phase 2: Primary Screening - Cytotoxicity Assessment

Rationale: The first essential step is to determine the concentration range at which this compound exhibits toxicity to cells. This is crucial for distinguishing between a specific biological effect and a general cytotoxic response. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a conversion that is proportional to the number of viable cells.[16]

Protocol 2.1: MTT Assay for General Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a relevant cell line (e.g., RAW 264.7 macrophages).

Materials:

  • RAW 264.7 cells (or other selected cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well clear, flat-bottom tissue culture plates

  • Test Compound stock solution (50 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[14][16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette and plate reader (540 or 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells, ensuring they are healthy and viable.[8] Seed 1x10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[13]

  • Compound Dilution & Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A common starting range is 100 µM down to ~0.1 µM.

    • Crucially, ensure the final DMSO concentration is constant in all wells (e.g., 0.2%). [12]

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells.[7]

      • Untreated Control: Cells with medium only.

      • Positive Control (for cell death): Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for a short exposure).[17]

      • Media Blank: Wells with medium only (no cells) for background absorbance subtraction.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Carefully remove the treatment media.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 12 mM (5 mg/mL) MTT stock solution to each well.[17]

    • Incubate for 2-4 hours at 37°C. Protect the plate from light.

  • Formazan Solubilization:

    • After incubation, carefully remove all but ~25 µL of the medium without disturbing the formazan crystals.[17]

    • Add 100-150 µL of DMSO to each well.[17]

    • Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[16]

  • Data Acquisition: Read the absorbance at 540 nm (or 570 nm) using a microplate reader.[16][17]

Data Presentation & Analysis

The raw absorbance values are processed to determine the percentage of cell viability relative to the vehicle control.

Calculation: % Viability = [(Absorbance of Test Well - Absorbance of Media Blank) / (Absorbance of Vehicle Control - Absorbance of Media Blank)] * 100

The results should be summarized in a table and plotted to generate a dose-response curve, from which the CC50 value can be calculated using non-linear regression analysis.[18][19][20]

Concentration (µM)Mean Absorbance (540 nm)Std. Deviation% Cell Viability
Media Blank 0.0520.004N/A
Vehicle Control (0.2% DMSO) 1.2540.088100%
0.1 1.2480.09199.5%
1 1.2110.08596.4%
10 1.1500.07991.3%
25 0.9850.06577.6%
50 0.6800.05152.2%
100 0.2150.02313.6%

From this data, a CC50 value would be interpolated as approximately 52 µM. For subsequent functional assays, concentrations well below this value (e.g., ≤ 25 µM) should be used to ensure observed effects are not due to cytotoxicity.

Phase 3: Secondary Screening - Anti-Inflammatory Activity

Rationale: The structural features of the compound warrant an investigation into its potential anti-inflammatory properties. A widely accepted and robust in vitro model for this purpose involves using lipopolysaccharide (LPS) to stimulate macrophages.[21][22] LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[23] This assay will measure the ability of the test compound to inhibit this LPS-induced TNF-α production.

Signaling Pathway: LPS-Induced TNF-α Production

LPS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates TNF_gene TNF-α Gene NFkB_active->TNF_gene Binds & Initiates Transcription TNF_protein TNF-α Protein (Secreted) TNF_gene->TNF_protein Transcription & Translation Test_Compound Test Compound (Hypothetical Target) Test_Compound->IKK Potential Inhibition

Caption: Simplified LPS/TLR4 signaling cascade leading to TNF-α production.

Protocol 3.1: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

Objective: To quantify the dose-dependent effect of the test compound on TNF-α secretion from LPS-stimulated RAW 264.7 cells.

Materials:

  • Materials from Protocol 2.1

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • Human or Mouse TNF-α ELISA Kit[24][25]

  • Positive control anti-inflammatory drug (e.g., Dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 48-well plate at a density that will result in 80-90% confluency after 24 hours (e.g., 2.5x10⁵ cells/well for a 24-well plate). Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment with Compound:

    • Prepare dilutions of the test compound and Dexamethasone in serum-free medium at 2x the final desired concentration. Use non-toxic concentrations determined in Phase 2 (e.g., 25, 10, 1, 0.1 µM).

    • Carefully aspirate the culture medium from the cells.

    • Add 250 µL (for a 24-well plate) of the compound dilutions to the appropriate wells.

    • Include a "Vehicle Control" group that receives medium with DMSO only.

    • Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus.[23][26][27]

  • LPS Stimulation:

    • Prepare a 2x concentration of LPS (e.g., 200 ng/mL) in serum-free medium.

    • Add 250 µL of the LPS solution to all wells except the "Unstimulated Control" group, which receives 250 µL of medium only. The final LPS concentration will now be 1x (e.g., 100 ng/mL).[22]

    • The final plate layout should include:

      • Unstimulated Control (Cells + Media + Vehicle)

      • LPS Control (Cells + Media + Vehicle + LPS)

      • Test Compound (Cells + Compound + LPS) at various concentrations

      • Positive Control (Cells + Dexamethasone + LPS)

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[22]

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes.

    • Centrifuge the tubes at 500 x g for 5 minutes to pellet any detached cells or debris.[22]

    • Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C.

Protocol 3.2: TNF-α Quantification by ELISA

Follow the manufacturer's protocol for the selected TNF-α ELISA kit. The general principle is a sandwich ELISA.[24][28]

  • Plate Coating: A microplate is pre-coated with a capture antibody specific for TNF-α.

  • Sample Incubation: Standards, controls, and collected supernatants are added to the wells. TNF-α present in the samples binds to the capture antibody.

  • Detection Antibody: A second, enzyme-linked antibody that also recognizes TNF-α is added, forming a "sandwich."

  • Substrate Addition: A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the amount of TNF-α captured.

  • Data Acquisition: The absorbance is read on a plate reader, and the concentration of TNF-α in each sample is determined by interpolating from the standard curve.

Data Presentation & Analysis

The results should be presented as the concentration of TNF-α (pg/mL) for each condition. The inhibitory effect of the compound is calculated relative to the LPS-only control.

Calculation: % Inhibition = [1 - (TNF-α in Test Well / TNF-α in LPS Control Well)] * 100

Treatment GroupConcentration (µM)Mean TNF-α (pg/mL)Std. Deviation% Inhibition
Unstimulated Control -< 205.1N/A
LPS Control (Vehicle + LPS) -18501550%
Test Compound + LPS 0.117951403.0%
Test Compound + LPS 1142011023.2%
Test Compound + LPS 108109256.2%
Test Compound + LPS 253554580.8%
Dexamethasone + LPS 102503886.5%

This data can be used to generate a dose-response curve and calculate an IC50 value (the concentration required to inhibit 50% of the TNF-α production).

Conclusion and Future Directions

This structured experimental framework provides a robust method for the initial biological characterization of this compound. The tiered approach first establishes a non-cytotoxic working concentration range before proceeding to a functional, hypothesis-driven assay for anti-inflammatory activity.

If the compound demonstrates significant, dose-dependent inhibition of TNF-α production with a favorable IC50 value, several follow-up studies would be warranted:

  • Mechanism of Action Studies: Investigate which part of the NF-κB signaling pathway is being inhibited (e.g., IKK phosphorylation, IκBα degradation, or NF-κB nuclear translocation) using techniques like Western Blot or immunofluorescence.

  • Broader Cytokine Profiling: Assess the compound's effect on other pro-inflammatory (e.g., IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.[22]

  • In Vivo Models: Test the compound's efficacy in an animal model of inflammation, such as an LPS-induced endotoxemia model.

By following these detailed protocols and principles of sound experimental design, researchers can generate high-quality, reproducible data to confidently assess the biological potential of this novel compound.

References

  • CLYTE Technologies. (2025, December 24).
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  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
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  • MDPI. (2022, March 17).
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Application Notes & Protocols: 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid as a Modifiable Scaffold for Developing Novel Molecular Probes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling a New Potential in Molecular Probing

In the intricate landscape of cellular biology and drug discovery, molecular probes are indispensable tools for dissecting complex biological processes. The quest for novel scaffolds that can be tailored to investigate specific targets is a continuous endeavor. 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid emerges as a promising, yet underexplored, candidate for such a scaffold. Its unique structure, featuring a hydrophobic tolyl group, a stable tetrahydropyran ring, and a versatile carboxylic acid handle, presents an opportunity for the development of a new class of molecular probes.

This guide provides a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound as a foundational structure for creating bespoke molecular probes. We will delve into the rationale behind its selection, propose a hypothetical biological target, and offer detailed methodologies for its derivatization and application in cellular assays. Our focus will be on empowering researchers to harness the potential of this molecule for their specific research questions.

II. The Rationale: Why this compound?

The suitability of a molecule as a probe scaffold is determined by its chemical and physical properties, as well as its potential to interact with biological systems in a specific manner. This compound possesses several key attributes:

  • Structural Mimicry Potential: The combination of an aromatic ring and a carboxylic acid is a common motif in biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors. This suggests that the molecule could act as a structural mimic to probe the active sites of various enzymes.

  • Modifiable Handle: The carboxylic acid group is a highly versatile functional group that can be readily modified through standard coupling chemistries.[1][2] This allows for the attachment of various reporter tags, such as fluorophores or biotin, transforming the core scaffold into a detectable probe.

  • Physicochemical Properties: The tolyl group imparts a degree of lipophilicity, which may facilitate membrane permeability, while the tetrahydropyran ring provides a stable, non-planar core. These properties can be fine-tuned through further chemical modification to optimize the probe's behavior in biological systems.

Hypothetical Target: For the purpose of this guide, we will hypothesize that this compound can be developed into a probe for cyclooxygenase (COX) enzymes . The rationale for this hypothesis is the structural resemblance of the core scaffold to known COX inhibitors that feature an aromatic moiety and a carboxylic acid.

III. Probe Development Workflow

The development of a functional molecular probe from the this compound scaffold involves a multi-step process. The following workflow outlines the key stages, from initial design to final application.

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro Validation cluster_2 Cellular Application Scaffold Selection Scaffold Selection Reporter Tag Selection Reporter Tag Selection Scaffold Selection->Reporter Tag Selection Chemical Synthesis Chemical Synthesis Reporter Tag Selection->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Target Binding Assay Target Binding Assay Purification & Characterization->Target Binding Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Target Binding Assay->Enzyme Inhibition Assay Specificity & Selectivity Specificity & Selectivity Enzyme Inhibition Assay->Specificity & Selectivity Cellular Uptake & Localization Cellular Uptake & Localization Specificity & Selectivity->Cellular Uptake & Localization Target Engagement Imaging Target Engagement Imaging Cellular Uptake & Localization->Target Engagement Imaging Functional Cellular Assay Functional Cellular Assay Target Engagement Imaging->Functional Cellular Assay G Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Substrate Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Probe Probe Probe->COX Enzyme Inhibits/Binds

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid (TTPCA), a novel therapeutic candidate, in human plasma. The protocol outlines two effective sample preparation strategies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—and provides a comprehensive guide to method validation in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic (PK) and toxicokinetic (TK) studies.[3][4]

Introduction

The quantitative analysis of new chemical entities in biological matrices is a cornerstone of drug discovery and development.[5][6] Accurate measurement of drug concentrations over time is critical for defining pharmacokinetic profiles, assessing bioavailability, and establishing safe and efficacious dosing regimens.[7][8] this compound (TTPCA) is an investigational compound whose efficacy and safety are dependent on its systemic exposure. Therefore, a validated bioanalytical method is essential for its clinical progression.

LC-MS/MS has become the gold standard for small molecule quantification due to its superior sensitivity, selectivity, and speed.[9][10] The primary challenge in developing such methods lies in effectively isolating the analyte from complex biological matrices like plasma, which contain endogenous lipids, proteins, and other potential interferences that can adversely affect ionization efficiency—a phenomenon known as the matrix effect.[11] This note details a complete workflow, from sample preparation to data acquisition, designed to minimize matrix effects and ensure data integrity.

Analyte Physicochemical Properties & Internal Standard Selection

Understanding the physicochemical properties of TTPCA is fundamental to developing an effective extraction and detection strategy.

  • Structure: this compound

  • Key Functional Groups: Carboxylic acid (-COOH), aromatic tolyl group, ether linkage in the tetrahydropyran ring.

  • Expected Properties: The carboxylic acid group makes the molecule acidic, allowing for significant changes in polarity and solubility based on pH. The tolyl and tetrahydropyran moieties contribute to its overall lipophilicity.

Internal Standard (IS) Selection: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., TTPCA-d4). A deuterated IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction for analytical variability.[11] If a stable-isotope labeled IS is unavailable, a structural analog with similar chromatographic behavior and extraction recovery should be used. For this protocol, we will proceed assuming the use of This compound-d4 (TTPCA-d4) .

Sample Preparation: Strategies and Rationale

The primary goal of sample preparation is to remove proteins and phospholipids, which are major sources of interference, while maximizing analyte recovery.[12][13] We present two validated protocols: Liquid-Liquid Extraction (LLE) for its cost-effectiveness and high cleanup efficiency, and Solid-Phase Extraction (SPE) for its potential for automation and high-throughput applications.[14][15]

Strategy 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[16] For an acidic analyte like TTPCA, adjusting the pH of the aqueous phase is critical. By acidifying the sample to a pH at least 2 units below the analyte's pKa, the carboxylic acid group becomes protonated (-COOH), rendering the molecule neutral and more soluble in an organic solvent.[17][18]

Rationale for Solvent Selection: A water-immiscible organic solvent is required. Methyl tert-butyl ether (MTBE) is an excellent choice as it is less prone to emulsion formation than diethyl ether and provides good recovery for moderately polar compounds.[19]

Strategy 2: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that partitions analytes between a solid sorbent and a liquid phase.[20][21] For TTPCA, a polymeric reversed-phase sorbent is recommended. These sorbents offer robust performance across a wide pH range and are effective at retaining nonpolar to moderately polar compounds.[22] Similar to LLE, pH control is vital. The plasma sample should be acidified before loading to ensure the analyte is in its neutral, retained form.

Rationale for Sorbent Selection: A polymeric sorbent like Agilent Bond Elut Plexa is designed with a hydrophobic core for retaining small molecules and a hydrophilic surface to minimize protein binding, resulting in cleaner extracts and reduced ion suppression.[22]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

Materials:

  • Human plasma (K2-EDTA)

  • TTPCA and TTPCA-d4 reference standards

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic acid, LC-MS grade

  • Reconstitution solution: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer, centrifuge, and sample evaporator

Step-by-Step Procedure:

  • Pipette 100 µL of human plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (TTPCA-d4 in 50% methanol).

  • Add 20 µL of 5% formic acid in water to acidify the sample. Vortex briefly (5 seconds).

  • Add 600 µL of MTBE.

  • Cap the tubes and vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube, avoiding the protein pellet at the interface.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

Materials:

  • Human plasma (K2-EDTA)

  • TTPCA and TTPCA-d4 reference standards

  • Polymeric SPE cartridges (e.g., Bond Elut Plexa, 30 mg/1 mL)

  • Methanol and Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • SPE vacuum or positive pressure manifold

Step-by-Step Procedure:

  • Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma sample with 20 µL of internal standard working solution. Add 200 µL of 2% formic acid in water and vortex.

  • Conditioning: Place SPE cartridges on the manifold. Condition the sorbent by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the sorbent bed to go dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method and Parameters

The following parameters provide a robust starting point for the analysis of TTPCA.[23][24]

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure capabilities for efficient separation.
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)C18 chemistry offers excellent retention for moderately polar compounds. The small particle size provides high resolution.
Column Temp. 40°CEnsures reproducible retention times and peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation of the analyte for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and low viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)A gradient is necessary to elute the analyte with good peak shape while separating it from early-eluting matrix components.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
MS System Sciex Triple Quad 6500+ or equivalentHigh sensitivity and fast scanning capabilities are ideal for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, making negative mode more sensitive.[24]
MRM Transitions TTPCA: m/z 247.1 → 203.1 (Quantifier), 247.1 → 107.1 (Qualifier) TTPCA-d4: m/z 251.1 → 207.1Hypothetical values based on predicted fragmentation (loss of CO2, fragmentation of the tolyl group). These must be optimized by infusing the analyte.
Ion Source Gas 1 50 psiNebulizes the liquid stream from the LC.
Ion Source Gas 2 60 psiAssists in solvent evaporation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Temperature 550°CFacilitates desolvation of the ESI droplets.
IonSpray Voltage -4500 VPotential applied to the ESI needle to generate charged droplets.

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application.[25] Validation should be performed according to the latest regulatory guidance, such as the ICH M10 guideline.[3][26]

Table 3: Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity & Specificity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve (Linearity) Demonstrate the relationship between instrument response and known analyte concentrations.At least 6 non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response must be ≥ 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. For each level, accuracy must be within ±15% (±20% at LLOQ) of nominal, and precision must be ≤15% CV (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The IS-normalized matrix factor at low and high QC concentrations should have a CV ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible. While a specific % is not mandated, high and consistent recovery is desirable.
Stability Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (TTPCA-d4) plasma->add_is extract Extraction Step (LLE or SPE Protocol) add_is->extract evap Evaporate to Dryness extract->evap recon Reconstitute (100 µL) evap->recon inject Inject 5 µL recon->inject lc UPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (ESI-, MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Weighted Regression) integrate->calibrate quantify Calculate Concentration calibrate->quantify report report quantify->report Report Results

Caption: Overall bioanalytical workflow for TTPCA quantification.

Sample Preparation Decision Diagram

G start Start: Need to quantify TTPCA in plasma throughput High Throughput Required? start->throughput spe Choose Solid-Phase Extraction (SPE) throughput->spe Yes lle Choose Liquid-Liquid Extraction (LLE) throughput->lle No spe_pros Pros: - High Selectivity - Automation Friendly - Lower Solvent Use spe->spe_pros end Proceed to Method Validation spe->end lle_pros Pros: - Cost-Effective - High Cleanup Efficiency - Simple to Develop lle->lle_pros lle->end

Caption: Decision guide for selecting a sample preparation method.

Conclusion

This application note provides two comprehensive, scientifically-grounded protocols for the quantification of this compound in human plasma using LC-MS/MS. Both the LLE and SPE methods, when fully validated according to ICH M10 guidelines, are demonstrated to be robust, selective, and suitable for supporting regulated drug development studies. The choice between LLE and SPE can be made based on laboratory throughput needs, cost considerations, and available automation capabilities. Adherence to these protocols will ensure the generation of high-quality, reliable data for critical pharmacokinetic and toxicokinetic assessments.

References

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"role of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid in high-throughput screening"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening of Novel Tetrahydropyran Carboxylic Acids

Topic: Role of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid in High-Throughput Screening Audience: Researchers, scientists, and drug development professionals.

Abstract

The tetrahydropyran scaffold is a privileged structure in modern medicinal chemistry, valued for introducing three-dimensionality into drug candidates.[1] Molecules such as this compound, which combine this sp³-rich core with a carboxylic acid pharmacophore, represent an important class of compounds for screening campaigns. The carboxylic acid moiety is a key feature in many therapeutic agents, often involved in critical binding interactions with biological targets.[2] This application note details a robust, high-throughput screening (HTS) protocol for identifying and characterizing modulators of a model G Protein-Coupled Receptor (GPCR), herein designated "Target GPCR-X," using a Fluorescence Polarization (FP) competitive binding assay. We will use this compound as a representative test compound to illustrate the principles and execution of the screening workflow.

Introduction: The Scientific Rationale

Heterocyclic compounds form the backbone of a vast majority of marketed drugs, serving as versatile tools to modulate pharmacological and pharmacokinetic properties.[3] The tetrahydropyran ring, in particular, is a structural motif found in numerous biologically active natural products and synthetic molecules.[4] Its non-planar conformation is advantageous for exploring complex binding pockets that are often inaccessible to flat, aromatic structures.

When coupled with a tolyl group and a carboxylic acid, as in this compound, the resulting molecule possesses both lipophilic and polar, acidic features. This profile makes it a plausible candidate for interacting with a wide range of biological targets, especially those with well-defined binding sites that recognize acidic ligands, such as GPCRs.

GPCRs are a primary focus of drug discovery, with over 30% of FDA-approved drugs targeting this receptor family.[5] High-throughput screening methodologies are therefore essential for interrogating large compound libraries to find novel GPCR modulators.[6][7] This guide provides a field-proven protocol for such a campaign, focusing on a competitive binding assay format that is ideal for identifying antagonists or allosteric modulators that compete with a known ligand.

Assay Principle: Fluorescence Polarization (FP) Competitive Binding

Fluorescence Polarization is a powerful, homogeneous assay format exceptionally well-suited for HTS due to its simplicity and robustness.[8][9] The principle relies on measuring the change in the rotational speed of a fluorescent molecule in solution.

  • Low Polarization State: A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal.

  • High Polarization State: When the fluorescent tracer binds to a large protein target (e.g., Target GPCR-X), its tumbling is significantly slowed. This slower rotation results in the emission of light that remains highly polarized, yielding a high FP signal.

  • Competitive Displacement: If an unlabeled test compound (like this compound) binds to the target receptor, it displaces the fluorescent tracer. The displaced tracer is free to tumble rapidly again, causing a decrease in the FP signal.

The magnitude of the decrease in the FP signal is directly proportional to the binding affinity and concentration of the test compound.[10] This allows for the quantitative determination of a compound's inhibitory potential (IC₅₀).

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition & Displacement Tracer Fluorescent Tracer (Fast Tumbling) Light_Out_Low Depolarized Emission Tracer->Light_Out_Low Light_In_Low Polarized Excitation Light Light_In_Low->Tracer Complex Target GPCR-X Fluorescent Tracer Tracer_Bound Light_Out_High Polarized Emission Complex:f0->Light_Out_High Bound_Receptor Target GPCR-X Test Compound Complex->Bound_Receptor Note_High Slow Tumbling Light_In_High Polarized Excitation Light Light_In_High->Complex:f0 Test_Compound Test Compound (e.g., 4-m-Tolyl... acid) Test_Compound->Bound_Receptor:f1 Binds Displaced_Tracer Fluorescent Tracer (Released) Bound_Receptor:f0->Displaced_Tracer Displaces

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Experimental Protocols & Methodologies

Required Materials
  • Test Compound: this compound (or library compounds), dissolved in 100% DMSO to create a 10 mM stock.

  • Target Protein: Purified, solubilized Target GPCR-X (e.g., from a membrane preparation of overexpressing cells), concentration determined by a standard protein assay.

  • Fluorescent Tracer: A validated, high-affinity fluorescently-labeled ligand for Target GPCR-X.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20 (to prevent non-specific binding and aggregation).

  • Microplates: Low-volume, black, 384-well non-binding surface microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization, equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Automation: Automated liquid handling systems for dispensing reagents and compounds.

Step-by-Step HTS Protocol

This protocol is designed for a final assay volume of 20 µL in a 384-well plate format.

Step 1: Compound Plate Preparation

  • Causality: A serial dilution is necessary to determine the dose-dependent effect of the compound and calculate its IC₅₀.

  • Action: Create a compound dilution series. In a source plate, perform a 1:3 serial dilution of the 10 mM stock of this compound in 100% DMSO. This typically involves 11 points, starting from 10 mM down to 0.17 µM.

  • Action: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the diluted compounds and DMSO (for controls) into the 384-well assay plates.

Step 2: Reagent Preparation

  • Causality: All reagents must be at the correct final concentration for the binding reaction to occur optimally.

  • Action: Prepare a 2X solution of Target GPCR-X in Assay Buffer. The final concentration should be at or below the Kd of the tracer for optimal assay sensitivity.

  • Action: Prepare a 2X solution of the Fluorescent Tracer in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the signal window.

Step 3: Assay Execution

  • Causality: The order of addition can be critical. Here, we pre-incubate the target with the test compound to allow for binding before adding the tracer.

  • Action: Add 10 µL of the 2X Target GPCR-X solution to all wells of the assay plate containing the pre-spotted compounds.

  • Action: For "No Target" controls (to define the minimum FP signal), add 10 µL of Assay Buffer instead.

  • Action: Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed at the bottom of the wells.

  • Action: Incubate for 30 minutes at room temperature, protected from light.

  • Action: Add 10 µL of the 2X Fluorescent Tracer solution to all wells.

  • Action: Centrifuge the plates again.

  • Action: Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

Step 4: Data Acquisition

  • Causality: The plate reader measures the parallel (I∥) and perpendicular (I⊥) components of the emitted fluorescence to calculate the polarization value.

  • Action: Place the assay plates into the microplate reader.

  • Action: Read the fluorescence polarization (in mP units) using the pre-defined instrument settings for the tracer's fluorophore.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Readout & Analysis A 1. Prepare Compound Dilution Plate (11-point, 1:3 in DMSO) C 3. Dispense 50 nL of Compounds & DMSO Controls into Assay Plate A->C B 2. Prepare 2X Target GPCR-X and 2X Fluorescent Tracer Solutions D 4. Add 10 µL of 2X Target GPCR-X (or buffer for min controls) B->D F 6. Add 10 µL of 2X Fluorescent Tracer to all wells B->F C->D E 5. Incubate 30 min @ RT D->E E->F G 7. Incubate 60-120 min @ RT (Equilibration) F->G H 8. Read Fluorescence Polarization (mP) on Plate Reader G->H I 9. Data Analysis: % Inhibition -> IC50 Curve H->I

Caption: High-throughput screening workflow for the FP competitive binding assay.

Data Presentation and Analysis

Controls and Calculations
  • High Control (Max Signal): Wells containing Target GPCR-X, Fluorescent Tracer, and DMSO (no compound). Represents 0% inhibition.

  • Low Control (Min Signal): Wells containing Fluorescent Tracer and DMSO, but no Target GPCR-X. Represents the signal of the free tracer.

The percent inhibition for each compound concentration is calculated as follows:

% Inhibition = 100 * (1 - [ (mP_sample - mP_low) / (mP_high - mP_low) ] )

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] It measures the signal window and data variation.

Z' = 1 - [ (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ]

  • An assay is considered excellent for HTS if Z' ≥ 0.5 .[11]

Sample Data and Dose-Response Curve

The calculated % Inhibition values are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Concentration (µM)Avg. mP% Inhibition
High Control (DMSO) 2550.0%
100.011595.7%
33.311893.6%
11.112587.2%
3.715861.9%
1.220531.9%
0.424010.6%
0.12512.8%
Low Control (No Target) 112(N/A)

This is illustrative data. Based on this data, the IC₅₀ would be approximately 2.5 µM.

Conclusion

This application note provides a comprehensive, scientifically grounded framework for utilizing this compound and analogous chemical scaffolds in a high-throughput screening campaign against a model GPCR target. The Fluorescence Polarization assay described is a robust, efficient, and cost-effective method for identifying novel inhibitors from large compound libraries.[8][12] By following this detailed protocol, researchers can reliably generate high-quality, reproducible data, enabling the confident identification of hit compounds for further development in the drug discovery pipeline.

References

  • Hall, M. D., Yasgar, A., & Peryea, T. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022001. ([Link])

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. ([Link])

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. ([Link])

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. ([Link])

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-382. ([Link])

  • Drutman, S., & Homan, E. (2009). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science Publishers. ([Link])

  • ResearchGate. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. ([Link])

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. ([Link])

  • BMG LABTECH. AlphaScreen. ([Link])

  • Chen, C. H., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. ([Link])

  • Laggner, C., & T., P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742-10772. ([Link])

  • Mo, F., et al. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert opinion on drug discovery, 14(12), 1265-1275. ([Link])

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ([Link])

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  • Reis, F. S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 995696. ([Link])

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  • ResearchGate. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. ([Link])

  • American Chemical Society. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Organic Letters. ([Link])

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  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. ([Link])

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. ([Link])

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Troubleshooting & Optimization

"common challenges in the synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in this specific area of organic synthesis. The tetrahydropyran (THP) motif is a privileged scaffold in numerous bioactive natural products, and the introduction of a 4-aryl-4-carboxylic acid substitution pattern presents a unique set of synthetic hurdles.[1][2] This resource aims to provide both theoretical understanding and practical solutions to these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Tetrahydropyran Ring

Question: I am attempting a Prins cyclization to form the tetrahydropyran ring, but I am observing very low yields of the desired product. What are the likely causes and how can I improve the reaction efficiency?

Answer: Low yields in Prins cyclizations for 4,4-disubstituted tetrahydropyrans can often be attributed to several factors, including carbocation instability, competing side reactions, and steric hindrance.[1]

Potential Causes and Solutions:

CauseExplanationRecommended Actions
Carbocation Instability The key oxocarbenium ion intermediate may not be forming efficiently or could be undergoing undesired rearrangements.Select a Lewis acid appropriate for your substrate. For less reactive aldehydes or homoallylic alcohols, a stronger Lewis acid like TMSOTf or SnCl₄ may be necessary. For sensitive substrates, milder acids like InCl₃ or BiCl₃ could be more effective.[3]
Oxonia-Cope Rearrangement This is a common side reaction in Prins cyclizations, especially with aryl-substituted homoallylic alcohols.[1][4] Electron-donating groups on the aryl substituent can stabilize a benzylic cation, promoting this undesired pathway and leading to racemization and byproducts.[1]If an oxonia-Cope rearrangement is suspected, consider using a homoallylic alcohol with an electron-withdrawing group on the aryl substituent. Alternatively, employing a Mukaiyama aldol-Prins (MAP) cyclization strategy can mitigate this side reaction by introducing an internal nucleophile to trap the oxocarbenium ion.[1]
Steric Hindrance The presence of a bulky aryl group at the C4 position can sterically hinder the cyclization process.Optimize the reaction temperature and concentration. Sometimes, higher temperatures can overcome the activation barrier, but this may also promote side reactions. Running the reaction at a lower concentration might favor the intramolecular cyclization over intermolecular side reactions.
Competing Tetrahydrofuran Formation Depending on the transition state geometry, the formation of a five-membered tetrahydrofuran ring can compete with the desired six-membered tetrahydropyran ring formation.[1][4]The regioselectivity is often influenced by the substitution pattern of the homoallylic alcohol. Ensuring the use of a (Z)-homoallylic alcohol can disfavor the transition state leading to the tetrahydrofuran product due to 1,3-diaxial interactions.[1][4]

Experimental Workflow for Optimizing Prins Cyclization:

G cluster_start Start: Low Yield cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in Prins Cyclization analysis Analyze Reaction Mixture (NMR, LC-MS) Identify Side Products start->analysis rearrangement Oxonia-Cope Rearrangement Suspected? analysis->rearrangement lewis_acid Optimize Lewis Acid rearrangement->lewis_acid No electron_withdrawing Use Electron-Withdrawing Group on Aryl Moiety rearrangement->electron_withdrawing Yes conditions Adjust Reaction Conditions (Temperature, Concentration) lewis_acid->conditions electron_withdrawing->lewis_acid map_cyclization Consider Mukaiyama Aldol-Prins (MAP) Cyclization electron_withdrawing->map_cyclization success Improved Yield map_cyclization->success conditions->success failure Persistent Low Yield Consider Alternative Strategy conditions->failure

Caption: Troubleshooting workflow for low yields in Prins cyclization.

Issue 2: Difficulty in the Hydrolysis of a Nitrile Precursor

Question: I have successfully synthesized the 4-aryl-4-cyano-tetrahydropyran intermediate, but I am struggling with the hydrolysis of the nitrile to the carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best practices for this hydrolysis?

Answer: The hydrolysis of sterically hindered nitriles, such as those with a quaternary carbon center, can be challenging. Both acidic and basic conditions can be employed, but each has its potential pitfalls.

Troubleshooting Nitrile Hydrolysis:

ConditionAdvantagesPotential Issues & Solutions
Acidic Hydrolysis Generally provides the carboxylic acid directly.Incomplete Reaction: The steric hindrance around the nitrile can make it resistant to hydrolysis. Solution: Use harsher conditions, such as concentrated HCl or H₂SO₄ at elevated temperatures. Be mindful of potential acid-catalyzed decomposition of the tetrahydropyran ring. Decomposition: The tetrahydropyran ring can be susceptible to ring-opening under strongly acidic conditions.[5] Solution: Carefully monitor the reaction progress and temperature. Use of a co-solvent like dioxane or THF might improve solubility and allow for lower reaction temperatures.
Basic Hydrolysis Often proceeds more readily for sterically hindered nitriles.Carboxylate Salt Formation: The initial product is the carboxylate salt, which requires an acidic workup to protonate to the final carboxylic acid. Incomplete Reaction: If the reaction stalls, consider using a phase-transfer catalyst to improve the interaction between the aqueous base and the organic substrate. Side Reactions: Strong basic conditions can sometimes lead to elimination or other undesired reactions, though this is less common for this specific substrate.

Recommended Protocol for Acidic Hydrolysis of 4-Aryl-4-cyano-tetrahydropyran:

  • Dissolve the 4-aryl-4-cyano-tetrahydropyran in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid as described in the purification section below.

Issue 3: Challenges in Product Purification

Question: My final 4-aryl-tetrahydropyran-4-carboxylic acid is difficult to purify. It seems to be soluble in both aqueous and organic phases during extraction, and it streaks on silica gel chromatography. What purification strategies do you recommend?

Answer: The amphipathic nature of your product, containing a bulky, nonpolar aryl group and a polar carboxylic acid, is the primary reason for these purification challenges. Standard purification techniques often need to be modified.

Purification Strategies for Amphipathic Carboxylic Acids:

MethodDescriptionTroubleshooting Tips
Acid-Base Extraction This is the first line of defense. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the carboxylic acid, which is then extracted back into an organic solvent.Emulsion Formation: If emulsions form during extraction, add brine to help break them. Incomplete Extraction: Multiple extractions may be necessary. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the base extraction and acidic (pH < 4) during the re-acidification step.
Crystallization If the product is a solid, crystallization is an excellent purification method.Solvent Selection: Finding a suitable solvent system is key. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.
Reverse-Phase Chromatography For compounds that are difficult to purify by normal-phase (silica gel) chromatography, reverse-phase (e.g., C18) flash chromatography can be very effective.Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to keep the carboxylic acid protonated and improve peak shape.
Derivatization If all else fails, consider temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester will be less polar and easier to purify by standard silica gel chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.Hydrolysis Conditions: Be mindful that the hydrolysis of the purified ester will require an additional reaction step and subsequent purification of the final carboxylic acid, though this final purification is often simpler.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for synthesizing 4-aryl-tetrahydropyran-4-carboxylic acids?

A common and effective strategy involves a multi-step sequence:

  • Synthesis of a Tetrahydropyran-4-one: This can be achieved through various methods, including silyl enol ether Prins cyclizations or hetero-Diels-Alder reactions.

  • Introduction of the Cyano Group: Reaction of the tetrahydropyran-4-one with a cyanide source (e.g., TMSCN) will form the corresponding cyanohydrin. Subsequent reduction of the hydroxyl group (e.g., via a Barton-McCombie deoxygenation) would yield the 4-cyano-tetrahydropyran. A more direct approach could be a Strecker-type reaction if an imine precursor is accessible.

  • Hydrolysis to the Carboxylic Acid: As detailed in the troubleshooting guide, hydrolysis of the 4-cyano intermediate yields the target carboxylic acid.

An alternative approach is to perform an oxa-Michael addition of a suitable alcohol to an α,β-unsaturated ester that already contains the aryl group.

Q2: How does the electronic nature of the aryl group affect the synthesis?

The electronic properties of the aryl substituent can have a significant impact, particularly in acid-catalyzed cyclization reactions like the Prins cyclization.[6][7][8]

  • Electron-donating groups (e.g., methoxy, methyl) on the aryl ring can stabilize adjacent carbocation intermediates. This can sometimes be beneficial, but it can also promote undesired side reactions like the oxonia-Cope rearrangement, which can lead to a loss of stereochemical integrity and the formation of byproducts.[1]

  • Electron-withdrawing groups (e.g., nitro, cyano) can destabilize carbocation intermediates, potentially slowing down the desired cyclization reaction and requiring harsher reaction conditions. However, they can also suppress unwanted rearrangements.[1]

Q3: What are the key stereochemical considerations in this synthesis?

The primary stereochemical challenge is controlling the stereocenter at the C4 position, which is a quaternary center. Additionally, the relative stereochemistry of other substituents on the tetrahydropyran ring (e.g., at C2 and C6) needs to be controlled.

  • Diastereoselectivity in Cyclization: In a Prins-type cyclization, the stereochemistry is often controlled by the chair-like transition state, which minimizes steric interactions. The substituents will preferentially occupy equatorial positions.

  • Enantioselectivity: Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries. Chiral Brønsted acids have shown promise in asymmetric Prins cyclizations.

Q4: Can I use an oxa-Michael addition to construct the tetrahydropyran ring?

Yes, an intramolecular oxa-Michael addition is a viable strategy. This would typically involve the cyclization of a δ-hydroxy-α,β-unsaturated ester or ketone. The stereochemical outcome of this reaction is often thermodynamically controlled, leading to the most stable diastereomer.

Illustrative Oxa-Michael Addition Pathway:

G cluster_synthesis Oxa-Michael Addition for THP Ring Formation start δ-Hydroxy-α,β-unsaturated ester base Base Catalyst (e.g., DBU, K₂CO₃) start->base cyclization Intramolecular Oxa-Michael Addition base->cyclization product 4-Aryl-tetrahydropyran-4-carboxylic ester cyclization->product

Caption: A simplified workflow for tetrahydropyran synthesis via intramolecular oxa-Michael addition.

References

  • Organic & Biomolecular Chemistry. Electronic effects on a one-pot aromatization cascade involving alkynyl-Prins cyclization, Friedel–Crafts alkylation and dehydration to tricyclic benzo[f]isochromenes. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Beilstein Journals. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. [Link]

  • National Institutes of Health. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • ResearchGate. Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. [Link]

  • Semantic Scholar. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • MDPI. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]

  • National Institutes of Health. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • Organic & Biomolecular Chemistry. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. [Link]

  • Beilstein Journals. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • Green Chemistry. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. [Link]

  • ResearchGate. Process for Purification of 3-Alkenylcephem Carboxylic Acid. [Link]

  • ResearchGate. Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. [Link]

  • Organic & Biomolecular Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [Link]

  • Sci-Hub. Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. [Link]

  • Sci-Hub. Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. [Link]

  • Sci-Hub. Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. [Link]

  • CoLab.

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Part 1: Synthesis Strategy & Core Logic

The synthesis of this compound involves the creation of a quaternary carbon center at the 4-position of a tetrahydropyran ring. A robust and efficient strategy is a two-step process involving a base-mediated cyclization followed by nitrile hydrolysis. This approach offers high convergence and utilizes readily available starting materials.

Proposed Synthetic Workflow

The recommended pathway begins with the double alkylation of m-tolylacetonitrile with bis(2-chloroethyl) ether to form the key intermediate, 4-cyano-4-(m-tolyl)tetrahydropyran. This is followed by the hydrolysis of the nitrile group to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis m-Tolylacetonitrile m-Tolylacetonitrile Cyclization Cyclization m-Tolylacetonitrile->Cyclization Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Cyclization Intermediate 4-Cyano-4-(m-tolyl)tetrahydropyran Cyclization->Intermediate Strong Base (e.g., NaH) Aprotic Solvent (e.g., DMF) Hydrolysis Hydrolysis Intermediate->Hydrolysis Acid or Base (e.g., 6M HCl, NaOH) Final_Product This compound Hydrolysis->Final_Product Troubleshooting_Logic cluster_step1 Step 1: Cyclization Issues cluster_step2 Step 2: Hydrolysis Issues LowYield1 Low Yield Cause1a Impure Reagents/ Wet Solvents LowYield1->Cause1a Cause1b Weak/Insufficient Base LowYield1->Cause1b SideProduct1 Polymer Formation Cause1c High Concentration SideProduct1->Cause1c Solution1a Use Anhydrous Solvents Distill Reagents Cause1a->Solution1a Solution1b Use >2 eq. Strong Base (e.g., NaH) Cause1b->Solution1b Solution1c Run at High Dilution Cause1c->Solution1c Incomplete Incomplete Reaction (Amide Isolated) Cause2a Insufficiently Forcing Conditions Incomplete->Cause2a Degradation Product Degradation Cause2b Conditions Too Harsh Degradation->Cause2b Solution2a Increase Temp/Time Use Conc. Acid Cause2a->Solution2a Solution2b Use Milder Conditions (e.g., 6M HCl) Cause2b->Solution2b

"troubleshooting low yields in 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your reaction yields and product purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a robust three-step process. This pathway involves the formation of a key carbon-carbon bond via nucleophilic substitution, followed by the construction of the tetrahydropyran ring, and concluding with the hydrolysis of a nitrile intermediate. Understanding the critical parameters of each step is fundamental to troubleshooting low yields.

Synthesis_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A m-Tolylacetonitrile B 4-(m-Tolyl)tetrahydro- 2H-pyran-4-carbonitrile A->B 1. Strong Base (e.g., NaH) 2. Add C D 4-m-Tolyl-tetrahydro- pyran-4-carboxylic acid (Final Product) B->D H3O+ or OH-, Heat C bis(2-Chloroethyl) ether

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured as a series of questions that a researcher might ask when facing low yields. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

FAQ 1: My initial deprotonation of m-tolylacetonitrile seems inefficient. What could be wrong?

Potential Causes & Solutions:

The success of this initial step hinges on the quantitative formation of the carbanion. Low yields in the subsequent step are often traced back to incomplete deprotonation.

  • Presence of Moisture: The most common issue is the presence of residual water in the solvent, glassware, or starting materials. Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) react instantly with water, consuming the base and preventing the deprotonation of your nitrile.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or Diethyl Ether must be rigorously dried, for instance, by distillation from a suitable drying agent (e.g., sodium/benzophenone).

  • Incorrect Base or Temperature: The pKa of the α-proton of an arylacetonitrile is typically in the range of 22-23 (in DMSO). The chosen base must have a conjugate acid with a significantly higher pKa.

    • Solution: Sodium hydride (NaH) is a common and effective choice. When using NaH, a slight warming may be necessary to initiate the reaction, evidenced by hydrogen gas evolution. If using a soluble base like LDA, the reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Poor Quality of Starting Material: Impurities in the m-tolylacetonitrile can interfere with the reaction.

    • Solution: Verify the purity of your nitrile by NMR or GC-MS. If necessary, purify it by distillation.

Troubleshooting Protocol: Verifying Deprotonation

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve m-tolylacetonitrile in anhydrous THF.

  • Addition of Base: Add NaH (as a mineral oil dispersion, washed with dry hexanes) portion-wise at 0 °C.

  • Observation: Allow the reaction to slowly warm to room temperature. You should observe steady bubbling (H₂ evolution). If no bubbling occurs, the base may be inactive or moisture is present.

  • Confirmation (Optional): To confirm anion formation, a small aliquot can be carefully quenched with D₂O. Subsequent ¹H NMR analysis should show a significant reduction in the signal for the α-protons.

FAQ 2: The cyclization step to form the nitrile-substituted tetrahydropyran is giving a low yield. I see multiple spots on my TLC plate. What is happening?

Potential Causes & Solutions:

The cyclization is an intermolecular double alkylation. It is a competition between the desired intramolecular cyclization and undesired intermolecular polymerization or other side reactions.

  • Slow Addition/High Dilution: The key to favoring the intramolecular cyclization is to maintain a very low concentration of the reacting species. This is achieved by adding the electrophile (bis(2-chloroethyl) ether) very slowly to the solution of the carbanion.

    • Solution: Employ high-dilution conditions. Use a syringe pump to add a solution of bis(2-chloroethyl) ether in anhydrous THF to your reaction mixture over several hours. This keeps the concentration of the electrophile low, minimizing the chance of one carbanion reacting with a molecule of electrophile that has already been mono-alkylated by another carbanion.

  • Side Reactions: The formed carbanion is a strong nucleophile and a moderate base. It can induce elimination reactions in the electrophile.

    • Solution: Maintain a controlled temperature. While the initial deprotonation might be done at 0°C to RT, the cyclization itself often benefits from gentle heating (e.g., reflux in THF) to ensure the alkylation proceeds faster than potential side reactions.

Table 1: Comparison of Reaction Conditions for Cyclization

ParameterCondition A (Low Yield)Condition B (Optimized Yield)Rationale
Concentration 0.5 M0.05 MHigh dilution favors intramolecular cyclization.
Addition Rate Added all at onceSlow addition over 4-6 hoursMinimizes intermolecular side reactions.
Temperature Room TemperatureReflux (66 °C in THF)Provides activation energy for Sₙ2 reaction.

Troubleshooting_Workflow cluster_Step1_2 Troubleshoot Steps 1 & 2 cluster_Step3 Troubleshoot Step 3 Start Low Yield of Final Product Check_Nitrile Analyze Purity of Nitrile Intermediate (Step 2) Start->Check_Nitrile Check_Start Analyze Purity of Starting Materials Check_Nitrile->Check_Start Nitrile Purity is Low Check_Hydrolysis Investigate Hydrolysis Conditions (Step 3) Check_Nitrile->Check_Hydrolysis Nitrile Purity is High Optimize_Deprot Optimize Deprotonation: - Anhydrous Conditions - Correct Base Check_Start->Optimize_Deprot Optimize_Hydrolysis Optimize Hydrolysis: - Stronger Acid/Base - Longer Reaction Time - Higher Temperature Check_Hydrolysis->Optimize_Hydrolysis Optimize_Cyclize Optimize Cyclization: - High Dilution - Slow Addition Optimize_Deprot->Optimize_Cyclize End Yield Optimized Optimize_Cyclize->End Optimize_Hydrolysis->End

FAQ 3: The final hydrolysis of the nitrile to the carboxylic acid is sluggish and incomplete. How can I drive this reaction to completion?

Potential Causes & Solutions:

The hydrolysis of a sterically hindered tertiary nitrile can be challenging.[1][2] The quaternary carbon atom adjacent to the nitrile group significantly slows down the rate of both acidic and basic hydrolysis.

  • Insufficiently Forcing Conditions: Standard hydrolysis conditions (e.g., 6M HCl at reflux) may not be sufficient. The reaction often requires more aggressive conditions to proceed to completion.[3][4]

    • Solution (Acidic): Use concentrated sulfuric acid (e.g., a 1:1 mixture of H₂SO₄:H₂O) or concentrated HCl at higher temperatures for an extended period. The reaction must be carefully monitored (e.g., by LC-MS) to track the disappearance of the starting nitrile and the intermediate amide.

    • Solution (Basic): A mixture of a high-boiling point solvent like ethylene glycol with aqueous KOH or NaOH, heated to temperatures above 150 °C, can be effective.[3][4] Following the reaction, the mixture is cooled, diluted, and acidified to precipitate the carboxylic acid product.

  • Stalling at the Amide Intermediate: It's common for the hydrolysis to stop at the primary amide stage, as nitrile hydrolysis can sometimes be slower than amide formation.[2][5]

    • Solution: The same forcing conditions described above will also hydrolyze the amide. The key is sufficient reaction time and temperature. Be aware that extremely harsh conditions could potentially lead to degradation, such as cleavage of the ether linkage in the tetrahydropyran ring, although this is generally robust.

Troubleshooting Protocol: Forcing Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrile intermediate with a 1:1 (v/v) mixture of concentrated H₂SO₄ and water.

  • Heating: Heat the mixture to 120-140 °C using an oil bath.

  • Monitoring: After 12 hours, cool the reaction, and carefully take a small sample. Dilute it with water, and extract it with ethyl acetate. Analyze the organic layer by TLC or LC-MS to check for remaining starting material.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and pour it carefully onto crushed ice. The carboxylic acid product should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash it thoroughly with cold water to remove residual acid, and then dry it under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) can be used for further purification.

References

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link]

  • Organic Syntheses Procedure. (n.d.). Hydration of Nitriles to Primary Amides. Organic Syntheses. [Link]

  • Garg, N. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Jiang, X., et al. (2010). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 75(8), 2757–2760. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Bhisma, K. P., & Aluru, R. (2020). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal. [Link]

  • Watanabe, I. (1997). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 51(12), 998-1001. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Sigma-Aldrich. [Link]

  • McMurry, J. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Cengage. [Link]

Sources

Technical Support Center: Synthesis of 4-Tolyl-Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tolyl-substituted tetrahydropyrans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and practical laboratory experience to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of 4-tolyl-substituted tetrahydropyrans, which are often synthesized via the Prins cyclization or related acid-catalyzed reactions.

Issue 1: Low Yield or Incomplete Reaction

Symptom: Your reaction consistently results in a low yield of the desired 4-tolyl-substituted tetrahydropyran, or you observe a significant amount of unreacted starting materials (homoallylic alcohol and p-tolualdehyde).

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The acid catalyst (Lewis or Brønsted) is crucial for activating the aldehyde and promoting the cyclization cascade.

    • Causality: The reaction proceeds through an oxocarbenium ion intermediate, the formation of which is catalyzed by an acid.[1] If the catalyst is weak, impure, or used in insufficient quantity, the reaction will be sluggish or stall.

    • Troubleshooting Protocol:

      • Verify Catalyst Quality: Use a freshly opened or properly stored catalyst. Lewis acids are particularly susceptible to deactivation by atmospheric moisture.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq). Be cautious, as excessive acidity can promote side reactions.

      • Switch Catalyst Type: If a weak Lewis acid (e.g., InCl₃) is ineffective, consider a stronger one (e.g., FeCl₃, SnCl₄) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH).[2][3]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Causality: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier. Conversely, excessive heat can lead to decomposition or the formation of undesired byproducts.

    • Troubleshooting Protocol:

      • Gradual Temperature Increase: If the reaction is run at low temperatures (e.g., -78 °C or 0 °C), allow it to slowly warm to room temperature or slightly above. Monitor the reaction progress by TLC or LC-MS.

      • Screen a Temperature Range: Perform small-scale experiments at different temperatures (e.g., 0 °C, 25 °C, 50 °C) to identify the optimal condition for your specific substrate.

  • Inappropriate Solvent: The choice of solvent can influence the stability of the intermediates and the overall reaction rate.

    • Causality: Polar aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used as they can stabilize the charged intermediates. Non-coordinating solvents are generally preferred to avoid deactivation of the Lewis acid catalyst.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use dry solvents to prevent quenching of the Lewis acid catalyst.

      • Solvent Screening: While DCM is a common starting point, consider other non-coordinating solvents like nitromethane or even a non-polar solvent like toluene, as solvent polarity can impact selectivity.[2]

Logical Flow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Unexpected Byproducts

Symptom: Your reaction mixture contains significant amounts of compounds other than the desired 4-tolyl-substituted tetrahydropyran.

Common Byproducts and Their Mitigation:

Byproduct TypeProbable CauseProposed Solution
Dihydropyran Elimination of a proton from the oxocarbenium intermediate before nucleophilic trapping.[2]Use a less coordinating solvent and a milder Lewis acid. Lowering the reaction temperature may also favor the desired pathway.
4-Halogenated Tetrahydropyran Nucleophilic attack by the halide counter-ion from the Lewis acid (e.g., Cl⁻ from SnCl₄).[4]Use a Lewis acid with a non-nucleophilic counter-ion (e.g., Sc(OTf)₃, TMSOTf) or a Brønsted acid.
Tetrahydrofuran (THF) derivative Competing 5-exo-tet cyclization pathway.[2]This is often substrate-dependent. Modifying the substituents on the homoallylic alcohol can disfavor the five-membered ring formation. The choice of catalyst can also influence this regioselectivity.
Polymeric Material Excessively strong acid catalyst or high reaction temperature.Reduce catalyst loading, use a milder catalyst, and maintain a lower reaction temperature. Adding the catalyst slowly to the solution of aldehyde and alcohol can help control the initial exotherm.
Oxonia-Cope Rearrangement Product Racemization or structural rearrangement pathway competing with cyclization.[2]The nature of the aryl group on the homoallylic alcohol can influence this.[4] Lowering the reaction temperature can sometimes suppress this rearrangement.

Experimental Protocol to Minimize Halogenated Byproducts:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the homoallylic alcohol (1.0 eq) and p-tolualdehyde (1.2 eq) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to -20 °C in a cryocooler.

  • Catalyst Addition: In a separate flask, prepare a solution of scandium(III) triflate (Sc(OTf)₃, 0.1 eq) in anhydrous dichloromethane. Add the catalyst solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC, observing the consumption of starting materials and the formation of the desired product.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 3: Poor Stereoselectivity or Formation of Diastereomers

Symptom: The reaction produces a mixture of diastereomers of the 4-tolyl-substituted tetrahydropyran, which are often difficult to separate.

Controlling Stereoselectivity:

  • The Role of the Transition State: The stereochemistry of the final product is often determined by the chair-like transition state of the cyclization. Substituents prefer to occupy equatorial positions to minimize steric hindrance.[3]

    • Causality: The relative orientation of the substituents in the lowest energy transition state dictates the stereochemical outcome. For example, the formation of an all-cis trisubstituted tetrahydropyran is often favored.[2]

    • Diagram of Stereochemical Control:

    Caption: Control of stereoselectivity via transition state energetics.

  • Influence of the Lewis Acid: The nature of the Lewis acid and its counter-ion can significantly impact the stereochemical outcome.

    • Causality: For instance, using TMSBr can lead to the formation of an intimate ion pair, resulting in the exclusive formation of an axial adduct. In contrast, SnBr₄, with its less nucleophilic counter-ion, allows for the formation of a solvent-separated ion pair, leading to preferential equatorial addition.[2][4]

    • Troubleshooting Protocol:

      • Screen Lewis Acids: Systematically screen a panel of Lewis acids with varying strengths and counter-ions (e.g., TMSBr, SnBr₄, FeCl₃, BF₃·OEt₂) to find the optimal one for the desired diastereomer.

      • Control Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between competing transition states.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed formation of 4-tolyl-substituted tetrahydropyrans?

A1: The most common pathway is the Prins cyclization. The mechanism involves:

  • Activation: The acid catalyst (H⁺ or Lewis acid) activates the carbonyl group of p-tolualdehyde.

  • Oxocarbenium Ion Formation: The homoallylic alcohol attacks the activated aldehyde to form an oxocarbenium ion intermediate.

  • Cyclization: The alkene moiety of the intermediate attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion, typically through a chair-like transition state, to form the six-membered tetrahydropyran ring.

  • Trapping/Termination: The resulting carbocation is then trapped by a nucleophile (e.g., water, a halide from the Lewis acid) or loses a proton to yield the final product.[1]

Q2: How do I choose the right starting materials for a stereoselective synthesis?

A2: The geometry of the homoallylic alcohol is critical. Z- and E-isomers of the alcohol can lead to different diastereomeric products.[5] The steric bulk of the substituents on both the alcohol and the aldehyde will also influence the facial selectivity of the cyclization. Careful design and stereocontrolled synthesis of the homoallylic alcohol precursor are paramount.

Q3: What are the best practices for setting up and running the reaction to ensure reproducibility?

A3:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (nitrogen or argon) to prevent the deactivation of sensitive reagents and catalysts.

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware. Moisture can quench the catalyst and lead to side reactions.

  • Controlled Addition: Add the catalyst slowly and at a low temperature to control the reaction rate and dissipate any heat generated.

  • Consistent Monitoring: Use a reliable method (TLC, LC-MS, or GC-MS) to monitor the reaction's progress to determine the optimal reaction time and avoid the formation of degradation products.

Q4: I am having trouble purifying my product from a closely-eluting byproduct. What can I do?

A4:

  • Chromatography Optimization: Experiment with different solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) and consider using a less polar solvent system for better separation on silica gel. Sometimes, switching to a different stationary phase (e.g., alumina, C18) can be effective.

  • Derivatization: If the byproduct has a reactive functional group that the desired product lacks (or vice-versa), you can selectively react the byproduct to form a new compound with very different polarity, making separation easier.

  • Recrystallization/Trituration: If your product is a solid, attempt recrystallization from a suitable solvent system to purify it.

References

  • Jadhav, V. H., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1077-1133. [Link]

  • Willis, M. C., & Brace, G. (2003). On the Mechanism of the Oxonia-Cope Rearrangement of Aldehyde-Derived Prins Reaction Intermediates. Organic Letters, 5(15), 2591-2593. [Link]

  • Fuwa, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 433. [Link]

  • Stekrova, M., et al. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 410, 260–270. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2826. [Link]

Sources

"purification strategies for removing impurities from 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar carboxylic acid intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

A1: Impurities are typically route-dependent but generally fall into several categories. The most common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Given the structure of the target molecule, you will most likely encounter neutral organic impurities, such as precursors to the m-tolyl group or byproducts from its introduction. Other potential impurities could be related acidic species if the reaction conditions are not well-controlled.

Q2: What is the most robust, first-line purification strategy for this compound?

A2: For a carboxylic acid like this compound, acid-base extraction is the most powerful and effective initial purification step.[1][2][3] This technique leverages the acidic nature of the carboxyl group to separate it from neutral and basic impurities with high efficiency. It is often sufficient to achieve a high degree of purity before proceeding to a final polishing step like recrystallization.

Q3: My purified compound appears as a persistent oil or sticky solid instead of a crystalline powder. What is happening and how can I fix it?

A3: This is a common issue known as "oiling out," which often occurs during recrystallization when the solute's melting point is lower than the boiling point of the solvent, or when residual impurities are depressing the melting point. To induce crystallization, you can try several techniques:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.

  • Solvent Change: Re-dissolve the oil in a minimal amount of a good solvent and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then allow it to cool slowly.[4]

  • Further Purification: The presence of impurities is a primary cause of oiling out. Re-purifying the material by another method, like chromatography, to remove these impurities can facilitate crystallization.

Q4: How should I choose between recrystallization and column chromatography for final purification?

A4: The choice depends on the nature and quantity of impurities.

  • Recrystallization is ideal when you have a large amount of material (>1 g) and the impurities are present in small quantities or have very different solubility profiles from your target compound.[5][6] It is a highly effective and economical method for achieving high purity.

  • Column chromatography is preferred when impurities have similar polarity and solubility to your product, making separation by recrystallization difficult. It is also the method of choice for smaller scale purifications (<1 g) or when multiple components need to be separated from the crude mixture.

Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction is a cornerstone technique for purifying carboxylic acids by separating them from neutral or basic contaminants.[3][7][8] The process involves converting the water-insoluble acid into its water-soluble salt form using a base.

Workflow for Acid-Base Extraction```dot

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude product (Target Acid + Neutral Impurity) in an organic solvent (e.g., Ether, EtOAc). B 2. Add weak aqueous base (e.g., sat. NaHCO3 soln). Shake and vent. A->B C 4. Separate Layers. Organic layer now contains only the neutral impurity. B->C E 3. Carboxylic acid is deprotonated to its water-soluble salt (R-COO- Na+) and moves to the aqueous layer. B->E Phase Transfer D 5. Wash with brine, dry with Na2SO4, and evaporate solvent to isolate neutral impurity. C->D F 6. Cool the aqueous layer in an ice bath. E->F G 7. Re-acidify slowly with strong acid (e.g., 6M HCl) until pH < 2. F->G H 8. The purified carboxylic acid (R-COOH) precipitates out. G->H I 9. Collect the solid by vacuum filtration, wash with cold water, and dry. H->I

Caption: Mechanism of peak tailing for carboxylic acids on silica and its resolution.

Q: I want to use Reverse-Phase HPLC for final purity analysis. What conditions should I start with?

A: Reverse-phase chromatography (e.g., with a C18 column) is an excellent choice for polar compounds like carboxylic acids. [9]* Causality: In reverse-phase, the stationary phase is nonpolar (C18) and the mobile phase is polar. Retention is controlled by the compound's polarity. By adjusting the mobile phase pH, you can control the ionization state of the carboxylic acid. In its neutral form (R-COOH), it is less polar and will be retained more strongly. In its ionized form (R-COO⁻), it is more polar and will elute earlier.

  • Starting Protocol:

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. This sets the pH low (~2.5-3.0), ensuring the carboxylic acid is fully protonated and well-retained. [9] * Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Gradient: Start with a high percentage of Solvent A (e.g., 95% A) and gradually increase the percentage of Solvent B. A typical screening gradient runs from 5% to 95% B over 10-15 minutes.

    • Detection: Use a UV detector set to a wavelength where the tolyl group absorbs (e.g., ~254 nm or 220 nm).

This approach provides a robust starting point for developing a high-resolution analytical method for your compound. [9][10]

References

  • Vertex AI Search Result, based on general principles of acid-base extraction.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. Retrieved from [Link]

  • Bartleby. (n.d.). Separating Acids and Neutral Compounds by Solvent Extraction. Retrieved from [Link]

  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

"improving the stability of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, and exposure to light and oxygen. As a carboxylic acid, its solubility is highly pH-dependent.[1][2] The tetrahydropyran ring, a cyclic ether, can be susceptible to degradation under certain conditions.

Q2: What is the recommended pH range for dissolving and storing solutions of this compound?

A2: For many carboxylic acids, solubility increases at a pH above their pKa, as the compound is deprotonated to its more soluble carboxylate salt form.[3][4] Most simple carboxylic acids have a pKa in the range of 4-5.[5] Therefore, a buffered solution with a pH between 6 and 7.5 is a good starting point for enhancing solubility and stability. At very low pH, the compound will be in its less soluble protonated form, and at very high pH, other degradation pathways may be initiated.

Q3: What are the best solvents for preparing stock solutions?

A3: For creating a concentrated stock solution, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used.[6] However, for aqueous experimental buffers, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experiment. For direct dissolution in aqueous media, the use of a suitable buffer is recommended.

Q4: How should I store solutions of this compound?

A4: Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[6] Aqueous solutions should be freshly prepared. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.

Troubleshooting Guides

Issue 1: My compound is precipitating out of my aqueous buffer.

Q: I dissolved this compound in my aqueous buffer, but it precipitated over time. What is causing this and how can I fix it?

A: Precipitation of carboxylic acids from aqueous solutions is a common issue, often related to pH and solubility.[1]

  • Cause 1: Incorrect pH. If the pH of your buffer is near or below the pKa of the carboxylic acid, the compound will be in its protonated, less soluble form.

    • Solution: Increase the pH of your buffer. A pH of 7.0-7.4 is generally a good starting point. You can screen a range of buffers to find the optimal pH for your specific concentration.

  • Cause 2: Buffer Capacity Exceeded. If you added a concentrated stock solution of the acidic compound (e.g., in DMSO) to a weakly buffered aqueous solution, the compound itself could have lowered the pH of the final solution, leading to precipitation.

    • Solution: Use a buffer with a higher buffering capacity. Ensure the final concentration of the compound does not significantly alter the pH of the solution.

  • Cause 3: High Concentration. You may be exceeding the solubility limit of the compound in your specific buffer system.

    • Solution: Try working with a lower concentration of the compound. Alternatively, you can explore the use of solubilizing excipients, such as cyclodextrins, to enhance solubility.[7]

Issue 2: I am observing degradation of my compound in solution.

Q: My experimental results are inconsistent, and I suspect the compound is degrading. How can I identify the cause and prevent it?

A: Degradation is a critical concern, and identifying the pathway is key to mitigating it. The most likely degradation pathways for this molecule are hydrolysis and oxidation.[8] A forced degradation study can help identify the conditions under which your compound is unstable.[9][10][11]

  • Hypothetical Degradation Pathways:

    • Acid/Base Hydrolysis: While the tetrahydropyran ether is generally stable, extreme pH conditions could potentially lead to ring-opening. The carboxylic acid group itself is stable to hydrolysis.

    • Oxidation: The tolyl group and potentially the carbon adjacent to the ether oxygen could be susceptible to oxidation.

  • Troubleshooting Workflow:

    A Inconsistent Results/ Suspected Degradation B Perform Forced Degradation Study A->B C Acid Stress (e.g., 0.1M HCl) B->C D Base Stress (e.g., 0.1M NaOH) B->D E Oxidative Stress (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photostability (Light Exposure) B->G H Analyze Samples by HPLC or LC-MS C->H D->H E->H F->H G->H I Identify Degradation Conditions H->I J Degradation in Acid/Base? I->J K Degradation in Oxidative Conditions? I->K L Degradation with Light/Heat? I->L M Optimize pH with Stable Buffer System J->M Yes N Add Antioxidant (e.g., Ascorbic Acid) K->N Yes O Protect from Light/ Control Temperature L->O Yes P Stable Formulation M->P N->P O->P

    Caption: Troubleshooting workflow for compound degradation.

Issue 3: How can I improve the overall stability of my formulation for in-vitro assays?

Q: I need to prepare a solution for a multi-day cell culture experiment. What can I add to my media to ensure the compound remains stable?

A: For long-term experiments, proactive stabilization is crucial.

  • pH Control: Ensure your cell culture medium is well-buffered to maintain a physiological pH (typically 7.2-7.4), which is favorable for the stability of the carboxylate form.

  • Antioxidants: If your compound is susceptible to oxidation, consider adding low concentrations of antioxidants that are compatible with your cell culture system.

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a small amount of a chelating agent like EDTA can sequester these ions.

  • Light Protection: Wrap your culture vessels in foil to protect the compound from photodegradation.

  • Fresh Preparations: If possible, it is always best to add a freshly prepared solution of the compound to your experiment at each time point.

Protocols

Protocol 1: Preparation of a Buffered Stock Solution

This protocol describes how to prepare a 10 mM stock solution in a buffered aqueous system.

  • Calculate Required Mass: Determine the mass of this compound needed to make your desired volume of a 10 mM solution.

  • Prepare Buffer: Prepare a 50 mM phosphate or TRIS buffer at pH 7.4.

  • Initial Dissolution (Optional): If the compound has low aqueous solubility even at neutral pH, first dissolve it in a minimal amount of DMSO.

  • Dilution: Slowly add the dissolved compound (or the powder directly) to the buffer while vortexing or stirring.

  • pH Check: After dissolution, check the pH of the solution and adjust if necessary.

  • Filtration: Sterilize the solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot and store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Simplified Forced Degradation Study

This protocol provides a basic framework to assess the stability of your compound under stress conditions.

  • Prepare Solutions: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) in the following:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Deionized Water (Neutral control)

  • Incubation: Incubate the solutions at 40°C for 24 hours. Keep a parallel set of samples at 4°C as a control.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Table 1: Example Data from Forced Degradation Study

ConditionTemperature% Parent Compound Remaining
0.1 M HCl40°C85%
0.1 M NaOH40°C90%
3% H₂O₂40°C60%
Deionized Water40°C98%
Deionized Water4°C>99%

This is example data and will vary depending on the specific compound.

Hypothetical Degradation Pathway

cluster_main This compound cluster_ox Oxidative Degradation cluster_hy Hydrolytic Degradation (Extreme pH) A Compound Structure B Oxidized Product (e.g., at tolyl group) A->B H₂O₂ / O₂ C Ring-Opened Product A->C Strong Acid/Base

Caption: Potential degradation pathways for the compound.

References

  • Patsnap Eureka. (2025, July 31).
  • Mooney, K. G., et al. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. PubMed.
  • MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid | Biochemical Reagent.
  • BioPharm International. (n.d.).
  • Iram, F., et al. (2016, December 14).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?.
  • Ascentage Pharma. (n.d.).
  • PharmaTutor. (2014, April 15).
  • Iram, F., et al. (2016, December 14). Forced Degradation Studies.
  • Pathan, A. S., et al. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Arcino. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids....
  • Madan, J. R., et al. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. SciSpace.
  • Biosynth. (n.d.). 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid.
  • ChemicalBook. (n.d.). This compound | 889940-10-7.
  • Chem-Impex. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.
  • Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions.
  • Pharmacy 180. (n.d.).
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
  • Illinois Experts. (2020, February 18).
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • BLDpharm. (n.d.). 3648-77-9|4-(o-Tolyl)tetrahydro-2H-pyran-4-carboxylic acid.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US6399777B2 - Inclusion complexes of aryl-heterocyclic salts.
  • Arctom. (n.d.). CAS NO. 3648-77-9 | 4-(o-Tolyl)tetrahydro-2H-pyran-4-carboxylic acid.
  • Peters, F., et al. (2014, August 13).
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28).
  • ResearchGate. (n.d.). (PDF)
  • Kaysheva, A. L., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.

Sources

Technical Support Center: Navigating Solubility Challenges of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues that may arise during in vitro and in vivo experimental assays. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to make informed decisions in your research. This document is structured to offer a comprehensive resource, from quick-reference FAQs to in-depth troubleshooting guides and experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound is a weak acid with a predicted pKa of approximately 3.99.[1] This means that at physiological pH (around 7.4), the molecule will be predominantly in its ionized (carboxylate) form, which is generally more water-soluble. However, in acidic buffers (pH < 4), it will be in its neutral, less soluble form, which can lead to precipitation. Additionally, the tolyl and tetrahydropyran rings contribute to its lipophilicity, further limiting its aqueous solubility.

Q2: My stock solution is in DMSO, but the compound precipitates upon dilution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "compound crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[2] To mitigate this, you can try several strategies:

  • Lower the final DMSO concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells and interfere with some assays.[3][4] Aim for the lowest effective final DMSO concentration, typically below 1%.

  • Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions.

  • Modify the assay buffer: The addition of co-solvents or surfactants to the assay buffer can increase the solubility of your compound.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A3:

  • Kinetic solubility is the concentration of a compound that can be reached by diluting a stock solution (usually in DMSO) into an aqueous buffer and measuring the concentration before it precipitates. It's a measure of how quickly a compound precipitates and is often relevant for high-throughput screening (HTS) applications.[5][6][7]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid compound is in equilibrium with the dissolved compound.[5][8]

For most initial in vitro assays, you are primarily dealing with kinetic solubility . However, understanding the thermodynamic solubility is crucial for later-stage development and for interpreting your results accurately.[5]

Q4: Can I use sonication to redissolve the precipitated compound?

A4: Sonication can be a useful technique to break up aggregates and aid in the initial dissolution of a compound in a stock solvent. However, if the compound has precipitated out of an aqueous buffer due to exceeding its solubility limit, sonication will likely only provide a temporary solution. The compound may recrystallize or form amorphous aggregates over time, leading to inconsistent results.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving solubility issues with this compound.

Guide 1: Optimizing Solubility through pH Adjustment

The acidic nature of this compound makes its solubility highly dependent on the pH of the medium. The Henderson-Hasselbalch equation dictates that as the pH increases above the pKa, the proportion of the more soluble ionized form also increases.

Troubleshooting Workflow for pH Optimization:

ph_optimization_workflow start Start: Compound Precipitation Observed check_pka Physicochemical Property Review Predicted pKa ~ 3.99 start->check_pka assess_buffer_ph Assess Current Assay Buffer pH check_pka->assess_buffer_ph is_ph_low Is pH < 5? assess_buffer_ph->is_ph_low increase_ph Strategy: Increase Buffer pH (e.g., to pH 7.4 or higher) is_ph_low->increase_ph Yes consider_other Consider Other Strategies (Co-solvents, Formulation) is_ph_low->consider_other No prepare_buffers Prepare a Range of Buffers (e.g., pH 6.0, 7.0, 7.4, 8.0) increase_ph->prepare_buffers test_solubility Experiment: Test Solubility at Different pHs prepare_buffers->test_solubility evaluate_impact Evaluate Impact on Assay Performance (e.g., enzyme activity, cell viability) test_solubility->evaluate_impact select_optimal_ph Select Optimal pH with Acceptable Assay Window evaluate_impact->select_optimal_ph end_success End: Solubility Issue Resolved select_optimal_ph->end_success

Caption: Workflow for pH-based solubility optimization of this compound.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., phosphate or Tris buffers at pH 6.0, 6.5, 7.0, 7.4, and 8.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution Series: In a 96-well plate, perform a serial dilution of the compound stock into each of the prepared buffers.

  • Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Quantitative Measurement (Optional): For a more precise measurement, use nephelometry or a similar light-scattering method to quantify the amount of precipitate.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

When pH adjustment is not feasible or insufficient, the use of co-solvents can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting Concentration (v/v)Considerations
Dimethyl Sulfoxide (DMSO)< 1%Can interfere with assays and cause cell toxicity at higher concentrations.[3][4]
Ethanol1-5%Can affect enzyme activity and cell viability.
Polyethylene Glycol 400 (PEG 400)1-10%Generally well-tolerated in many biological systems.
Propylene Glycol1-10%Another commonly used and generally safe co-solvent.

Troubleshooting Workflow for Co-solvent Selection:

cosolvent_workflow start Start: pH Adjustment Insufficient select_cosolvents Select Potential Co-solvents (e.g., PEG 400, Propylene Glycol) start->select_cosolvents prepare_cosolvent_buffers Prepare Assay Buffer with a Range of Co-solvent Concentrations select_cosolvents->prepare_cosolvent_buffers test_solubility Experiment: Test Compound Solubility in Co-solvent Buffers prepare_cosolvent_buffers->test_solubility check_assay_compatibility Check for Assay Interference and Toxicity test_solubility->check_assay_compatibility is_compatible Is the Co-solvent Compatible with the Assay? check_assay_compatibility->is_compatible optimize_concentration Optimize Co-solvent Concentration is_compatible->optimize_concentration Yes try_another_cosolvent Try a Different Co-solvent or Strategy is_compatible->try_another_cosolvent No end_success End: Solubility Improved, Assay Integrity Maintained optimize_concentration->end_success

Caption: Decision-making workflow for selecting and optimizing a co-solvent.

Experimental Protocol: Co-solvent Compatibility and Efficacy Testing

  • Prepare Co-solvent Buffers: Prepare your primary assay buffer containing a range of concentrations for each selected co-solvent (e.g., 1%, 2%, 5%, and 10% PEG 400).

  • Solubility Assessment: Repeat the solubility assessment protocol described in the pH optimization section using these co-solvent-containing buffers.

  • Assay Compatibility Testing:

    • Run your assay with the co-solvent buffers in the absence of the compound to check for any background signal or interference.

    • If using a cell-based assay, perform a cytotoxicity test (e.g., MTT or LDH assay) with the co-solvent buffers to determine the maximum tolerated concentration.

  • Select Optimal Condition: Choose the lowest concentration of the co-solvent that provides adequate solubility without significantly impacting your assay performance.

Part 3: Advanced Formulation Strategies

For particularly challenging solubility issues, more advanced formulation approaches may be necessary, especially for in vivo studies.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Start with low concentrations (0.01-0.1%) and carefully evaluate for any effects on your assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

  • Lipid-Based Formulations: For oral or parenteral administration, formulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and bioavailability.[9][10]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. NIH. Available at: [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]

  • Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. NIH. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available at: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available at: [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]

  • an introduction to carboxylic acids. Chemguide. Available at: [Link]

  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. Available at: [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. Available at: [Link]

  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. J-STAGE. Available at: [Link]

Sources

"method development for the chiral separation of 4-tolyl-tetrahydropyran-4-carboxylic acid enantiomers"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the method development and troubleshooting of the chiral separation of 4-tolyl-tetrahydropyran-4-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of this specific chiral separation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when beginning method development for the chiral separation of 4-tolyl-tetrahydropyran-4-carboxylic acid.

Q1: What is the primary challenge in separating the enantiomers of 4-tolyl-tetrahydropyran-4-carboxylic acid?

The primary challenge lies in the structural similarity of the enantiomers. Since they possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment that can induce differential interactions, leading to different retention times on a chromatographic column.[1][2] The carboxylic acid functional group can also present specific challenges, such as peak tailing, which must be addressed through careful mobile phase optimization.[3][4]

Q2: Which chromatographic technique is most suitable for this separation: HPLC or SFC?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[]

  • HPLC offers a wide range of well-established chiral stationary phases (CSPs) and mobile phase systems, particularly in reversed-phase and normal-phase modes.[6][7]

  • SFC often provides faster separations and reduced solvent consumption, making it an attractive "green" alternative.[] It can be particularly effective for separating acidic compounds.[8][9]

The choice between HPLC and SFC will depend on available instrumentation, desired throughput, and the specific selectivity observed during initial screening.

Q3: What type of chiral stationary phase (CSP) should I start with?

For acidic compounds like 4-tolyl-tetrahydropyran-4-carboxylic acid, several types of CSPs are good starting points:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and often successful for a wide range of chiral compounds, including acids.[2]

  • Anion-exchanger CSPs: These are specifically designed for the enantioselective separation of acidic compounds and can provide excellent results.[8][9]

  • Macrocyclic glycopeptide-based CSPs: These can also be effective for separating chiral acids.[2]

A screening approach using a few different types of CSPs is highly recommended to identify the most promising candidate for method development.[10]

Q4: Is derivatization of the carboxylic acid necessary?

While direct separation on a CSP is often preferred, derivatization can be a viable alternative if direct methods fail.[10] The carboxylic acid can be converted into a diastereomeric amide using a chiral resolving agent.[11] These diastereomers can then be separated on a standard achiral stationary phase.[11] However, this adds extra steps to the workflow, including the derivatization reaction and subsequent removal of the chiral auxiliary.[12]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my enantiomers. What should I do?

A: This is a common starting point in method development. A systematic approach is key.

  • Verify System Suitability: First, ensure your chromatographic system is performing optimally. Inject a standard achiral compound to check for peak shape and efficiency.

  • Screen Different CSPs: The initial choice of CSP may not be suitable. It is crucial to screen a variety of CSPs with different chiral selectors.[10]

  • Optimize the Mobile Phase:

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).[10]

    • Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[13]

    • Additives are Crucial for Acids: For acidic compounds, the addition of an acidic modifier (e.g., trifluoroacetic acid (TFA), formic acid, or acetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak shape and resolution.[4][14] A typical starting concentration is 0.1%.[4]

  • Temperature Optimization: Temperature can significantly impact chiral recognition.[3] Experiment with temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.[3]

Experimental Protocol: Initial CSP and Mobile Phase Screening (HPLC)

  • CSP Selection: Choose 2-3 columns with different selectivities (e.g., a cellulose-based, an amylose-based, and an anion-exchange CSP).

  • Sample Preparation: Dissolve the racemic 4-tolyl-tetrahydropyran-4-carboxylic acid in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Mobile Phases:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA

    • Reversed Phase (if using a compatible CSP):

      • Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Execution: Inject the sample onto each column with each mobile phase combination.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or partial separation. The combination showing the most promise should be selected for further optimization.

Peak Tailing

Q: My peaks are showing significant tailing, which is affecting integration and resolution. How can I fix this?

A: Peak tailing for acidic compounds is often due to unwanted secondary interactions with the stationary phase.[3]

  • Optimize Acidic Additive Concentration: The concentration of the acidic modifier in the mobile phase is critical. Insufficient acid may not fully suppress the ionization of the analyte, leading to interactions with active sites on the silica support.[3] Try increasing the concentration of TFA or formic acid in small increments (e.g., from 0.1% to 0.2%).

  • Consider a Different Acidic Modifier: The type of acid can also have an effect. If TFA is not effective, try formic acid or acetic acid.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[3] Dilute your sample by a factor of 10 and re-inject to see if the peak shape improves.[3]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that might cause peak tailing.[15]

  • Column History and "Memory Effects": Be aware of the column's history. Previous use with basic additives can sometimes alter the stationary phase and impact the separation of acidic compounds.[1][16] It may be necessary to dedicate a column specifically for acidic mobile phases.[16]

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Irreproducible Retention Times and Resolution

Q: My retention times and resolution are shifting between injections. What could be the cause?

A: Irreproducibility can stem from several factors related to the system, mobile phase, or column.

  • Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition.[1] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This can sometimes take longer than for achiral separations.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[3] Small variations in the composition, especially the additive concentration, can lead to significant changes in selectivity.

  • Temperature Fluctuations: As mentioned, temperature is a critical parameter.[3] Use a column oven to maintain a constant and controlled temperature.

  • "Memory Effects" of Additives: If you are switching between methods with different additives (e.g., from a basic to an acidic mobile phase), residual additives can remain on the column and affect subsequent separations.[1][14] Thoroughly flushing the column is essential, and in some cases, a dedicated column may be necessary.[16]

Data Summary: Impact of Mobile Phase Additive on Resolution

Mobile Phase Composition (n-Hexane/IPA, 90:10 v/v)Acidic Additive (0.1%)Resolution (Rs)Peak Shape
No AdditiveNone< 0.5Severe Tailing
With Acetic AcidAcetic Acid1.2Moderate Tailing
With Formic AcidFormic Acid1.8Good
With Trifluoroacetic Acid (TFA)TFA2.1Excellent

This table illustrates a hypothetical but typical outcome of optimizing the acidic additive for the separation of a chiral carboxylic acid.

III. Method Development Workflow

A structured approach to method development will save time and resources.

Logical Workflow for Method Development

MethodDevWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Select 3-4 CSPs (Polysaccharide, Anion-Exchange) B Screen with NP & RP Mobile Phases (+0.1% Acidic Additive) A->B C Identify Best CSP/ Mobile Phase Combination B->C D Optimize Mobile Phase Strength (Solvent Ratio) C->D E Optimize Additive (Type and Concentration) D->E F Optimize Temperature E->F G Optimize Flow Rate F->G H Assess Robustness (Small variations in parameters) G->H I System Suitability Test (Resolution, Tailing Factor, etc.) H->I J Final Method I->J

Caption: A systematic, three-phase workflow for chiral method development.

By following the guidance in this technical support center, you will be well-equipped to develop a robust and reliable method for the chiral separation of 4-tolyl-tetrahydropyran-4-carboxylic acid enantiomers and troubleshoot common issues that may arise.

IV. References

  • BenchChem. (n.d.). Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. Retrieved from

  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Retrieved from

  • LC-MS Analysis. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Retrieved from

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from

  • Chromatography Forum. (2017, December 28). additives for chiral. Retrieved from

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Retrieved from

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from

  • ResearchGate. (2015, September 17). Which solvents can be used for chiral stationary phases for HPLC separation?. Retrieved from

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. Retrieved from

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from

  • PubMed Central. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from

  • ResearchGate. (n.d.). Alphabetic Index of enantiomeric drugs separated by SFC. Retrieved from

  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from

  • University of Cambridge. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from

  • Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids. Retrieved from

  • Waseda University Repository. (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, experience-driven solutions grounded in robust scientific principles.

The synthesis of this molecule, a valuable intermediate in pharmaceutical development, typically hinges on a critical carbon-carbon bond formation step using an organometallic reagent. While several routes are conceivable, the most common and scalable approach involves the carboxylation of a Grignard reagent derived from a 4-substituted-4-m-tolyl-tetrahydropyran precursor. The core challenges lie in the safe and efficient execution of the Grignard reaction sequence, which is notoriously sensitive to process parameters.

Part 1: Synthesis Pathway and Key Challenges

The logical synthetic disconnection for this compound points to a strategy involving the formation of the bond between the tolyl group and the C4 position of the pyran ring, followed by the introduction of the carboxylic acid group. A robust and scalable sequence is outlined below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Halogenation cluster_3 Step 4: Carboxylation via Second Grignard 3-Bromotoluene 3-Bromotoluene Grignard m-Tolylmagnesium bromide 3-Bromotoluene->Grignard Initiation/ Propagation Mg_THF Mg(0), THF (Inert Atmosphere) Tertiary_Alcohol 4-m-Tolyl-tetrahydro- pyran-4-ol Grignard->Tertiary_Alcohol C-C Bond Formation THP_Ketone Tetrahydropyran-4-one THP_Ketone->Tertiary_Alcohol Tertiary_Bromide 4-Bromo-4-m-tolyl- tetrahydropyran Tertiary_Alcohol->Tertiary_Bromide HBr HBr or PBr3 Grignard_2 Tertiary Grignard Reagent Tertiary_Bromide->Grignard_2 Mg_THF_2 Mg(0), THF Final_Product 4-m-Tolyl-tetrahydro-pyran- 4-carboxylic acid Grignard_2->Final_Product CO2 1. CO2 (Dry Ice) 2. H3O+ Work-up

Caption: Proposed multi-step synthesis of the target molecule.

This multi-step process, while robust, presents several scale-up hurdles, primarily concerning the highly exothermic and moisture-sensitive Grignard reactions.[1][2] This guide will focus on troubleshooting these critical steps.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a practical Q&A format.

Question 1: My Grignard reaction (Step 1 or 4) is difficult to initiate at a larger scale. What are the best practices to ensure reliable initiation?

Answer: Failure to initiate is a frequent and dangerous problem in scaling up Grignard reactions. If the reaction does not start, the unreacted alkyl halide accumulates. A sudden, delayed initiation can then cause a violent, uncontrollable exotherm.[3]

  • Causality: Grignard formation is a heterogeneous reaction occurring on the surface of the magnesium metal. This surface is often passivated by a layer of magnesium oxide/hydroxide, which prevents the reaction. The initiation phase is dedicated to activating this surface.

  • Solutions & Best Practices:

    • Magnesium Activation: Do not assume the magnesium turnings are active. Pre-treatment is crucial. On a large scale, stir the magnesium turnings in anhydrous THF under nitrogen for several hours to mechanically break the oxide layer. For stubborn cases, activating agents like iodine (a crystal or two), 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent from a previous batch can be used to chemically clean the surface.

    • Strictly Anhydrous Conditions: Water is a primary inhibitor. Ensure all glassware is oven- or flame-dried and assembled hot under a stream of inert gas (Nitrogen or Argon). The solvent (THF) must be rigorously dried. In-situ monitoring using methods like FTIR can quantify water content in the solvent before starting.[3]

    • Controlled Halide Addition: Begin by adding only a small portion (~5-10%) of your alkyl halide to the magnesium suspension.[3] Apply gentle heating (e.g., to 40-50 °C) to this initial charge.

    • Confirmation of Initiation: A successful initiation is marked by a noticeable exotherm (a rise in temperature after heating is removed) and often a change in the appearance of the mixture (becoming cloudy or greyish). On a production scale, in-situ monitoring with process analytical technology (PAT) such as an FTIR probe is highly recommended to definitively confirm initiation by observing the disappearance of the C-Br stretch of the alkyl halide.[3] Only after initiation is confirmed should you begin the slow, continuous addition of the remaining halide.

Question 2: I'm observing low yields and the formation of a significant amount of bitolyl (Wurtz coupling product). How can this be minimized?

Answer: Wurtz coupling is a major side reaction where two alkyl/aryl groups couple (R-X + R-MgX -> R-R). It consumes both the starting material and the Grignard reagent, reducing the overall yield.

  • Causality: This side reaction is often promoted by high local concentrations of the alkyl halide and elevated temperatures. The choice of solvent can also play a role.

  • Solutions & Best Practices:

    • Slow Addition & Good Agitation: The aryl halide must be added slowly and sub-surface to a well-agitated suspension of magnesium. This minimizes localized high concentrations of the halide, favoring the reaction with magnesium over the already-formed Grignard reagent.

    • Temperature Control: Maintain a controlled temperature throughout the addition. For aryl Grignards like m-tolylmagnesium bromide, a temperature of 40-60 °C is often optimal. Avoid runaway temperatures, which accelerate side reactions.

    • Solvent Choice: While THF is standard, for some systems, solvents like 2-methyltetrahydrofuran (2-Me-THF) can reduce Wurtz coupling.[4] However, changing solvents requires re-optimization of the entire process.

    • Reverse Addition (Barbier Conditions): In some cases, adding the electrophile (e.g., tetrahydropyran-4-one) to a mixture of the alkyl halide and magnesium can be beneficial, as the Grignard reagent is consumed as soon as it is formed. This is less common for large-scale production due to control challenges but can be effective.

Question 3: During the carboxylation work-up (Step 4), I'm struggling with the formation of thick emulsions and magnesium salt precipitates, making phase separation difficult. How can I improve this?

Answer: The work-up of a large-scale Grignard reaction is often as challenging as the reaction itself. The quenching process generates magnesium salts (Mg(OH)Br, Mg(OH)2), which can be gelatinous and lead to problematic emulsions or difficult-to-filter solids.

  • Causality: Quenching with strong acid on a concentrated reaction mixture can lead to rapid, localized pH changes and the precipitation of salts in a fine, poorly-filterable form.

  • Solutions & Best Practices:

    • Controlled Quench: Instead of quenching the reaction mixture directly with strong acid, first perform a controlled quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder proton source that helps break down the magnesium alkoxide complex and provides a buffered system, often resulting in more granular and easily filterable salts.

    • Acidification for Isolation: After the initial quench and removal of some salts if possible, the aqueous layer containing the carboxylate salt can be separated. This aqueous layer is then cooled in an ice bath and slowly acidified with a strong acid like HCl to a pH of 2-3 to precipitate the final carboxylic acid product.[5]

    • Solvent Addition: Before or during the quench, adding a co-solvent like toluene or methyl tert-butyl ether (MTBE) can help to improve phase separation and reduce the viscosity of the organic layer.

    • Temperature Management: The quench is exothermic. Perform it slowly with efficient cooling to prevent boiling of the solvent.

Question 4: What is the most effective and scalable method for purifying the final this compound?

Answer: The ideal purification strategy depends on the physical state of the final product (solid vs. oil) and the nature of the impurities. For a crystalline solid, recrystallization is often the most scalable method.

  • Causality: The crude product will contain unreacted starting materials, side products (like bitolyl), and residual magnesium salts. The chosen purification method must effectively separate the desired carboxylic acid from these impurities.

  • Solutions & Best Practices:

    • Acid-Base Extraction: This is a highly effective first-line purification step for carboxylic acids.[6] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. The neutral impurities (like bitolyl) will remain in the organic layer, which is then discarded. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which is collected by filtration.

    • Recrystallization: If the product is a solid after extraction, recrystallization is an excellent final polishing step. Common solvent systems for carboxylic acids include toluene, ethyl acetate/heptane mixtures, or ethanol/water.[6] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography: While effective, silica gel chromatography is generally not ideal for multi-kilogram scale purification of a final product due to cost and solvent usage. If used, the silica gel should be treated with a small amount of acid (e.g., 0.5% acetic acid in the eluent) to prevent streaking of the carboxylic acid.[6] Reversed-phase (C18) chromatography is an alternative for polar compounds.[7]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials on a large scale? A1: For the Grignard steps, the quality of the magnesium and solvent is paramount. Magnesium should be of high purity and appropriate physical form (turnings are common). The solvent (THF) must have very low water content (<50 ppm is ideal). 3-Bromotoluene should be checked for purity, as isomeric impurities can lead to difficult-to-separate byproducts.

Q2: What are the primary safety considerations when scaling up this synthesis? A2: The Grignard reaction is highly exothermic and can lead to a thermal runaway if not properly controlled.[1] Key safety measures include: ensuring reliable initiation before adding the bulk of the halide, maintaining strict temperature control with an adequate cooling system, using a metered addition pump for reagents, and ensuring the entire process is conducted under a robust inert atmosphere to prevent contact with air and moisture. The use of THF, a flammable solvent, also necessitates appropriate fire safety precautions.

Q3: Are there viable non-Grignard alternatives for creating the aryl-C4 bond? A3: Yes, other organometallic reagents like organolithiums could be used, but they are often more pyrophoric and expensive than Grignard reagents, making them less attractive for scale-up. Alternatively, transition-metal-catalyzed cross-coupling reactions could be envisioned, but this would require a different set of starting materials (e.g., a 4-bromo-tetrahydropyran derivative and a tolyl-boronic acid for a Suzuki coupling), which may be less commercially viable.

Q4: What analytical techniques are recommended for in-process controls (IPCs)? A4: For monitoring the reaction progress, HPLC or GC are standard. For example, an IPC after the Grignard addition to the ketone (Step 2) can confirm the consumption of the starting material. As mentioned, in-situ FTIR is an excellent PAT tool for monitoring the initiation and progress of the Grignard formation itself by tracking the disappearance of the C-Br bond and the formation of the organometallic species.[3]

Part 4: Key Experimental Protocol: Carboxylation of 4-Bromo-4-m-tolyl-tetrahydropyran

This protocol outlines the critical final two steps of the synthesis: the formation of the tertiary Grignard reagent and its subsequent carboxylation.

Safety Precaution: All operations must be conducted in a well-ventilated fume hood or appropriate reactor system. Anhydrous conditions are critical.

Reagents & Equipment:

  • 4-Bromo-4-m-tolyl-tetrahydropyran (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount, 1-2 small crystals)

  • Carbon Dioxide (solid, dry ice, crushed, >3.0 eq)

  • Saturated aqueous NH₄Cl solution

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Jacketed reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and assembled while hot under a constant stream of dry nitrogen.

  • Magnesium Activation: Charge the magnesium turnings (1.5 eq) and a catalytic crystal of iodine into the reactor. Begin stirring and add a portion of the total anhydrous THF. Heat gently to ~40 °C for 30 minutes under nitrogen.

  • Grignard Initiation: Prepare a solution of 4-Bromo-4-m-tolyl-tetrahydropyran (1.0 eq) in anhydrous THF. Add ~10% of this solution to the magnesium suspension. Monitor the temperature closely for an exotherm, indicating initiation. If no initiation occurs, add another small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Grignard Formation: Once initiation is confirmed, cool the reactor to maintain a steady internal temperature of 45-50 °C. Add the remainder of the bromide solution dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature. After the addition is complete, continue stirring at 50 °C for an additional 1-2 hours to ensure complete conversion.

  • Carboxylation: Cool the freshly prepared Grignard solution to -20 °C. In a separate, dry vessel, crush an excess of dry ice (>3.0 eq) into a coarse powder. Slowly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring, ensuring the temperature does not rise above -10 °C. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Slowly and carefully quench the reaction mixture by adding saturated aqueous NH₄Cl solution with cooling. Stir for 30 minutes. Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic components.

  • Extraction & Isolation: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers and wash with brine. Extract the combined organic layers with 1M NaOH solution (3 times).

  • Precipitation: Combine the basic aqueous extracts and cool in an ice bath. Slowly acidify with 6M HCl with stirring until the pH is ~2. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane).

G A Dry Reactor & Charge Mg, I₂ B Add 10% Bromide Solution Confirm Initiation (Exotherm) A->B Heat to 40°C C Add Remaining Bromide (45-50 °C, 2-3h) B->C Initiation OK D Stir to Completion (50 °C, 1-2h) C->D E Cool to -20 °C D->E F Transfer Grignard to Dry Ice (CO₂) E->F G Warm to RT F->G H Quench with aq. NH₄Cl G->H I Extract with Base (NaOH) H->I Phase Separation J Acidify Aqueous Layer (HCl) I->J Isolate Aqueous K Filter & Dry Product J->K Precipitation

Sources

"degradation pathways of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid and prevention"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule. Understanding the stability profile of a compound is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements. This guide provides an in-depth analysis of the potential degradation pathways of this molecule, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment and prevention. Our approach is grounded in the fundamental principles of organic chemistry and pharmaceutical science to provide you with actionable insights.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

Based on its structure, the molecule possesses several key functional groups that dictate its stability: a tetrahydropyran (THP) ether, a sterically hindered carboxylic acid on a quaternary carbon, and a tolyl (aromatic) ring. The THP ether linkage is generally stable under basic and neutral conditions but can be susceptible to cleavage under strong acidic conditions.[1][2] Oxidation, particularly at the benzylic methyl group of the tolyl moiety and potentially at the ether, is a significant consideration.[3] The compound may also exhibit sensitivity to light (photodegradation) due to the aromatic ring.[4] Thermal degradation via decarboxylation is another potential pathway, although this often requires elevated temperatures.[5][6]

Q2: What are the most probable degradation pathways I should be aware of?

The primary degradation pathways to monitor are:

  • Oxidation: This is often the most common degradation route for molecules with ether linkages and benzylic protons.[3] Oxidation of the tolyl's methyl group can form a benzyl alcohol, which may be further oxidized to an aldehyde and then a carboxylic acid. Peroxide formation at the ether is also possible.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the ether oxygen, leading to the cleavage of the tetrahydropyran ring.[2][7] This typically results in the formation of a diol or related species. The molecule is expected to be stable to base-catalyzed hydrolysis.[1][8]

  • Photodegradation: The tolyl group contains a chromophore that can absorb UV light, potentially leading to radical-mediated degradation pathways. Forced photostability studies are essential to determine this liability.[4][9]

  • Thermal Decarboxylation: The carboxylic acid group may be removed as CO2 upon heating.[10] While many carboxylic acids are stable, the presence of the quaternary carbon center could influence the rate of this reaction under high-temperature stress.[5][6]

Q3: Which analytical techniques are best suited for monitoring the stability of this compound and its degradants?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for these studies. The aromatic tolyl group provides a strong chromophore for sensitive UV detection. To ensure the method is "stability-indicating," it must be able to resolve the parent compound from all potential degradation products. This is typically validated through forced degradation studies.[11] Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of unknown degradants formed during these studies.

Troubleshooting Guide

Q: I've observed a new, more polar peak in my HPLC chromatogram after storing my compound in an aqueous buffer at pH 3. What could it be?

A: The appearance of a more polar impurity under acidic conditions strongly suggests acid-catalyzed hydrolysis. The most likely event is the cleavage of the tetrahydropyran ring. Protonation of the ether oxygen initiates a ring-opening reaction, which, in the presence of water, would likely yield 1-(m-tolyl)-1-(carboxy)cyclopentane-1,5-diol or a related ring-opened product.

  • Causality: The ether oxygen of the THP ring is a Lewis base and can be protonated by acid. This makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack by water, leading to C-O bond cleavage.[2]

  • Recommended Action:

    • Confirm Identity: Obtain a mass spectrum of the new peak using LC-MS to confirm if its mass corresponds to the addition of a water molecule (M+18) or another logical ring-opened structure.

    • pH Control: If possible, adjust the formulation pH to be above 4, as the rate of acid hydrolysis is pH-dependent. The compound should exhibit significantly better stability in neutral or slightly basic conditions.[1]

    • Buffer Selection: Ensure the buffer components are not catalyzing the degradation. Citrate or phosphate buffers are common choices.

Q: My solid compound is developing a faint yellow color after several weeks of storage on the benchtop. What is the likely cause and how can I prevent it?

A: The development of color in a solid-state sample, especially one with an aromatic ring, often points to either oxidation or photodegradation. Given the exposure to ambient light and air on a benchtop, both are possibilities.

  • Causality:

    • Oxidation: Autoxidation, a radical-mediated process, is a common pathway.[3] Trace metal impurities can catalyze this process, and peroxide impurities in excipients or from the container can initiate it.[12][13] The benzylic methyl group is a prime target.

    • Photodegradation: Exposure to UV radiation from fluorescent lighting or sunlight can excite the aromatic ring, leading to the formation of colored degradants.[4]

  • Recommended Action:

    • Isolate the Cause: Set up a small study to store the compound under different conditions: (1) protected from light in an amber vial, (2) under an inert atmosphere (e.g., nitrogen or argon), and (3) a combination of both. This will help determine if light, oxygen, or both are the primary culprits.

    • Packaging: Store all materials in well-sealed, amber glass vials to protect from both light and air ingress. For highly sensitive materials, packaging under an inert gas may be necessary.[3]

    • Antioxidants: For solution-state formulations, consider the inclusion of antioxidants. Radical scavengers like butylated hydroxytoluene (BHT) or chelating agents like ethylenediaminetetraacetic acid (EDTA) can be effective.[3][12]

Q: I'm performing a forced degradation study with 3% hydrogen peroxide and seeing multiple new peaks. How do I begin to identify them?

A: Hydrogen peroxide induces oxidative degradation. The presence of multiple peaks indicates that several sites on the molecule are susceptible.

  • Causality: The primary sites of oxidation are the benzylic methyl group and the carbons adjacent to the ether oxygen.

    • Initial Oxidation: The tolyl-CH3 group can oxidize to -CH2OH (hydroxymethyl).

    • Further Oxidation: The -CH2OH can be further oxidized to an aldehyde (-CHO) and then to a carboxylic acid (-COOH).

    • Ether Oxidation: The THP ring can undergo oxidation to form hydroperoxides, which can then lead to ring cleavage.

    • N-Oxide Analogy: While not present here, in molecules with nitrogen, N-oxides are common. The analogous product here would be an ether-oxide, though less common.

  • Recommended Action:

    • LC-MS/MS Analysis: This is the most powerful tool. Use LC-MS to get the molecular weight of each degradant. A mass increase of +16 Da suggests hydroxylation. An increase of +14 Da suggests oxidation from alcohol to aldehyde, and another +16 Da from aldehyde to carboxylic acid.

    • Time-Course Study: Analyze samples at multiple time points (e.g., 1, 4, 8, 24 hours). Degradants that appear early and then decrease in concentration are likely intermediates for products that appear later.

    • Reference Standards: If possible, synthesize potential degradants (e.g., the benzyl alcohol derivative) to confirm retention times and fragmentation patterns.

Visualization of Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound under common stress conditions.

DegradationPathways cluster_main This compound cluster_products Degradation Products Parent Parent Compound Oxidation_Product1 Benzylic Alcohol (+16 Da) Parent->Oxidation_Product1 Oxidation (H₂O₂) Benzylic Site Hydrolysis_Product Ring-Opened Diol (+18 Da) Parent->Hydrolysis_Product Acid Hydrolysis (H⁺/H₂O) Ring Cleavage Decarboxylation_Product Decarboxylated Product (-44 Da) Parent->Decarboxylation_Product Thermal Stress (Δ) Decarboxylation Oxidation_Product2 Benzylic Aldehyde (+14 Da from Alcohol) Oxidation_Product1->Oxidation_Product2 Further Oxidation StabilityWorkflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Compound & Batch B Develop & Validate Stability-Indicating HPLC Method A->B C Perform Forced Degradation Study (ICH Q1A/Q1B) B->C D Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) C->D Proceed if method is suitable E Pull Samples at Pre-defined Timepoints (0, 3, 6, 9, 12 mo) D->E F Analyze Samples by HPLC E->F G Assess Data: Assay, Purity, Mass Balance F->G H Identify & Characterize Degradants > Threshold (LC-MS) G->H If unknown peaks appear I Determine Degradation Rate & Propose Shelf-Life/Retest Period G->I

Caption: A typical workflow for conducting a pharmaceutical stability study.

Prevention and Mitigation Strategies

Based on the likely degradation pathways, the following strategies can be employed to ensure the stability of this compound.

Degradation PathwayPrevention StrategyRationale & Expert Insights
Oxidation • Store under inert gas (N₂ or Ar).• Use antioxidants (e.g., BHT, propyl gallate).<[12]br>• Use chelating agents (e.g., EDTA). [3]Oxygen is a key reactant in autoxidation. Excluding it is the most effective prevention. Antioxidants act as radical terminators or reducing agents. [3]EDTA complexes trace metal ions (Fe, Cu) that catalyze peroxide decomposition into highly reactive radicals. [3][12]
Acid Hydrolysis • Maintain pH > 4 in aqueous solutions.• Use appropriate buffering agents.The THP ether is labile to acid but stable to base. [1][8]Controlling the pH is the most critical factor for preventing hydrolytic degradation. Ensure excipients do not create acidic microenvironments.
Photodegradation • Store in amber or light-opaque containers.• Minimize exposure to lab lighting.The aromatic ring is the primary chromophore. Amber glass effectively filters out the most energetic UV wavelengths that initiate photodegradation. [9]
General (Solid State) • Control temperature and humidity.• Ensure excipient compatibility.Low temperature and humidity slow down most degradation reactions. Some excipients contain reactive impurities (e.g., peroxides in polymers) that can initiate degradation. [13]An excipient compatibility study is recommended for formulation development.

References

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  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. BenchChem.
  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic-Chemistry.org. Retrieved from [Link]

  • Gupta, A., et al. (2022). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Štefanič, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals (Basel). Retrieved from [Link]

  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Patil, S. D., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid and its Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the tetrahydropyran (THP) scaffold is a privileged structure, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for the design of novel therapeutics.[1] This guide provides a comprehensive framework for the comparative biological evaluation of a substituted THP derivative, 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, against its parent compound, tetrahydropyran-4-carboxylic acid.

The rationale for this comparison stems from fundamental principles of medicinal chemistry. The introduction of a meta-tolyl group to the core structure at the 4-position introduces significant chemical changes. This substitution increases the molecule's lipophilicity, which can enhance membrane permeability and interaction with hydrophobic binding pockets within biological targets. Furthermore, the tolyl group provides additional steric bulk and alters the electronic properties of the molecule, potentially leading to novel or enhanced biological activities. This guide will outline a strategic, multi-tiered experimental approach to elucidate and compare the bioactivity profiles of these two compounds, providing researchers with the necessary protocols and rationale to conduct a thorough investigation.

Proposed Experimental Workflow

To systematically evaluate the biological activities of the parent compound and its tolyl-substituted derivative, a tiered screening approach is proposed. This workflow begins with broad-spectrum assays to identify potential areas of activity, followed by more focused, mechanism-of-action studies for any identified "hits."

Experimental_Workflow cluster_tier1 Tier 1: Broad Spectrum Screening cluster_tier2 Tier 2: Focused Mechanistic Studies (Hypothetical) T1_Anticancer Anticancer Cytotoxicity Assay T2_Neuro_Rationale Rationale: Activity in Neuroblastoma Cell Line T1_Anticancer->T2_Neuro_Rationale Hypothetical Hit T1_Antibacterial Antibacterial MIC Assay T1_Antibacterial->T2_Neuro_Rationale Hypothetical Hit T1_Antioxidant Antioxidant DPPH Assay T1_Antioxidant->T2_Neuro_Rationale Hypothetical Hit T2_Neuro_Assay Neuroprotection Assay (6-OHDA model) T2_Neuro_Rationale->T2_Neuro_Assay T2_Beta_Secretase β-Secretase Activity Assay T2_Neuro_Rationale->T2_Beta_Secretase Data_Analysis Comparative Data Analysis & Structure-Activity Relationship T2_Neuro_Assay->Data_Analysis T2_Beta_Secretase->Data_Analysis Start Compound Synthesis & Characterization Start->T1_Anticancer Start->T1_Antibacterial Start->T1_Antioxidant

Caption: Proposed experimental workflow for the comparative biological evaluation.

Tier 1: Broad Spectrum Screening

The initial phase of evaluation involves screening both compounds across a panel of assays representing distinct and significant areas of therapeutic research: oncology, infectious disease, and oxidative stress.

Anticancer Cytotoxicity Screening

Rationale: The antiproliferative potential of novel small molecules is a cornerstone of cancer drug discovery. An initial screen against a diverse panel of cancer cell lines can reveal selective or broad-spectrum cytotoxicity. We propose the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., SH-SY5Y (neuroblastoma), HCT-116 (colon), and MCF-7 (breast)) in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of this compound and tetrahydropyran-4-carboxylic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plates with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[2]

Antibacterial Activity Screening

Rationale: The tetrahydropyran moiety is present in some natural products with antimicrobial properties. Therefore, it is prudent to screen for antibacterial activity. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

  • Inoculum Preparation: Grow bacterial cultures overnight in Mueller-Hinton (MH) broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh MH broth.[4]

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in MH broth in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Antioxidant Capacity Assessment

Rationale: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare various concentrations of the test compounds in methanol.

  • Assay Procedure: In a 96-well plate, add 20 µL of each compound concentration to the wells. Then, add 200 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[6]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

Comparative Data Summary for Tier 1 Screening (Hypothetical Data)

Assay Cell Line / Strain Parameter Tetrahydropyran-4-carboxylic acid This compound
Anticancer Cytotoxicity SH-SY5Y (Neuroblastoma)IC50 (µM)> 10015.2
HCT-116 (Colon)IC50 (µM)> 10085.7
MCF-7 (Breast)IC50 (µM)> 100> 100
Antibacterial Activity S. aureus (Gram-positive)MIC (µg/mL)> 256128
E. coli (Gram-negative)MIC (µg/mL)> 256> 256
Antioxidant Capacity DPPH Radical Scavenging% Inhibition at 100 µM< 10%< 15%

Tier 2: Focused Mechanistic Studies (Hypothetical Scenario)

Rationale for Focus: Based on our hypothetical Tier 1 data, the this compound derivative shows notable and selective cytotoxicity against the SH-SY5Y neuroblastoma cell line, while the parent compound is inactive. This suggests a potential for activity related to neurological pathways, warranting a more in-depth investigation into its effects on neuronal cells.

Neuroprotection Assay

Rationale: To explore whether the observed cytotoxicity in a cancer cell line might translate to neuroprotective effects in a disease model, we can use a neurotoxin-induced cell death model. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease in vitro.[7] This assay will determine if the compound can protect neuronal cells from toxin-induced death.

Experimental Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

  • Cell Culture and Differentiation: Culture SH-SY5Y cells as previously described. To obtain a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (10 µM) for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated cells with various non-toxic concentrations of this compound for 24 hours.

  • Neurotoxin Challenge: After pre-treatment, expose the cells to 6-OHDA (e.g., 50 µM) for another 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Tier 1. An increase in cell viability in the compound-treated groups compared to the 6-OHDA only group would indicate a neuroprotective effect.

β-Secretase (BACE1) Activity Assay

Rationale: Given the potential neurological activity and the prevalence of tetrahydropyran structures in compounds targeting Alzheimer's disease, investigating the effect on key enzymes in Alzheimer's pathology is a logical next step. β-secretase (BACE1) is a primary enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides.[8] A cell-based BACE1 activity assay can determine if the compound modulates this critical pathway.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase APP->gamma_secretase C-terminal fragment processed by sAPPb sAPPβ (soluble fragment) APP->sAPPb Releases BACE1 β-Secretase (BACE1) BACE1->APP Cleavage Ab Amyloid-β (Aβ) Peptide gamma_secretase->Ab AICD APP Intracellular Domain gamma_secretase->AICD Plaques Amyloid Plaques (Neurotoxic) Ab->Plaques Aggregates to form Compound 4-m-Tolyl-THP-4-COOH Compound->BACE1 Inhibition?

Caption: Hypothetical inhibition of the amyloidogenic pathway by the test compound.

Experimental Protocol: Cell-Based β-Secretase Assay

  • Cell Line: Utilize a cell line stably expressing a BACE1 substrate, such as HEK293 cells transfected with a construct containing the Swedish mutation of amyloid precursor protein (APP).

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • Lysate Collection and Analysis: Collect the cell culture medium and/or cell lysates.

  • Aβ Quantification: Measure the levels of secreted amyloid-β (Aβ40 and Aβ42) in the culture medium using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: A dose-dependent reduction in the levels of secreted Aβ would indicate inhibition of BACE1 activity.

Comparative Data Analysis and Interpretation

The hypothetical results from our tiered screening approach highlight a significant divergence in the biological activity profiles of the two compounds. The parent compound, tetrahydropyran-4-carboxylic acid, is largely inactive across all initial screens. In contrast, the addition of the m-tolyl group in this compound appears to confer specific cytotoxic activity against a neuroblastoma cell line.

This structure-activity relationship (SAR) suggests that the increased lipophilicity and steric bulk of the tolyl group are critical for the observed activity. It is plausible that this moiety facilitates entry into the cell or enables a more effective interaction with an intracellular target that is absent or inaccessible to the parent compound. The selectivity for a neuronal cancer cell line over other cancer types could imply an interaction with a target that is more predominantly expressed or functionally important in cells of neuronal origin.

Should the Tier 2 neuroprotection or BACE1 inhibition assays yield positive results, it would further strengthen the hypothesis that the tolyl-substituted derivative has potential as a modulator of neurological pathways. For instance, a positive result in the BACE1 assay would suggest that the tolyl group might be interacting with a hydrophobic pocket in the enzyme's active site, an interaction that the polar parent compound cannot achieve.

Conclusion

This guide outlines a systematic and logical progression for the comparative biological evaluation of this compound and its parent compound. By employing a tiered approach, from broad-spectrum screening to more focused, mechanism-of-action studies, researchers can efficiently identify and characterize the biological activities conferred by specific chemical modifications. The hypothetical data presented herein illustrates how the addition of a simple tolyl group can dramatically alter a molecule's bioactivity, underscoring the fundamental principles of structure-activity relationships in drug discovery. This framework provides a robust starting point for any research team aiming to explore the therapeutic potential of novel tetrahydropyran derivatives.

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A Comparative Guide to the Synthetic Efficiency of Ortho-, Meta-, and Para-Tolyl-Tetrahydropyran-4-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, tetrahydropyran (THP) rings are a prevalent motif in numerous pharmaceutical agents, valued for their favorable metabolic stability and ability to modulate physicochemical properties.[1] This guide provides an in-depth comparison of the synthetic efficiency for producing ortho-, meta-, and para-tolyl-tetrahydropyran-4-carboxylic acids, key intermediates for library synthesis and lead optimization.

The strategic placement of the tolyl group on the tetrahydropyran scaffold can significantly influence the biological activity and pharmacokinetic profile of a molecule. Consequently, the ability to synthesize these isomers efficiently is of paramount importance. This document will delve into a plausible and robust synthetic strategy, followed by a comparative analysis of the expected efficiencies for each isomer, supported by established chemical principles.

Proposed General Synthetic Route: A Grignard-Based Approach

A logical and versatile approach to the synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids involves the use of a Grignard reaction as the key C-C bond-forming step. This method offers a convergent and readily adaptable pathway to all three tolyl isomers. The general synthetic workflow is depicted below.

A 1. Tolyl Bromide (ortho, meta, or para) C Tolylmagnesium Bromide (Grignard Reagent) A->C Formation in dry ether B 2. Magnesium turnings B->C E 4-(Tolyl)tetrahydro-2H-pyran-4-ol C->E D 3. Tetrahydro-4H-pyran-4-one D->E Nucleophilic Addition G Ortho-, Meta-, or Para-tolyl- tetrahydropyran-4-carboxylic acid E->G Reaction with electrophile followed by acidic workup F 4. Carboxylation (e.g., with CO2) F->G

Caption: Proposed synthetic workflow for tolyl-tetrahydropyran-4-carboxylic acids.

Comparative Synthetic Efficiency: Isomer-Specific Considerations

The efficiency of this synthetic route is anticipated to vary for the ortho, meta, and para isomers due to steric and electronic effects inherent to the substitution pattern on the aromatic ring. The following table summarizes the anticipated differences in key reaction parameters.

ParameterOrtho-tolyl IsomerMeta-tolyl IsomerPara-tolyl Isomer
Grignard Formation Rate Potentially slower due to steric hindrance near the bromine atom.Standard rate, comparable to unsubstituted bromobenzene.Standard rate, comparable to unsubstituted bromobenzene.
Grignard Yield May be slightly lower due to potential side reactions (e.g., Wurtz coupling).High yield expected.High yield expected.
Nucleophilic Addition Rate Slower due to steric hindrance from the ortho-methyl group impeding approach to the ketone.Faster than ortho, potentially slightly slower than para due to some steric influence.Fastest rate due to minimal steric hindrance at the reaction center.
Nucleophilic Addition Yield Potentially lower due to incomplete reaction or side reactions.High yield expected.High yield expected.
Overall Yield Expected to be the lowest of the three isomers.Expected to be high.Expected to be the highest of the three isomers.
Purification Complexity Potentially more complex due to the presence of side products.Straightforward purification expected.Straightforward purification expected.
In-Depth Analysis of Isomeric Effects

Ortho-Tolyl Isomer: The primary challenge in the synthesis of the ortho-tolyl derivative lies in steric hindrance. The methyl group in the ortho position partially shields the carbon-bromine bond, which can slightly impede the insertion of magnesium during Grignard reagent formation.[2] More significantly, this steric bulk will hinder the approach of the Grignard reagent to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This is expected to result in a slower reaction rate and potentially lower yields for the nucleophilic addition step compared to the other isomers.

Meta-Tolyl Isomer: The meta-tolyl isomer represents an intermediate case. The methyl group is sufficiently removed from the reactive center so as not to impose significant steric hindrance on either the Grignard formation or the subsequent nucleophilic addition.[3] Electronically, the methyl group is weakly electron-donating, which has a minor activating effect on the aromatic ring but is unlikely to significantly alter the reactivity of the Grignard reagent. Therefore, the synthesis of the meta isomer is expected to proceed with high efficiency.

Para-Tolyl Isomer: The synthesis of the para-tolyl isomer is anticipated to be the most efficient. The methyl group is positioned distally from the point of reaction, eliminating any steric hindrance.[3] The electron-donating nature of the para-methyl group may slightly increase the nucleophilicity of the Grignard reagent, potentially leading to a faster reaction rate in the addition step. Overall, the combination of minimal steric hindrance and favorable electronics suggests that the synthesis of the para isomer will proceed with the highest yield and cleanest reaction profile.

Generalized Experimental Protocols

The following protocols are generalized and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Preparation of Tolylmagnesium Bromide (Grignard Reagent)

A Dry Magnesium Turnings D Slowly add Tolyl Bromide in dry ether A->D B Dry Diethyl Ether B->D C Initiate with a crystal of iodine C->D E Maintain gentle reflux D->E F Formation of cloudy grey solution (Tolylmagnesium Bromide) E->F

Caption: Workflow for the preparation of the Grignard reagent.

Procedure:

  • All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask with a stir bar and a reflux condenser.

  • Dry diethyl ether is added to cover the magnesium.

  • A small crystal of iodine can be added to initiate the reaction.

  • A solution of the corresponding tolyl bromide (ortho, meta, or para) (1 equivalent) in dry diethyl ether is added dropwise via an addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the magnesium is consumed. The resulting cloudy grey solution is the Grignard reagent.

Synthesis of 4-(Tolyl)tetrahydro-2H-pyran-4-ol

Procedure:

  • The prepared Grignard reagent is cooled in an ice bath.

  • A solution of tetrahydro-4H-pyran-4-one (0.9 equivalents) in dry diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Synthesis of Tolyl-tetrahydropyran-4-carboxylic Acid

Procedure:

  • The crude 4-(tolyl)tetrahydro-2H-pyran-4-ol is dissolved in a suitable dry solvent (e.g., THF).

  • The solution is cooled to -78 °C (dry ice/acetone bath).

  • Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.[2]

  • The reaction is allowed to warm to room temperature.

  • An acidic workup (e.g., with 1M HCl) is performed to protonate the carboxylate.[4]

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried, and concentrated.

  • The final product can be purified by crystallization or column chromatography.

Alternative Synthetic Strategies

While the Grignard-based approach is robust, other methods for the synthesis of substituted tetrahydropyrans exist and may offer advantages in specific contexts. These include:

  • Prins-Ritter Reaction: This method involves the cyclization of a homoallylic alcohol with an aldehyde, which can be adapted to produce tetrahydropyran derivatives.[1]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system can be a powerful method for constructing the tetrahydropyran ring.[5]

  • Suzuki-Miyaura Cross-Coupling: For certain substrates, a palladium-catalyzed Suzuki-Miyaura coupling of a suitable tetrahydropyran-based boronic acid or ester with a tolyl halide could be a viable alternative.[6][7][8] This approach is particularly useful for creating C-C bonds with a wide range of functional group tolerance.[9][10]

The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and the specific functional group compatibility required for the target molecule.

Conclusion

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A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid for PPARγ Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays, using the novel compound 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid as a case study. For the purpose of this technical guide, we will hypothesize that this compound has been identified as a potential partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor and a validated target for therapeutics addressing type 2 diabetes and other metabolic diseases.[1][2]

We will compare its performance validation against a well-characterized full agonist, Rosiglitazone. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical assay validation steps to ensure data integrity, reproducibility, and ultimate confidence in your screening results.

Introduction: The Imperative for Rigorous Assay Validation

In drug discovery, the journey from a chemical entity to a candidate drug is paved with data. The quality of this data is paramount. An in vitro assay is not merely a procedure; it is an analytical system designed to measure a specific biological activity. Its validation is the documented process that demonstrates the system is suitable for its intended purpose.[3] Without rigorous validation, a screening campaign risks generating false positives or negatives, leading to the costly pursuit of erroneous leads or the premature abandonment of promising compounds.[4][5]

Cell-based assays, in particular, have become indispensable as they offer a more physiologically relevant context compared to purely biochemical assays, preserving complex signaling pathways and modeling drug responses in a cellular environment.[6][7] This guide will focus on the validation of a cell-based luciferase reporter assay designed to quantify the agonist activity of our lead compound, this compound, on the human PPARγ target.

Hypothetical Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Lead Compound: this compound (herein "Compound-T") Comparator Compound: Rosiglitazone (a full PPARγ agonist)

Assay Principle: The PPARγ Agonist Luciferase Reporter Assay

PPARγ is a ligand-activated transcription factor. Upon binding an agonist, it forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.

Our chosen assay leverages this mechanism. We use a mammalian cell line (e.g., HEK293T) engineered to:

  • Constitutively express the full-length human PPARγ protein.

  • Contain a reporter plasmid where the firefly luciferase gene is under the control of a promoter containing multiple PPREs.

When an agonist like Compound-T activates PPARγ, the receptor-RXR complex binds to the PPREs, driving the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of PPARγ activation. This provides a robust, quantitative readout of a compound's agonist activity.[1]

The Validation Workflow: A Self-Validating System

A robust validation protocol is a self-validating system. It is designed not just to prove the assay works, but to define the boundaries within which it operates reliably. The following sections detail the critical validation parameters, guided by the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][8][9]

Below is a diagram illustrating the overall validation workflow.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation & Quality Control cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Assay Acceptance Dev Assay Development (Cell line, Reagents, Parameters) Opt Optimization (Cell density, Incubation time, DMSO tolerance) Dev->Opt Z_Factor Z'-Factor Assessment (Signal Window & Variability) Opt->Z_Factor Ref_Curve Reference Compound QC (Rosiglitazone EC50) Z_Factor->Ref_Curve Spec Specificity Ref_Curve->Spec Prec Precision (Intra- & Inter-Assay) Spec->Prec Acc Accuracy Prec->Acc Lin Linearity & Range Acc->Lin Rob Robustness Lin->Rob Report Validation Report & SOP (Acceptance Criteria Met) Rob->Report

Caption: High-level workflow for in vitro cell-based assay validation.

Key Validation Parameters & Experimental Protocols

Assay Quality Assessment: The Z'-Factor

Causality: Before formal validation, we must confirm the assay is suitable for screening. The Z'-factor is a statistical parameter that quantifies the separation between positive and negative control signals relative to their variability.[4][5] It provides a measure of the assay's quality and dynamic range. An assay with a poor Z'-factor cannot reliably distinguish hits from noise.[10][11]

Protocol: Z'-Factor Determination

  • Plate Layout: Dedicate a 96-well plate. Designate 48 wells for the negative control and 48 wells for the positive control.

  • Negative Control: Add cells and vehicle (e.g., 0.1% DMSO) to the designated wells.

  • Positive Control: Add cells and a saturating concentration of the reference agonist (e.g., 1 µM Rosiglitazone) to the designated wells.

  • Incubation: Incubate the plate under standard assay conditions (e.g., 24 hours at 37°C, 5% CO₂).

  • Signal Detection: Add luciferase substrate and measure luminescence using a plate reader.

  • Calculation: Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| ) Where:

    • µp and σp are the mean and standard deviation of the positive control.

    • µn and σn are the mean and standard deviation of the negative control.

Acceptance Criteria:

  • Z' > 0.5: Excellent assay, suitable for high-throughput screening.[10][11]

  • 0 < Z' ≤ 0.5: Acceptable, but may require optimization.[10][12]

  • Z' < 0: Unsuitable for screening.[10]

Specificity

Causality: Specificity ensures that the assay signal is a direct result of the compound's interaction with the intended target (PPARγ).[3] We must demonstrate that an inactive structural analog does not produce a signal and that the signal from our active compound is blocked by a known antagonist.

Protocol: Specificity Assessment

  • Inactive Analog: Test a structurally similar but biologically inactive molecule alongside Compound-T and Rosiglitazone.

  • Antagonist Challenge: Co-incubate a fixed, effective concentration of Compound-T (e.g., its EC₈₀) with a dose-response curve of a known PPARγ antagonist (e.g., GW9662).

  • Data Analysis: The inactive analog should show no dose-response. The antagonist should produce a dose-dependent inhibition of the signal generated by Compound-T.

Precision (Repeatability & Intermediate Precision)

Causality: Precision measures the degree of scatter between multiple measurements of the same sample. It is a critical indicator of an assay's reliability. We assess it at two levels:

  • Intra-assay precision (Repeatability): Variation within a single assay run.

  • Inter-assay precision (Intermediate Precision): Variation across different days, operators, or reagent lots.[8][9]

Protocol: Precision Assessment

  • Sample Preparation: Prepare three concentrations of Compound-T and Rosiglitazone: High (EC₉₀), Medium (EC₅₀), and Low (EC₁₀).

  • Intra-Assay: On a single plate, run each concentration in triplicate (n=3). Repeat this across three separate plates within the same day.

  • Inter-Assay: Repeat the experiment on three different days, preferably with a different operator.

  • Data Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV) for the EC₅₀ values and the signal at each concentration.

Acceptance Criteria:

  • Intra-assay %CV: < 15%

  • Inter-assay %CV: < 20%

Accuracy

Causality: Accuracy refers to the closeness of the measured value to the true or accepted reference value.[3] In cell-based assays where a "true" value is often unknown, accuracy can be inferred by comparing the potency of a reference compound to established literature values.

Protocol: Accuracy Assessment

  • Reference Compound: Run a full dose-response curve for Rosiglitazone in triplicate.

  • EC₅₀ Calculation: Determine the EC₅₀ from the curve-fit.

  • Comparison: Compare the experimentally determined EC₅₀ to the value reported in reputable literature or from previous internal validated experiments.

Acceptance Criteria:

  • The experimentally determined EC₅₀ for Rosiglitazone should be within a 2 to 3-fold range of the accepted literature value.

Comparative Data Summary

The following table presents hypothetical validation data for our lead compound (Compound-T) compared to the reference full agonist (Rosiglitazone).

Validation ParameterMetricRosiglitazone (Full Agonist)Compound-T (Partial Agonist)Acceptance CriteriaStatus
Assay Quality Z'-Factor0.780.75> 0.5Pass
Potency EC₅₀ (nM)35.2 ± 4.1125.6 ± 15.8N/A (Characterization)-
Efficacy % Max Activation100% (by definition)65% ± 5.2%N/A (Characterization)-
Precision Intra-Assay %CV (EC₅₀)8.5%9.2%< 15%Pass
Precision Inter-Assay %CV (EC₅₀)11.6%12.5%< 20%Pass
Accuracy Fold-shift from Lit. EC₅₀1.2-foldN/A< 3-foldPass

This data indicates that the assay is robust, precise, and accurate for quantifying the activity of both a full and a partial PPARγ agonist.

Experimental Workflow Diagram

The following diagram details the step-by-step experimental process for generating a single dose-response plate.

G cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_readout Day 3: Signal Readout start Start plate_cells Seed Reporter Cells (e.g., 20,000 cells/well in 96-well plate) start->plate_cells end End incubate_24h_1 Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_24h_1 prep_compounds Prepare Serial Dilutions (Compound-T & Rosiglitazone) incubate_24h_1->prep_compounds add_compounds Add Compounds to Cells (Final DMSO conc. < 0.1%) prep_compounds->add_compounds incubate_24h_2 Incubate for 24 hours (37°C, 5% CO₂) add_compounds->incubate_24h_2 equilibrate Equilibrate Plate to Room Temp incubate_24h_2->equilibrate add_reagent Add Luciferase Substrate equilibrate->add_reagent read_lum Measure Luminescence (Plate Reader) add_reagent->read_lum read_lum->end

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Derivatives as Potential Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives, with a specific focus on their potential as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). While direct and extensive SAR studies on 4-tolyl-tetrahydropyran-4-carboxylic acid are not widely published, this guide synthesizes data from closely related structural analogs to elucidate the key molecular features governing their biological activity. By examining the influence of the aryl substituent, the carboxylic acid moiety, and the tetrahydropyran core, we aim to provide a predictive framework for the rational design of novel and potent PPAR modulators.

Introduction: The Therapeutic Potential of PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] The three main subtypes, PPARα, PPARγ, and PPARδ, are well-established therapeutic targets for a range of metabolic disorders.[1][2] Activation of PPARα is known to lower circulating triglycerides, while PPARγ agonists are effective insulin sensitizers.[1] Consequently, the development of novel, potent, and selective PPAR agonists is an area of intense research in drug discovery.

The 4-aryl-tetrahydropyran-4-carboxylic acid scaffold has emerged as a promising chemotype for the development of PPAR modulators. This guide will dissect the SAR of this class of compounds, providing a comparative analysis of how structural modifications impact their biological performance.

Core Scaffold Analysis: Unpacking the 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Moiety

The fundamental structure of a 4-aryl-tetrahydropyran-4-carboxylic acid derivative can be deconstructed into three key components, each contributing to the overall biological activity of the molecule. Understanding the role of each component is essential for rational drug design.

Core_Scaffold 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Aryl_Group Aryl Group (e.g., Tolyl) Core_Scaffold->Aryl_Group Hydrophobic Interactions Carboxylic_Acid Carboxylic Acid Moiety Core_Scaffold->Carboxylic_Acid Polar Interactions (H-bonding, Ionic) THP_Ring Tetrahydropyran Ring Core_Scaffold->THP_Ring Scaffold Geometry & Lipophilicity

Caption: Key structural components of the 4-aryl-tetrahydropyran-4-carboxylic acid scaffold.

The Influence of the 4-Aryl Substituent on PPAR Agonism

The nature and substitution pattern of the aryl ring at the 4-position of the tetrahydropyran core are critical determinants of both the potency and selectivity of PPAR agonism. While specific data for the 4-tolyl derivative is limited, studies on analogous series of PPAR agonists provide valuable insights.

For instance, in a series of biaryl aniline PPARα agonists, substitutions on the terminal phenyl ring significantly impacted activity.[3] A trifluoromethoxy group at the para-position of the C-ring resulted in a compound with an EC50 of 64 nM for hPPARα activation.[3] This suggests that electron-withdrawing groups at the para-position can be beneficial for activity.

In another study on 5-aryl thiazolidine-2,4-diones as selective PPARγ agonists, various substitutions on the aryl ring were explored.[4] While a direct comparison to a tolyl group is not available, the study highlights the importance of the aryl moiety in occupying a hydrophobic pocket within the PPARγ ligand-binding domain.

Table 1: Comparative Activity of 4-Aryl Substituted PPAR Agonists (Hypothetical Data Based on Related Series)

Compound ID4-Aryl SubstituentPPARα EC50 (nM)PPARγ EC50 (nM)
1 Phenyl150250
2 4-Tolyl 120 200
3 4-Chlorophenyl80180
4 4-Methoxyphenyl200300
5 4-Trifluoromethoxyphenyl65150

Note: This data is illustrative and compiled from trends observed in related but structurally different PPAR agonist series to provide a comparative perspective.

The data, although hypothetical, suggests that a methyl group at the para-position (tolyl) may offer a modest improvement in potency compared to an unsubstituted phenyl ring. This is likely due to favorable hydrophobic interactions within the ligand-binding pocket of the receptor. However, more potent activity is often observed with more strongly electron-withdrawing or lipophilic groups at the para-position.

The Essential Role of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many PPAR agonists and plays a pivotal role in anchoring the ligand to the receptor via polar interactions. It typically forms hydrogen bonds and ionic interactions with key amino acid residues in the ligand-binding domain, such as tyrosine and histidine. The inhibitory potential of ligands on PPARγ has been linked to their binding energies, with interactions involving amino acids like CYS-285, HIS-323, and TYR-473 being significant.[5]

The orientation and acidity of the carboxylic acid are crucial. Any modification that alters its ability to form these critical interactions is likely to result in a significant loss of activity.

cluster_0 Ligand-Receptor Interaction Ligand Carboxylic Acid (R-COOH) Receptor PPAR Ligand Binding Domain (Amino Acid Residues) Ligand->Receptor Hydrogen Bonding Ionic Interactions

Caption: The critical role of the carboxylic acid in ligand-receptor binding.

The Tetrahydropyran Ring: A Versatile Scaffold

The tetrahydropyran (THP) ring serves as a rigid scaffold that correctly orients the 4-aryl and 4-carboxylic acid substituents for optimal interaction with the PPAR ligand-binding domain. Compared to more flexible acyclic linkers, the THP ring reduces the entropic penalty upon binding, which can contribute to higher affinity.

Furthermore, the oxygen atom in the THP ring can potentially engage in hydrogen bonding with the receptor, further stabilizing the ligand-receptor complex. The overall lipophilicity of the molecule is also influenced by the THP ring, which can affect its pharmacokinetic properties. In a comparative study of σ1 receptor ligands, replacing a central cyclohexane ring with a tetrahydropyran or piperidine ring significantly altered the lipophilicity and binding affinity of the compounds.[6][7]

Experimental Protocols

Synthesis of 4-(p-Tolyl)tetrahydropyran-4-carboxylic Acid

A plausible synthetic route to 4-(p-tolyl)tetrahydropyran-4-carboxylic acid can be adapted from methods used for similar structures, often starting from 4-cyanotetrahydropyran precursors.[8]

Step 1: Synthesis of 4-cyano-4-(p-tolyl)tetrahydropyran

  • To a solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C to form the p-tolyl lithium reagent.

  • In a separate flask, dissolve 4-oxotetrahydropyran-4-carbonitrile in anhydrous THF and cool to -78 °C.

  • Slowly add the p-tolyl lithium solution to the cyanohydrin precursor solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-cyano-4-(p-tolyl)tetrahydropyran.

Step 2: Hydrolysis to 4-(p-Tolyl)tetrahydropyran-4-carboxylic Acid

  • Dissolve the 4-cyano-4-(p-tolyl)tetrahydropyran in a mixture of ethanol and a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to approximately 2-3 with a 2M aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(p-tolyl)tetrahydropyran-4-carboxylic acid.

Start 4-Bromotoluene + 4-Oxotetrahydropyran-4-carbonitrile Step1 Organometallic Addition Start->Step1 Intermediate 4-Cyano-4-(p-tolyl)tetrahydropyran Step1->Intermediate Step2 Acid Hydrolysis Intermediate->Step2 Product 4-(p-Tolyl)tetrahydropyran-4-carboxylic Acid Step2->Product

Caption: Synthetic workflow for 4-(p-tolyl)tetrahydropyran-4-carboxylic acid.

Homogeneous Time-Resolved Fluorescence (HTRF) PPARγ Ligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the PPARγ ligand-binding domain (LBD).

Materials:

  • GST-tagged PPARγ-LBD

  • Europium cryptate-labeled anti-GST antibody (donor)

  • Biotinylated PPARγ agonist (tracer)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)

  • Test compounds (including 4-tolyl-tetrahydropyran-4-carboxylic acid derivatives)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 5 µL of the test compound solution or vehicle control.

  • Add 5 µL of a solution containing the GST-PPARγ-LBD and the biotinylated tracer.

  • Add 10 µL of a solution containing the Eu-anti-GST antibody and Streptavidin-XL665.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Prepare Reagents & Compound Dilutions Step1 Dispense Compound/ Vehicle to Plate Start->Step1 Step2 Add LBD & Tracer Step1->Step2 Step3 Add Donor & Acceptor Antibodies Step2->Step3 Step4 Incubate Step3->Step4 Step5 Read HTRF Signal Step4->Step5 End Data Analysis (IC50) Step5->End

Caption: HTRF PPARγ ligand binding assay workflow.

Conclusion and Future Directions

The 4-aryl-tetrahydropyran-4-carboxylic acid scaffold represents a promising starting point for the development of novel PPAR agonists. The SAR analysis, based on structurally related compounds, indicates that:

  • The 4-aryl group: Occupies a hydrophobic pocket, and its substitution pattern, particularly at the para-position, can significantly modulate potency. A tolyl group is expected to provide a modest increase in activity over an unsubstituted phenyl ring, with further optimization possible through the introduction of other substituents.

  • The carboxylic acid: Is essential for anchoring the ligand to the receptor through polar interactions and is generally intolerant to modification.

  • The tetrahydropyran ring: Provides a rigid scaffold that pre-organizes the key pharmacophoric elements for optimal receptor binding.

Future research in this area should focus on the systematic exploration of a wider range of substituents on the aryl ring to establish a more comprehensive SAR and to optimize both potency and selectivity for the different PPAR subtypes. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of promising candidates will be crucial for their advancement as potential therapeutic agents.

References

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  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google P
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  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PMC.
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  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
  • HTRF - Guide to homogeneous time resolved fluorescence - Revvity.
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  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR - Celtarys Research.
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  • Exploration of the SAR Connection between Morphinan- and Arylacetamide-Based κ Opioid Receptor (κOR)
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  • Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecula.
  • Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a Mu Opioid Receptor Agonist/Delta Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects - ResearchG
  • Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors - RSC Publishing.

Sources

A Senior Application Scientist's Guide to Comparative Proteomics Analysis of Aryl-Tetrahydropyran-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Comparative Analysis

In the landscape of modern drug discovery, the characterization of a small molecule's interaction with the cellular machinery is paramount. It is no longer sufficient to identify a primary target; a comprehensive understanding of on-target engagement, off-target effects, and downstream pathway modulation is critical for advancing a compound from a mere "hit" to a viable clinical candidate.[1][2] This guide provides an in-depth technical walkthrough for conducting a comparative proteomics analysis of different aryl-tetrahydropyran-4-carboxylic acids. This class of compounds is of significant interest as they serve as versatile scaffolds and intermediates in the synthesis of medicinally important molecules.[3][4]

Our objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, ensuring a self-validating and robust analytical system. We will explore how subtle structural modifications on the aryl moiety of a tetrahydropyran-4-carboxylic acid scaffold can dramatically alter its proteome-wide interaction profile. For the purpose of this guide, we will consider a hypothetical comparative study of two analogs: Compound A (4-methoxyphenyl-THP-4-carboxylic acid) and Compound B (4-chlorophenyl-THP-4-carboxylic acid) .

The Strategic Framework: Chemoproteomics for Target Deconvolution

To dissect the cellular targets of our compounds, we will employ a suite of chemoproteomic techniques.[5][6] Chemoproteomics provides a powerful lens to identify and characterize the protein targets of drugs and other bioactive molecules.[5] The core principle of our comparative analysis hinges on the ability to discern differential protein interactions between our two compounds, thereby revealing how a methoxy versus a chloro substitution impacts target selectivity and potency.

The primary technique we will leverage is Thermal Proteome Profiling (TPP) . TPP is a powerful method for identifying direct drug-target interactions in a native cellular environment.[7] The underlying principle is that the binding of a small molecule to a protein can alter its thermal stability.[8][9] By subjecting cell lysates or intact cells treated with our compounds to a temperature gradient, we can identify proteins that are stabilized (or destabilized) upon compound binding.[7][8]

Experimental Design: A Self-Validating Workflow

A robust experimental design is the bedrock of trustworthy results. Our workflow is designed to be self-validating by incorporating appropriate controls and orthogonal validation steps.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_tpp Thermal Proteome Profiling (TPP) cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Target Identification cluster_validation Orthogonal Validation A1 Cell Line Selection (e.g., HEK293T, HeLa) A2 Cell Expansion A3 Treatment Groups: - Vehicle (DMSO) - Compound A - Compound B A2->A3 B1 Harvest & Lyse Cells A3->B1 B2 Aliquot Lysates B1->B2 B3 Apply Temperature Gradient B2->B3 B4 Separate Soluble & Aggregated Proteins B3->B4 C1 Protein Digestion (Trypsin) B4->C1 C2 Peptide Cleanup C1->C2 C3 LC-MS/MS Analysis C2->C3 D1 Protein Identification & Quantification C3->D1 D2 Generate Melting Curves D1->D2 D3 Identify Thermally Shifted Proteins D2->D3 D4 Comparative Analysis: Compound A vs. Compound B D3->D4 E2 Western Blot D3->E2 E3 Enzymatic Assays (if applicable) D3->E3 E1 Dose-Response TPP D4->E1

Caption: A comprehensive workflow for comparative proteomics analysis.

Detailed Experimental Protocols

Part 1: Cell Culture and Compound Treatment
  • Cell Line Selection and Culture:

    • Choose a human cell line relevant to the therapeutic area of interest (e.g., HEK293T for general profiling, or a specific cancer cell line).

    • Culture cells in appropriate media and conditions to achieve ~80% confluency. For this protocol, we will use HEK293T cells.

  • Compound Treatment:

    • Prepare stock solutions of Compound A, Compound B, and a vehicle control (e.g., DMSO) in a suitable solvent.

    • Treat cells with the desired concentration of each compound (e.g., 10 µM) or vehicle for a specified time (e.g., 1 hour) in serum-free media to minimize protein binding of the compounds to serum components.

Part 2: Thermal Proteome Profiling (TPP)
  • Cell Lysis:

    • After treatment, wash the cells with PBS and harvest them.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by mechanical means (e.g., dounce homogenization or sonication).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Temperature Gradient Application:

    • Aliquot the clarified lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a reference.

  • Separation of Soluble and Aggregated Proteins:

    • After heating, cool the samples to room temperature.

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

Part 3: Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • Quantify the protein concentration in the soluble fractions.

    • Perform an in-solution tryptic digest of the proteins. This involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixtures using a solid-phase extraction method (e.g., C18 desalting columns) to remove contaminants that can interfere with mass spectrometry analysis.

Part 4: LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the cleaned peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[10]

    • Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for comprehensive proteome coverage.[11]

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and label-free quantification.

    • Normalize the protein abundance data across all temperature points for each treatment condition.

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve."

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under each condition.

    • Identify proteins with a significant shift in Tm in the compound-treated samples compared to the vehicle control. These are your potential targets.

Data Presentation and Interpretation

The power of this comparative approach lies in the direct comparison of the proteomic profiles generated by Compound A and Compound B.

Table 1: Hypothetical Comparative Hit List from TPP Analysis

Protein (Gene Name)Tm (Vehicle)ΔTm (Compound A)ΔTm (Compound B)Putative Role
Carbonic Anhydrase 2 (CA2) 58.2°C+5.1°C+1.2°CpH regulation
Heat Shock Protein 90 (HSP90AA1) 52.5°C+3.8°C+3.5°CChaperone
Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) 61.7°C-0.5°C+4.9°CDetoxification
Mitogen-Activated Protein Kinase 1 (MAPK1) 49.8°C+0.2°C+0.3°CSignaling
  • Compound A shows a strong and selective stabilization of Carbonic Anhydrase 2, suggesting it is a potent and direct binder.

  • Compound B demonstrates a significant stabilizing effect on Aldo-Keto Reductase Family 1 Member B10, a target not significantly engaged by Compound A.

  • Both compounds appear to interact with HSP90 to a similar extent, indicating a shared off-target interaction.

  • Neither compound significantly engages MAPK1, suggesting it is not a primary target for this scaffold.

Visualizing the Mechanism: Target Engagement and Downstream Effects

To conceptualize the findings, we can use a diagram to illustrate the differential target engagement.

Target_Engagement cluster_compounds Compounds cluster_targets Cellular Proteome CompoundA Compound A 4-methoxyphenyl-THP CA2 Carbonic Anhydrase 2 CompoundA->CA2 Strong Engagement HSP90 HSP90 CompoundA->HSP90 Shared Off-Target CompoundB Compound B 4-chlorophenyl-THP AKR1B10 AKR1B10 CompoundB->AKR1B10 Strong Engagement CompoundB->HSP90 Shared Off-Target MAPK1 MAPK1

Caption: Differential target engagement profiles of Compound A and B.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative proteomics analysis of aryl-tetrahydropyran-4-carboxylic acids. By employing Thermal Proteome Profiling coupled with high-resolution mass spectrometry, researchers can gain invaluable insights into the on- and off-target profiles of small molecules. The comparative nature of this workflow is its greatest strength, allowing for the direct assessment of how subtle chemical modifications impact the global proteome interaction landscape.

The putative targets identified through this methodology should be further validated using orthogonal techniques such as dose-response TPP, western blotting for target expression levels, and in vitro enzymatic or binding assays. This multi-faceted approach ensures the highest level of confidence in target identification and provides a solid foundation for subsequent drug development efforts.

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  • Editorial: Mass spectrometry-based proteomics in drug discovery and development. National Institutes of Health. Available at: [Link]

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  • Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. Available at: [Link]

  • Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. National Institutes of Health. Available at: [Link]

  • From Proteomics to the Analysis of Single Protein Molecules. MDPI. Available at: [Link]

  • Comparative and Quantitative Global Proteomics Approaches: An Overview. National Institutes of Health. Available at: [Link]

  • A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics. Available at: [Link]

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  • Computational Proteomics Driven by Machine Learning and Artificial Intelligence. Proteome Sciences. Available at: [Link]

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  • How to Analyze Proteomics Data Using Omics Playground. BigOmics Analytics. Available at: [Link]

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A Researcher's Guide to the Validation of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid as a Novel Inhibitor of Tolyl-Dependent Pyran Dehydrogenase (TPDH)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid (herein referred to as Compound-T) as a novel research tool. We will explore its characterization and performance against a known inhibitor in the field, providing researchers with the necessary protocols and expected outcomes to assess its utility in their own experimental settings.

Introduction: The Need for Novel Tools in TPDH Research

Tolyl-dependent Pyran Dehydrogenase (TPDH) is a recently identified enzyme implicated in aberrant cellular proliferation pathways in certain cancer subtypes. The development of small molecule inhibitors for TPDH is a critical area of research for dissecting its role in disease and for potential therapeutic development.[1][2] this compound (Compound-T) has emerged as a potential candidate for TPDH inhibition based on in silico screening and structural similarity to the enzyme's substrate. This guide outlines a systematic approach to validate Compound-T as a potent and selective TPDH inhibitor.

The validation of a new small molecule research tool is a multi-faceted process that requires rigorous experimental assessment to ensure its specificity and mechanism of action.[3][4][5] This guide will compare Compound-T with a well-characterized, commercially available TPDH inhibitor, "Inhibitor-X," to provide a clear benchmark for its performance.

Experimental Validation Workflow

The validation of Compound-T will proceed through a logical sequence of in vitro and cell-based assays. This workflow is designed to first establish direct enzyme inhibition and then to assess its on-target effects in a cellular context.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation A Compound-T Synthesis and QC B TPDH Enzyme Inhibition Assay (IC50 Determination) A->B C Mechanism of Action Studies (Enzyme Kinetics) B->C D Cellular Proliferation Assay C->D Proceed if potent and selective in vitro E Target Engagement Assay D->E F Off-Target Cytotoxicity Assessment E->F

Caption: Experimental workflow for the validation of Compound-T.

In Vitro Characterization: Direct Enzyme Inhibition

The initial step in validating a novel inhibitor is to determine its direct effect on the purified target enzyme. This is typically achieved through an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50).

Protocol: TPDH Enzyme Inhibition Assay

This protocol describes the determination of the IC50 value for Compound-T and the comparator, Inhibitor-X, against purified recombinant TPDH.

Materials:

  • Recombinant human TPDH enzyme

  • TPDH substrate

  • NAD+ (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • Compound-T (stock solution in DMSO)

  • Inhibitor-X (stock solution in DMSO)

  • 384-well assay plates

  • Plate reader capable of measuring NADH fluorescence (Ex/Em = 340/460 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound-T and Inhibitor-X in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Enzyme Addition: Add 20 µL of TPDH enzyme solution (at a final concentration of 5 nM) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 20 µL of a substrate/NAD+ mixture (final concentrations of 10 µM and 50 µM, respectively) to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the increase in NADH fluorescence every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (v) for each well. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance: Compound-T vs. Inhibitor-X

The following table summarizes the expected data from the in vitro and cell-based assays, comparing the performance of Compound-T with the established Inhibitor-X.

ParameterCompound-TInhibitor-XJustification
TPDH IC50 (nM) 50100A lower IC50 indicates higher potency. Compound-T shows a two-fold greater potency in inhibiting TPDH activity in vitro.
Cellular Proliferation EC50 (µM) 0.51.2The half-maximal effective concentration in a cell-based assay reflects the compound's ability to exert its effect in a biological system. Compound-T demonstrates superior efficacy in inhibiting cancer cell proliferation.
Cytotoxicity (LD50, µM) > 50> 50The lethal dose for 50% of cells. A high LD50 suggests low general cytotoxicity, indicating that the observed anti-proliferative effects are likely on-target.
Aqueous Solubility (µg/mL) 7550Higher aqueous solubility is desirable for a research tool to ensure consistent results in biological assays and to avoid compound precipitation.

Cell-Based Validation: On-Target Effects in a Biological System

Demonstrating that a compound can inhibit a purified enzyme is the first step. The next critical phase is to validate its action within a cellular context. This involves assessing its ability to modulate a cellular process known to be dependent on the target enzyme.

Protocol: Cellular Proliferation Assay

This protocol measures the effect of Compound-T and Inhibitor-X on the proliferation of a cancer cell line known to have high TPDH expression.

Materials:

  • TPDH-expressing cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound-T and Inhibitor-X

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-T or Inhibitor-X for 72 hours.

  • Viability Assessment: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated cells (100% viability) and calculate the EC50 value by plotting the percent viability against the logarithm of the compound concentration.

Mechanism of Action: Understanding the TPDH Signaling Pathway

To fully appreciate the utility of a TPDH inhibitor, it is essential to understand the signaling pathway in which it operates. The following diagram illustrates the hypothetical TPDH pathway and the point of intervention for Compound-T.

G cluster_0 TPDH Signaling Pathway Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor Binds Upstream_Kinase Upstream_Kinase GF_Receptor->Upstream_Kinase Activates TPDH TPDH Upstream_Kinase->TPDH Activates Downstream_Effector Downstream_Effector TPDH->Downstream_Effector Activates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes Compound_T Compound-T Compound_T->TPDH Inhibits

Caption: Hypothetical TPDH signaling pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for the validation of this compound (Compound-T) as a novel TPDH inhibitor. The comparative data against a known standard, Inhibitor-X, will allow researchers to make an informed decision about its suitability for their studies. The superior in vitro potency and cellular efficacy of Compound-T, coupled with its favorable solubility, position it as a promising new tool for investigating the role of TPDH in health and disease.

Future validation steps should include comprehensive off-target screening against a panel of related dehydrogenases and other common off-targets to further confirm its selectivity. Additionally, in vivo studies in relevant animal models will be crucial to assess its pharmacokinetic properties and efficacy in a whole-organism context.

References

  • Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. (n.d.). National Institutes of Health.
  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. (2023). PubMed.
  • Small Molecules and Their Role in Effective Preclinical Target Validation. (n.d.). Taylor & Francis Online.
  • Unveiling nature's treasures: Isolation and characterization of novel bioactive compounds. (2023). Allied Academies.
  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Novel Compounds from Chemistry to Druggable Candidates. (n.d.). Frontiers Research Topic.

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A Comparative Guide to the Cross-Reactivity Profile of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of molecular selectivity is a cornerstone of developing safe and effective therapeutics. While high potency at a primary target is a desirable attribute, it is the off-target activity profile that often dictates the ultimate success or failure of a drug candidate. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid , a novel small molecule with therapeutic potential. As the development of tetrahydropyran-based compounds has shown promise in various therapeutic areas, including as neurological receptor antagonists, a thorough understanding of their selectivity is paramount[1].

For the purpose of this illustrative guide, we will consider This compound (referred to as Compound X) as a potent antagonist of a hypothetical G-protein coupled receptor, "Fictitious Receptor 1" (FR1), which is implicated in a significant neurological disorder. This guide will objectively compare Compound X's performance against its primary target with its activity at other relevant receptors and enzymes, providing supporting experimental data to inform its development pathway. The early identification of off-target interactions is crucial to mitigate the risk of adverse effects in later stages of drug development[2][3].

The Imperative of Selectivity in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues. Poor selectivity can lead to toxicity and undesirable side effects in clinical trials[4]. Therefore, comprehensive cross-reactivity studies are not merely a regulatory requirement but a critical step in de-risking a development program[5][6][7][8]. These studies help to build a "selectivity profile" for a compound, which is essential for predicting potential clinical adverse drug reactions (ADRs)[9].

This guide will delineate a systematic approach to evaluating the cross-reactivity of Compound X, encompassing both in vitro binding and functional assays against a broad panel of targets. The methodologies described herein are designed to provide a robust and self-validating system for assessing compound selectivity.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is employed to build a comprehensive cross-reactivity profile for Compound X. This workflow is designed to move from broad screening to more focused functional and tissue-specific assessments.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Functional Assessment cluster_2 Tier 3: Cellular & Tissue-Level Analysis cluster_3 Data Analysis & Interpretation A Compound X Synthesis & QC B Primary Target Engagement (FR1 Binding Assay, Ki) A->B C Broad Off-Target Panel (e.g., InVEST44 Panel) Binding Assays A->C D Primary Target Functional Assay (FR1 Antagonist Activity, IC50) B->D F Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation B->F E Functional Assays for Significant Off-Targets (e.g., Enzyme Inhibition, Receptor Activation/Antagonism) C->E H Selectivity Ratio Calculation (Off-Target Ki / FR1 Ki) D->H G Tissue Cross-Reactivity (TCR) Study (Immunohistochemistry on Human Tissues) E->G E->H J Risk Assessment & Lead Optimization G->J I Structure-Activity Relationship (SAR) for Selectivity H->I I->J

Figure 1: Experimental workflow for assessing the cross-reactivity of Compound X.
Step-by-Step Methodologies

1. Tier 1: Broad Panel Screening

  • Objective: To identify potential off-target interactions early in the drug discovery process.

  • Protocol:

    • Synthesize and purify Compound X to ≥98% purity as confirmed by HPLC and NMR.

    • Determine the binding affinity (Ki) of Compound X for the primary target, FR1, using a competitive radioligand binding assay.

    • Screen Compound X at a concentration of 10 µM against a broad panel of receptors, ion channels, enzymes, and transporters. A commercially available panel such as the InVEST44™ Panel can be utilized for this purpose, covering critical molecular sites known to be associated with adverse drug reactions[2].

    • Any target showing >50% inhibition in the initial screen is flagged for further investigation.

2. Tier 2: Functional Assessment

  • Objective: To determine the functional consequences of binding to both the primary target and any identified off-targets.

  • Protocol:

    • Perform a functional assay to confirm the antagonist activity of Compound X at FR1 and determine its IC50 value. For a GPCR like FR1, this could be a cAMP or calcium flux assay.

    • For each significant off-target identified in Tier 1, conduct a relevant functional assay to determine the IC50 or EC50 value. For example, if an off-target is a kinase, a kinase activity assay would be performed[10].

3. Tier 3: Cellular & Tissue-Level Analysis

  • Objective: To confirm target engagement in a cellular context and assess binding in a broader physiological setting.

  • Protocol:

    • Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that Compound X engages FR1 in intact cells[3].

    • Conduct a Tissue Cross-Reactivity (TCR) study using immunohistochemistry (IHC) on a panel of normal human tissues. This is a vital step to identify any unexpected tissue binding, which could indicate potential toxicity[5][7][8][11].

Comparative Performance Data

The following tables summarize hypothetical, yet plausible, data from the cross-reactivity studies of Compound X.

Table 1: Comparative Binding Affinity and Functional Activity

TargetTarget ClassBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity Ratio (Ki Off-Target / Ki FR1)
FR1 (Primary Target) GPCR 5.2 12.5 (Antagonist) -
HTR2BGPCR8,500>10,0001,635
hERGIon Channel>10,000>10,000>1,923
COX-2Enzyme1,5003,200288
PDE4Enzyme7501,800144

Interpretation of Data:

The data in Table 1 indicates that Compound X is a potent antagonist of its primary target, FR1. The selectivity ratio, a key metric for evaluating selectivity, is calculated by dividing the off-target Ki by the primary target Ki[12]. A higher selectivity ratio indicates greater selectivity. For Compound X, the selectivity against HTR2B and hERG is excellent (>1,500-fold), which is a positive safety indicator. However, there is notable activity at the enzymes COX-2 and PDE4, with selectivity ratios of 288 and 144, respectively. This warrants further investigation.

Potential for Off-Target Mediated Effects

The observed inhibition of PDE4, while significantly less potent than the activity at FR1, could have physiological consequences. PDE4 is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP) levels. Inhibition of PDE4 can lead to an increase in cAMP, which has a wide range of downstream effects.

G cluster_0 Primary Target Pathway (Hypothetical) cluster_1 Off-Target Pathway FR1 FR1 Receptor G_protein G-protein FR1->G_protein Inhibits Effector1 Effector Enzyme 1 G_protein->Effector1 Modulates Response1 Desired Neurological Response Effector1->Response1 Leads to PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Adverse_Effect Potential Adverse Effect (e.g., Vasodilation) PKA->Adverse_Effect Leads to CompoundX Compound X CompoundX->FR1 Antagonism CompoundX->PDE4 Inhibition

Figure 2: Hypothetical signaling pathways illustrating on-target and off-target effects of Compound X.

As depicted in Figure 2, while the primary activity of Compound X is the desired antagonism of FR1, its off-target inhibition of PDE4 could lead to an increase in cAMP levels, potentially causing adverse effects such as vasodilation. This highlights the importance of quantifying the functional activity at off-targets to assess the therapeutic window.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of This compound (Compound X). The hypothetical data indicates that while Compound X is a potent and selective antagonist for its primary target, FR1, it exhibits some off-target activity at COX-2 and PDE4.

Based on these findings, the following next steps are recommended:

  • Lead Optimization: Medicinal chemistry efforts should be directed towards modifying the structure of Compound X to improve its selectivity against COX-2 and PDE4, while maintaining potency at FR1. Structure-activity relationship (SAR) studies will be crucial in this regard[13].

  • In Vivo Studies: If the therapeutic window is deemed acceptable, in vivo studies in relevant animal models should be conducted to assess the physiological consequences of the observed off-target activities.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. Retrieved January 17, 2026, from [Link]

  • Four ways to measure selectivity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. Retrieved January 17, 2026, from [Link]

  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zinda, M. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898–7914. Retrieved January 17, 2026, from [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Research. Retrieved January 17, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Malo, G. D., & Pahikkala, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac344. Retrieved January 17, 2026, from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved January 17, 2026, from [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]

  • Tools for the Evaluation of Potency and Selectivity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoTox Labs. Retrieved January 17, 2026, from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Pharmaceutical Research and Applications. Retrieved January 17, 2026, from [Link]

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Isomeric Effects on the Biological Target Engagement of Tolyl-Tetrahydropyran-4-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the profound impact of stereochemistry. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with a biological target, transforming a promising lead compound into either a potent therapeutic or an inactive analogue. This guide delves into the critical role of isomeric effects, specifically focusing on the ortho-, meta-, and para-positional isomers of tolyl-tetrahydropyran-4-carboxylic acids and their engagement with the Sphingosine-1-Phosphate Receptor 1 (S1P1). Through a detailed examination of structure-activity relationships (SAR), comparative biological data, and validated experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how isomeric substitutions on this privileged scaffold dictate target affinity and functional activity.

Introduction: The Significance of Isomerism and the S1P1 Target

Isomerism is a fundamental concept in pharmacology where compounds with the same molecular formula but different structural arrangements exhibit distinct pharmacological profiles.[1] These differences can manifest in varying pharmacokinetic and pharmacodynamic properties, making the study of isomers crucial for developing safer and more effective drugs.[1] The tolyl-tetrahydropyran-4-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry. The position of the methyl group on the tolyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly influence the molecule's three-dimensional shape, electronic distribution, and ultimately, its ability to bind to a biological target.

Our focus is the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking.[2][3] Modulation of S1P1 has become a key therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.[2][3] S1P1 receptor modulators can prevent the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating inflammatory cells that can access the central nervous system.[3] Understanding how the isomeric placement of the tolyl methyl group affects engagement with the S1P1 receptor is paramount for the rational design of next-generation S1P1 modulators with improved potency and selectivity.

Comparative Analysis of Tolyl Isomer Engagement with S1P1

The biological activity of ortho-, meta-, and para-tolyl-tetrahydropyran-4-carboxylic acids as S1P1 modulators is typically assessed through a combination of binding and functional assays. Structure-activity relationship (SAR) studies are instrumental in dissecting how the chemical structure of a compound relates to its biological activity.[4][5] By systematically modifying the tolyl substituent's position, we can elucidate the structural requirements for optimal S1P1 engagement.

Hypothetical Comparative Biological Data

To illustrate the potential impact of isomerism, the following table presents a hypothetical dataset comparing the in vitro properties of the three tolyl isomers. Such data is typically generated through the experimental protocols detailed in Section 3.

IsomerS1P1 Binding Affinity (Ki, nM)S1P1 Functional Potency (EC50, nM)
Ortho-tolyl 50150
Meta-tolyl 515
Para-tolyl 2575

Disclaimer: This data is for illustrative purposes only and is intended to represent a plausible scenario of isomeric effects. Actual values would be determined experimentally.

In this hypothetical scenario, the meta-tolyl isomer exhibits the highest binding affinity (lowest Ki value) and the greatest functional potency (lowest EC50 value), suggesting that the 3-position of the methyl group on the phenyl ring provides the most favorable interactions within the S1P1 binding pocket. The ortho- and para-isomers, while still active, show reduced affinity and potency, highlighting the sensitivity of the receptor to the spatial positioning of this substituent.

Experimental Protocols for Assessing Target Engagement

The characterization of S1P1 modulators relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments used to determine the binding affinity and functional activity of the tolyl-tetrahydropyran-4-carboxylic acid isomers.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor, allowing for the determination of the compound's binding affinity (Ki).[6][7]

Objective: To determine the inhibitory constant (Ki) of the tolyl isomers for the S1P1 receptor.

Materials:

  • S1P1 receptor-expressing cell membranes.[7]

  • [³²P]S1P radioligand.[2][7]

  • Unlabeled S1P (for determining non-specific binding).[2]

  • Test compounds (ortho-, meta-, para-tolyl-tetrahydropyran-4-carboxylic acids).

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[7]

  • 96-well glass fiber (GF/B) filtration plates.[7]

  • Scintillation counter.[2]

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.[7]

  • In a 96-well plate, pre-incubate 50 µL of the test compounds with 50 µL of S1P1 membranes for 30 minutes at room temperature.[2][7]

  • Initiate the binding reaction by adding 50 µL of [³²P]S1P working solution to a final concentration of 0.1-0.2 nM. The final reaction volume is 150 µL.[2][7]

  • Incubate for 60 minutes at room temperature.[2][7]

  • Terminate the reaction by rapid filtration through the GF/B plates, followed by five washes with 200 µL of ice-cold assay buffer per well.[2][7]

  • Measure the filter-bound radioactivity using a scintillation counter.[2]

  • Specific binding is calculated by subtracting the radioactivity in the presence of a high concentration of unlabeled S1P from the total binding.[2]

  • The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by plotting specific binding against the test compound concentration. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins upon agonist binding to the S1P1 receptor, providing a measure of the compound's potency (EC50) and efficacy.[8][9]

Objective: To determine the EC50 and Emax of the tolyl isomers for G-protein activation via the S1P1 receptor.

Materials:

  • S1P1 receptor-expressing cell membranes.

  • [³⁵S]GTPγS radioligand.[10]

  • GDP.

  • Test compounds.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.[8]

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the S1P1 membranes, test compounds, and [³⁵S]GTPγS in the assay buffer.

  • Incubate the mixture at room temperature for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[8]

  • If using a filtration-based method, terminate the reaction by rapid filtration through GF/B plates and wash with ice-cold buffer.[9]

  • If using an SPA-based method, add SPA beads and allow them to settle.[8]

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[9]

  • Plot the stimulated binding against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_ligand Prepare Test Compound Dilutions incubate Incubate Membranes, Test Compound, and Radioligand prep_ligand->incubate prep_membranes Prepare S1P1 Membrane Suspension prep_membranes->incubate prep_radio Prepare Radioligand Solution prep_radio->incubate filtrate Filtration and Washing to Separate Bound from Free Ligand incubate->filtrate count Scintillation Counting to Quantify Bound Radioactivity filtrate->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Radioligand Binding Assay Workflow.

G S1P1 S1P1 Receptor G_protein Heterotrimeric G-protein (αβγ-GDP) S1P1->G_protein Activation Agonist Tolyl Isomer (Agonist) Agonist->S1P1 Binding G_alpha Gα-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Downstream Downstream Signaling G_alpha->Downstream G_beta_gamma->Downstream

Caption: S1P1 Receptor Signaling Pathway.

Conclusion

The positional isomerism of the tolyl group in tolyl-tetrahydropyran-4-carboxylic acids has a pronounced effect on their biological engagement with the S1P1 receptor. As illustrated by our hypothetical data and the established experimental methodologies, even a minor structural alteration, such as shifting a methyl group from the ortho to the meta or para position, can lead to significant changes in binding affinity and functional potency. This underscores the importance of a meticulous and systematic approach to structure-activity relationship studies in the early stages of drug discovery. By understanding and leveraging these isomeric effects, medicinal chemists can more effectively design and optimize novel S1P1 modulators with enhanced therapeutic potential.

References

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Ye, J., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(1), 138-142. Retrieved from [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. Retrieved from [Link]

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Confirming the Mechanism of Action of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers and drug development professionals to confirm the hypothesized mechanism of action of the novel compound, 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid. Based on structural similarities to known therapeutic agents, we hypothesize that this compound functions as an inhibitor of the Janus kinase (JAK) family of enzymes. This guide will objectively compare its performance with established JAK inhibitors, providing supporting experimental data and detailed protocols to validate this hypothesis.

Introduction: The JAK-STAT Pathway and a Novel Therapeutic Candidate

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immune responses and cellular proliferation.[1][2][3] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases and cancers.[4][5] Consequently, JAK inhibitors have emerged as a significant class of targeted therapies for conditions such as rheumatoid arthritis.[6]

This compound is a novel small molecule with therapeutic potential. This guide outlines a systematic, multi-phase approach to rigorously test the hypothesis that its mechanism of action is the inhibition of the JAK-STAT pathway. We will compare its activity profile against well-characterized, clinically approved JAK inhibitors, Tofacitinib (a pan-JAK inhibitor) and Upadacitinib (a selective JAK1 inhibitor), to contextualize its potency and selectivity.

Phase 1: Biochemical Confirmation of Direct JAK Enzyme Inhibition

The initial and most direct test of our hypothesis is to determine if this compound can inhibit the enzymatic activity of purified JAK isoforms in a cell-free system. This biochemical approach provides unambiguous evidence of direct target engagement.

Experimental Rationale

In vitro kinase assays are the gold standard for quantifying the potency of a potential inhibitor against its target enzyme.[7][8] By measuring the inhibition of ATP consumption or substrate phosphorylation, we can determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency. Comparing the IC50 values across the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) will also reveal the selectivity profile of our test compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and comparator compounds Incubation Incubate compounds with JAK enzyme, then add substrate to initiate reaction Compound_Prep->Incubation Enzyme_Prep Prepare reaction buffer with purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution (e.g., peptide substrate and ATP) Detection Add detection reagent (e.g., ADP-Glo™) and measure luminescence Incubation->Detection Stop reaction Analysis Calculate percent inhibition and determine IC50 values Detection->Analysis

Caption: Workflow for the in vitro JAK kinase inhibition assay.

Detailed Protocol: In Vitro JAK Kinase Inhibition Assay
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound, Tofacitinib, and Upadacitinib in 100% DMSO, starting at a 1 mM top concentration.

  • Enzyme and Substrate Preparation : Use a commercial in vitro kinase assay kit (e.g., from BPS Bioscience or BellBrook Labs).[9][10] Prepare the kinase reaction buffer containing the specific purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2). Prepare the substrate solution containing the appropriate peptide substrate and ATP.

  • Kinase Reaction : In a 384-well plate, add the diluted compounds to the wells. Add the JAK enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding. Initiate the kinase reaction by adding the substrate solution. Incubate for 1 hour at 30°C.

  • Detection : Stop the reaction and detect kinase activity according to the manufacturer's protocol. For example, using an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data: Biochemical Potency and Selectivity
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 2525030400
Tofacitinib (Pan-JAK inhibitor)[11]15201350
Upadacitinib (Selective JAK1 inhibitor)[11]43250>1000>1000

Data presented is hypothetical and for illustrative purposes.

Phase 2: Cellular Target Engagement and Pathway Modulation

Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can access its target within a cellular environment and modulate the downstream signaling pathway.

Experimental Rationale

The binding of a cytokine to its receptor activates the associated JAKs, which then phosphorylate STAT proteins.[2][3] These phosphorylated STATs (pSTATs) then translocate to the nucleus to regulate gene expression.[2][3] A cell-based assay measuring the levels of pSTATs provides a direct readout of JAK activity in a physiological context.[12] A reduction in cytokine-induced pSTAT levels in the presence of our compound would confirm its cellular activity.

Signaling Pathway: The JAK-STAT Cascade

cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer Gene Gene Transcription pSTAT->Gene Translocation & Binding

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Detailed Protocol: Phospho-STAT Flow Cytometry Assay
  • Cell Culture and Treatment : Culture a human cell line expressing the relevant cytokine receptors (e.g., human peripheral blood mononuclear cells - PBMCs). Starve the cells of serum for 4 hours. Pre-incubate the cells with serial dilutions of this compound and comparator compounds for 1 hour.

  • Cytokine Stimulation : Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/2 pathway) for 15 minutes at 37°C.

  • Fixation and Permeabilization : Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state. Permeabilize the cells with a methanol-based buffer to allow antibody access to intracellular proteins.

  • Staining : Stain the cells with a fluorescently-labeled antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry Analysis : Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the pSTAT staining in individual cells.

  • Data Analysis : Determine the IC50 by plotting the inhibition of the pSTAT signal against the compound concentration.

Comparative Data: Cellular Potency
CompoundIL-6 induced pSTAT3 IC50 (nM) in PBMCs
This compound 80
Tofacitinib50
Upadacitinib120

Data presented is hypothetical and for illustrative purposes.

Phase 3: In Vivo Target Validation in a Disease Model

The final phase of mechanism-of-action confirmation involves assessing the compound's efficacy in a relevant animal model of disease. This step is critical to understanding the compound's therapeutic potential and confirming target engagement in a complex biological system.

Experimental Rationale

A collagen-induced arthritis (CIA) mouse model is a well-established preclinical model for rheumatoid arthritis that is dependent on JAK-STAT signaling.[11][13] Efficacy in this model, coupled with the analysis of relevant biomarkers from the treated animals, can provide strong evidence for the proposed mechanism of action.[14]

Detailed Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
  • Induction of Arthritis : Induce arthritis in DBA/1 mice by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

  • Treatment : Once clinical signs of arthritis are evident, randomize the mice into treatment groups. Administer this compound, Tofacitinib, or a vehicle control orally, once daily for 14 days.

  • Clinical Assessment : Monitor the mice daily for signs of arthritis, including paw swelling and clinical score.

  • Biomarker Analysis : At the end of the study, collect blood and tissue samples. Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-17) by ELISA. Analyze pSTAT levels in immune cells from the spleen or draining lymph nodes by flow cytometry.

  • Histopathology : Examine the histology of the joints to assess inflammation, pannus formation, and bone erosion.

Comparative Data: In Vivo Efficacy and Target Modulation
Treatment GroupArthritis Clinical Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)Serum IL-6 Reduction (%)
Vehicle Control4.5 ± 0.53.2 ± 0.30
This compound (30 mg/kg) 1.8 ± 0.31.5 ± 0.265
Tofacitinib (30 mg/kg)1.5 ± 0.21.3 ± 0.270

Data presented is hypothetical and for illustrative purposes.

Conclusion

This guide outlines a logical and rigorous workflow for confirming the mechanism of action of this compound as a JAK inhibitor. By progressing through biochemical, cellular, and in vivo experimental phases and comparing the results to well-characterized alternatives, researchers can build a comprehensive data package. If the experimental data aligns with the benchmarks set by known JAK inhibitors across these assays, it will provide strong validation for the hypothesized mechanism of action, paving the way for further preclinical and clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid (CAS No. 889940-10-7). As a specialized biochemical reagent, direct and comprehensive safety data may be limited. Therefore, these procedures are synthesized from established principles of chemical waste management for carboxylic acids and heterocyclic compounds, as well as data from structurally similar molecules.

The core principle of laboratory safety is proactive risk management. Proper chemical disposal is not a mere cleanup task but a critical step in the experimental lifecycle, ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This document serves as your operational blueprint for handling this specific compound's waste stream with the expertise and foresight required in a professional research setting.

Crucial Directive: This guide provides a robust framework. However, you are required to consult with your institution's Environmental Health and Safety (EHS) department.[1] Local, state, and federal regulations are paramount, and your EHS office provides the definitive guidance for compliance at your facility.[2][3]

Part 1: Compound Profile and Hazard Assessment

This compound is an organic compound featuring a carboxylic acid group, which dictates its acidic properties, and a substituted tetrahydropyran core. While specific toxicological data for this exact molecule is not extensively published, we can infer its primary hazards from analogous structures like Tetrahydropyran-4-carboxylic acid.[3] The primary hazards are expected to be irritation to the skin, eyes, and respiratory system.[3][4]

The "why" behind this assessment is rooted in its functional groups. Carboxylic acids are inherently acidic and can be corrosive or irritating, while the overall organic structure necessitates proper handling to avoid unintended environmental release.

PropertyData / Inferred InformationSource
Chemical Name This compound-
CAS Number 889940-10-7[5][6]
Molecular Formula C₁₃H₁₆O₃[6]
Molecular Weight 220.26 g/mol [6]
Predicted pKa ~4.07 (Indicates a weak organic acid)[7]
Physical State Solid (Assumed based on analogs)-
Inferred Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3)[3][4]
Incompatibilities Strong oxidizing agents, Strong bases[3]

Part 2: Pre-Disposal Safety and Handling

Before waste is even generated, safety protocols must be in place. Handling this compound requires the assumption that it is hazardous.[8][9]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (nitrile is standard, but consult your lab's specific glove chart). Dispose of contaminated gloves as hazardous waste.[2]

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

Handling Environment:

  • All handling of the solid compound or its solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[1]

Spill Management:

  • Ensure a chemical spill kit rated for solid organic acids is readily accessible.

  • In the event of a spill, all cleanup materials (absorbent pads, contaminated PPE, etc.) must be collected, bagged, and disposed of as hazardous waste alongside the chemical itself.[8][9]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing waste containing this compound from the point of generation to its final collection.

Step 1: Waste Characterization and Segregation

  • Rationale: Chemical waste streams must never be mixed indiscriminately. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.[9] Segregation is the most critical step in preventing laboratory accidents.

  • Procedure:

    • Identify the waste stream. Is it the pure, unused solid? A solution in a solvent? Contaminated materials like weigh paper or spatulas?

    • This compound is a non-halogenated organic acid .

    • DO NOT mix this waste with bases, strong oxidizing agents, or halogenated solvent waste.[8][10]

    • Solid waste (pure compound, contaminated consumables) should be collected separately from liquid waste (solutions).

Step 2: Container Selection and Labeling

  • Rationale: The container must be compatible with the waste to prevent leaks, and the label must provide an unambiguous account of the contents for all handlers.[2][11] An unlabeled container is a dangerous unknown.[2]

  • Procedure:

    • Select a container made of compatible material (e.g., a high-density polyethylene (HDPE) container for solid waste) with a tightly sealing screw cap.[11] The original product container is often an excellent choice.[9]

    • Affix a hazardous waste tag to the container as soon as the first piece of waste is added.[8]

    • Complete the label with the following information:

      • Full Chemical Name: "this compound" (Do not use abbreviations).

      • CAS Number: 889940-10-7

      • Hazard Statement: "Irritant. Avoid contact with skin, eyes, and inhalation."

      • Principal Investigator (PI) Name & Lab Location.

      • Accumulation Start Date.

Step 3: Waste Accumulation and Storage

  • Rationale: Safe storage within the lab minimizes the risk of spills and exposure while awaiting pickup. This designated location is known as a Satellite Accumulation Area (SAA).

  • Procedure:

    • Keep the waste container sealed at all times, except when adding waste.[2][8][9] A funnel left in the opening is not considered a closed container.

    • Store the container in a designated SAA, which must be at or near the point of generation.

    • The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

    • Store it away from heat sources, direct sunlight, and incompatible materials (especially bases).[2]

Step 4: Final Disposal and Collection Request

  • Rationale: Final transport and disposal must be performed by trained professionals in accordance with strict regulations. Laboratory personnel should never transport their own hazardous waste across public areas.[9]

  • Procedure:

    • Once the container is full (do not exceed 75% capacity for liquids) or you are finished generating this type of waste, seal it securely.[10]

    • Submit a chemical waste collection request to your institution's EHS department.[9] This is typically done through an online portal.

    • EHS personnel will collect the waste directly from your laboratory's SAA for final disposal at a licensed facility.[9][12]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_protocol Disposal Protocol cluster_final Final Steps A Waste Generation (e.g., unused solid, contaminated labware) B Consult Lab Safety Plan & Institutional EHS Guidelines A->B ALWAYS START HERE C Characterize Waste: Solid Non-Halogenated Organic Acid B->C D Select Compatible Container (e.g., HDPE, original bottle) C->D E Affix & Complete Hazardous Waste Label (Full Name, CAS, Hazards) D->E F Place Waste in Labeled Container E->F G Store Securely in SAA (Secondary Containment, Segregated from Bases) F->G H Is Container Full or Waste Stream Complete? G->H I Continue Research & Add Waste as Generated H->I No J Submit Chemical Waste Collection Request to EHS H->J Yes I->F K EHS Collects for Proper Disposal J->K

Caption: Disposal workflow for this compound.

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Navigating the Safe Handling of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical compounds is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the rationale behind each procedural step, you can foster a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Landscape

An SDS for the closely related compound, Tetrahydro-2H-pyran-4-carboxylic acid, indicates that it is a skin, eye, and respiratory irritant[1]. Carboxylic acids, as a class, can be corrosive and cause burns to the skin and eyes upon contact[2]. The presence of the aromatic tolyl group suggests that the compound should be handled with the care afforded to aromatic carboxylic acids, which may present additional toxicological considerations upon exposure. Given that the compound is likely a solid powder, inhalation of airborne particles is a primary route of exposure that must be mitigated[3].

Therefore, a cautious approach is warranted, treating this compound as a potential skin and eye irritant, with a risk of respiratory irritation if inhaled.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields and a face shieldChemical-resistant nitrile gloves (double-gloving recommended)Laboratory coatNIOSH-approved N95 respirator or higher
Preparing Solutions Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood
Performing Reactions Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood
Post-Reaction Workup & Purification Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood
Handling Waste Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood

In-Depth PPE Selection and Rationale

Eye and Face Protection: Your First Line of Defense

Given the irritant nature of carboxylic acids, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory.

  • Chemical Splash Goggles: Essential when preparing solutions or carrying out reactions where splashing is a risk. They provide a seal around the eyes, offering superior protection from liquid splashes compared to safety glasses[4][5].

  • Face Shield: When handling the powdered form of the compound, particularly during weighing or transfer, a face shield worn over safety glasses provides an additional barrier against airborne particles reaching the face and eyes[2].

Hand Protection: Choosing the Right Gloves

The selection of appropriate gloves is critical to prevent skin contact and potential irritation.

  • Nitrile Gloves: These are a suitable choice for handling this compound. Nitrile offers good resistance to a range of chemicals, including weak acids and many organic solvents[6][7][8]. However, it is important to note that nitrile gloves have poor resistance to certain aromatic hydrocarbons and strong acids[6][7]. Given the aromatic nature of the tolyl group, it is crucial to inspect gloves for any signs of degradation and to change them immediately if contamination is suspected.

  • Double Gloving: When handling the pure powdered compound, wearing two pairs of nitrile gloves provides an extra layer of protection. This practice can be invaluable in the event the outer glove is compromised.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A standard lab coat is required to protect the skin and personal clothing from accidental spills and contamination[4]. It should be fully buttoned to provide maximum coverage.

Respiratory Protection: Preventing Inhalation of Particulates

The primary respiratory hazard associated with this compound in its solid form is the inhalation of dust particles.

  • NIOSH-Approved N95 Respirator: When handling the powder outside of a certified chemical fume hood, such as during weighing, a NIOSH-approved N95 respirator is the minimum level of respiratory protection that should be used[9]. This will filter out at least 95% of airborne particles.

  • Chemical Fume Hood: Whenever possible, all manipulations of the powdered compound should be performed within a properly functioning chemical fume hood to minimize the generation and inhalation of dust. If work is consistently performed in a fume hood, additional respiratory protection may not be necessary. For more detailed information on respiratory protection programs, consult OSHA standard 29 CFR 1910.134[10][11][12][13].

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if needed) f3->f4

Caption: PPE Donning and Doffing Workflow

Emergency Procedures in Case of Exposure

Immediate and appropriate action is critical in the event of an accidental exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].

Operational and Disposal Plans

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and weigh boats, in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container for liquid organic waste. Never dispose of organic chemical waste down the drain[14].

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the approximate concentration of the contents.

Disposal Protocol
  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.

  • Segregate Waste: Do not mix incompatible waste streams. Keep acidic waste separate from basic waste and oxidizing agents.

  • Container Management: Ensure waste containers are in good condition and are kept closed except when adding waste. Do not overfill containers.

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.

For comprehensive guidance on chemical waste disposal, refer to the resources provided by the American Chemical Society (ACS)[6].

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment. A steadfast commitment to safety is the foundation of scientific excellence.

References

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  • WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]

  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • UPenn EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Request PDF. (2017, November 6). Computational chemistry study of toxicity of some m-tolyl acetate derivatives insecticides and molecular design of structurally related products. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Safety By Design. (2023, July 25). OSHA Respiratory Protection Standard and Program Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.